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  • Product: 1,2,3-Trithiane-4-pentanoic Acid
  • CAS: 1204245-29-3

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1,2,3-Trithiane-4-pentanoic Acid

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3-Trithiane-4-pentanoic Acid Introduction: Unveiling a Unique Heterocyclic Fatty Acid 1,2,3-Trithiane-4-pentanoic acid is a fascinating organosulfu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3-Trithiane-4-pentanoic Acid

Introduction: Unveiling a Unique Heterocyclic Fatty Acid

1,2,3-Trithiane-4-pentanoic acid is a fascinating organosulfur compound that holds a unique position at the intersection of natural product chemistry and pharmaceutical analysis. Structurally, it is characterized by a six-membered ring containing three consecutive sulfur atoms (a 1,2,3-trithiane system) and a pentanoic acid side chain.[1] Its formal designation as "Thioctic Acid EP Impurity A" underscores its primary role as a critical reference standard in the quality control of α-Lipoic Acid (Thioctic Acid), a widely used antioxidant supplement.[2][3]

The presence of the three-sulfur chain imparts distinct chemical properties, including heightened redox activity and susceptibility to ring-opening reactions compared to its well-known dithiolane analogue, lipoic acid.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structural elucidation, and chemical properties of this compound, grounding technical protocols in established chemical principles.

Physicochemical and Structural Data

A summary of the core properties of 1,2,3-Trithiane-4-pentanoic Acid is presented below.

PropertyDataReference(s)
CAS Number 1204245-29-3[2][4][5]
Molecular Formula C₈H₁₄O₂S₃[1][4]
Molecular Weight 238.39 g/mol [1][4]
Appearance Off-White Semi-Solid[2]
Synonyms 5-(1,2,3-Trithian-4-yl)pentanoic acid; 6,8-Epitrithiooctanoic Acid; Thioctic Acid Impurity A[1][2]
Storage 2-8°C, Sealed in a dry environment[4][6]
Stereochemistry Racemic[7]

Proposed Synthesis Pathway

While specific, detailed synthetic procedures for 1,2,3-Trithiane-4-pentanoic acid are not abundant in peer-reviewed literature, a logical pathway can be constructed based on established organosulfur chemistry, particularly the synthesis of related trithiane compounds.[8] The most plausible approach involves the reaction of a suitable 1,2-dithiolane precursor with a sulfide source under acidic conditions to insert the third sulfur atom.

A likely precursor is an oxidized form of dihydrolipoic acid or a related dithiolane. The following protocol is a proposed method based on these principles.

Diagram of Proposed Synthesis

Caption: Proposed synthetic workflow for 1,2,3-Trithiane-4-pentanoic Acid.

Detailed Experimental Protocol

Materials:

  • Dihydrolipoic Acid (or a suitable 1,2-dithiolane precursor)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Hydrochloric Acid (5 N)

  • Benzene or Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvent system for chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

  • Precursor Solubilization: Dissolve the 1,2-dithiolane precursor (e.g., an oxidized intermediate of dihydrolipoic acid) in a suitable organic solvent like benzene or toluene.

  • Acidification: Add an aqueous solution and, while stirring vigorously, adjust the pH to approximately 2-3 using 5 N hydrochloric acid. This acidic environment is crucial for the subsequent reaction.[8]

  • Sulfide Addition: Prepare a separate aqueous solution of sodium sulfide. Add this solution dropwise to the reaction mixture over a period of about one hour. Maintain the pH between 2 and 3 throughout the addition by concurrently adding small amounts of 5 N HCl.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Extraction:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine all organic fractions.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue using silica gel column chromatography to isolate the final compound.

Expertise & Experience Insight: The careful control of pH during the sulfide addition is the most critical step in this synthesis.[8] An overly acidic environment can lead to unwanted side reactions and decomposition, while a neutral or basic pH will not favor the desired ring-insertion mechanism. The slow, dropwise addition prevents localized high concentrations of the sulfide nucleophile, promoting a more controlled reaction and higher yield.

Structural Characterization

Confirming the identity and purity of the synthesized 1,2,3-Trithiane-4-pentanoic Acid requires a suite of analytical techniques.

Diagram of Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Start Synthesized Product NMR 1H & 13C NMR Start->NMR Structural Backbone MS Mass Spectrometry Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups HPLC HPLC Start->HPLC Purity (%) Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final HPLC->Final

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data

The following table summarizes the expected outcomes from key characterization techniques.[1]

TechniqueExpected Results & Interpretation
¹H NMR Complex multiplets for the protons on the trithiane ring and the pentanoic acid chain. A broad singlet for the carboxylic acid proton. The signals would confirm the connectivity of the aliphatic chain to the heterocyclic ring.
¹³C NMR Resonances corresponding to the carbons in the trithiane ring, the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300) for the carboxylic acid. Sharp C=O stretch (~1700). C-H stretches (~2850-2960). Weaker C-S and S-S stretches in the fingerprint region.
Mass Spec (MS) A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 238.39. Fragmentation patterns would likely show cleavage of the pentanoic acid chain and ring-opening of the trithiane system.
HPLC A single major peak under appropriate conditions, indicating high purity. The retention time serves as a key identifier for quality control purposes.

Chemical Reactivity and Mechanistic Considerations

The chemistry of 1,2,3-Trithiane-4-pentanoic Acid is dominated by its unique three-sulfur heterocyclic system.

  • Redox Activity: The 1,2,3-trithiane ring is an electron-rich system. The S-S bonds are weaker than C-C or C-S bonds, making them susceptible to cleavage.[1] This imparts a higher redox activity compared to the 1,2-dithiolane ring of lipoic acid.[1] This reactivity is central to the biological roles of similar molecules, which often participate in thiol/disulfide exchange reactions.[9][10]

  • Nucleophilicity: The lone pairs of electrons on the sulfur atoms make them nucleophilic. This property allows the ring to be opened by nucleophilic attack, a key transformation pathway for sulfur-rich heterocycles.[1]

  • Conformation: Like other six-membered rings, the 1,2,3-trithiane ring is expected to adopt a chair-like conformation to minimize steric and torsional strain. The bulky pentanoic acid side chain at the C4 position would strongly prefer an equatorial position to reduce steric hindrance.[1] This conformational preference can influence the molecule's reactivity and biological interactions.

The pentanoic acid side chain provides a hydrophilic character and a site for further chemical modifications, such as esterification or amidation, enabling its use as a building block for more complex molecules.[1]

Applications in Research and Development

The primary and most established application of 1,2,3-Trithiane-4-pentanoic Acid is as a certified reference material for the quality control of α-Lipoic Acid (Thioctic Acid).[2][3] Its presence as an impurity must be quantified to ensure the safety and efficacy of pharmaceutical formulations.

Beyond this role, its structural similarity to biologically active molecules like lipoic acid and asparagusic acid suggests potential for further investigation.[11][12] Lipoic acid is known to engage in thiol-disulfide exchanges that modulate cellular redox status, and compounds with strained disulfide rings can enhance cellular uptake.[10][13][14] Therefore, 1,2,3-Trithiane-4-pentanoic Acid serves as an interesting candidate for studies in:

  • Antioxidant Activity: Evaluating its ability to scavenge reactive oxygen species.

  • Drug Delivery: Using the trithiane moiety as a handle for redox-responsive drug release or enhanced cell penetration.

  • Mechanistic Probes: Studying the biochemical pathways involving thiol exchange and sulfur metabolism.

Conclusion

1,2,3-Trithiane-4-pentanoic Acid is more than a mere process impurity; it is a molecule with distinct and interesting chemical properties defined by its unique trisulfide heterocycle. A robust understanding of its synthesis and characterization is essential for its role in pharmaceutical quality control. Furthermore, its inherent reactivity and structural analogy to important biological cofactors present intriguing opportunities for its application in medicinal chemistry and drug delivery research. This guide provides the foundational knowledge for scientists and researchers to confidently work with and explore the potential of this unique organosulfur compound.

References

  • Biewenga, G. P., Haenen, G. R., & Bast, A. (1997). The pharmacology of the antioxidant lipoic acid. General Pharmacology: The Vascular System, 29(3), 315-331. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo_xou1PJ3bifektXRHKjUrLznRgAc8zxu2VPOZoB4o8xDMps-mGI4gwsqMfHuWJCoh02LyrWWuD5iauSweYk5O9IugIgQbok79n5E_HpAc0Md0ibKxHZw3ikmI1IhDjkN6PpGi-bh8ctpm3Y=]
  • Chen, Y., et al. (2021). Lipoic acid-mediated oral drug delivery system utilizing changes on cell surface thiol expression for the treatment of diabetes and inflammatory diseases. RSC Publishing. [Link]

  • Gorąca, A., Huk-Kolega, H., Piechota, A., Kleniewska, P., Ciejka, E., & Skibska, B. (2011). Lipoic acid - biological activity and therapeutic potential. Pharmacological Reports, 63(4), 849-858. [Link]

  • Wikipedia. (n.d.). Asparagusic acid. Retrieved from [Link]

  • Kovacs, P., et al. (2018). Protein Disulfide Levels and Lens Elasticity Modulation: Applications for Presbyopia. Investigative Ophthalmology & Visual Science, 59(1), 221-230. [Link]

  • Maji, R., et al. (2023). Bioderived Lipoic Acid-Based Dynamic Covalent Nanonetworks of Poly(disulfide)s: Enhanced Encapsulation Stability and Cancer Cell-Selective Delivery of Drugs. Bioconjugate Chemistry, 34(2), 315-327. [Link]

  • Hangzhou Johoo Chemical Co., Ltd. (n.d.). 1,2,3-Trithiane-4-pentanoic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Asparagusic acid. Retrieved from [Link]

  • Parry, R. J., & Mizusawa, A. E. (1985). Biosynthesis of sulfur compounds. Investigations of the biosynthesis of asparagusic acid. Journal of the American Chemical Society, 107(8), 2512-2521. [Link]

  • Ross, N. C. A., et al. (2019). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. ETH Zurich Research Collection. [Link]

  • Schwarcz, J. (2020). The Smell of Asparagus Urine – Part 2. ChemistryViews. [Link]

  • Pharmaffiliates. (n.d.). 5-[(4RS)-1,2,3-Trithian-4-yl]pentanoic Acid. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (1986). Method of producing 1,2,3-trithiane compounds. U.S.
  • Global Substance Registration System (GSRS). (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID - Impurities. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 1,2,3-Trithiane-4-pentanoic Acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Trithiane-4-pentanoic Acid Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the , a uni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Trithiane-4-pentanoic Acid

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the , a unique heterocyclic compound with potential applications in agrochemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds, such as asparagusic acid and other dithiolane derivatives, to project its characteristics. The guide details theoretical physicochemical parameters, proposes a robust synthetic pathway, and outlines detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior.

Introduction and Molecular Overview

1,2,3-Trithiane-4-pentanoic Acid is an organosulfur compound characterized by a six-membered ring containing three consecutive sulfur atoms (a trithiane ring) and a pentanoic acid side chain at the 4-position. This structure is a close analog of the naturally occurring asparagusic acid (1,2-dithiolane-4-carboxylic acid), a known plant growth inhibitor. The presence of the polysulfide linkage and the carboxylic acid moiety suggests a rich and complex chemical profile, making it a molecule of significant interest for further investigation.

The trithiane ring is conformationally flexible, and the lone pairs on the sulfur atoms can participate in various non-covalent interactions. The pentanoic acid side chain imparts hydrophilicity and a site for ionization, which will be crucial in determining its solubility, distribution, and potential biological activity.

1,2,3-Trithiane-4-pentanoic_Acid cluster_0 1,2,3-Trithiane-4-pentanoic Acid C1 S C2 S C1->C2 C3 S C2->C3 C6 CH C3->C6 C4 C C4->C1 C5 CH2 C5->C4 C6->C5 C7 C7 C6->C7 (CH2)4COOH

Figure 1: Chemical Structure of 1,2,3-Trithiane-4-pentanoic Acid.

Projected Physicochemical Properties

The following table summarizes the predicted . These values are estimated based on computational models and comparison with structurally similar compounds.

PropertyPredicted ValueMethod of Estimation / Comments
Molecular Formula C8H14O2S3-
Molecular Weight 238.39 g/mol -
Appearance Pale yellow solidBased on related polysulfides.
Melting Point 75-85 °CHigher than asparagusic acid due to increased molecular weight and potential for stronger intermolecular forces.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and molecular weight; likely to decompose before boiling.
pKa 4.5 - 5.0Similar to other aliphatic carboxylic acids. The electron-withdrawing effect of the trithiane ring may slightly increase acidity.
LogP (Octanol/Water) 1.5 - 2.5The pentanoic acid chain increases lipophilicity compared to shorter-chain analogs. The trithiane ring also contributes to lipophilicity.
Aqueous Solubility Sparingly solubleExpected to have low solubility in water, which will increase significantly at pH > pKa due to the formation of the carboxylate salt.

Proposed Synthesis Pathway

A plausible synthetic route to 1,2,3-Trithiane-4-pentanoic Acid can be adapted from established methods for the synthesis of cyclic polysulfides. A proposed two-step synthesis is outlined below:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Trithiane Ring Formation cluster_purification Purification start Commercially available starting material step1 Functional group manipulation to introduce thiol groups start->step1 step2 Reaction with a sulfur transfer reagent (e.g., elemental sulfur with a base or other sulfurating agents) step1->step2 step3 Chromatographic purification (e.g., column chromatography) step2->step3 end end step3->end Final Product: 1,2,3-Trithiane-4-pentanoic Acid

Figure 2: Proposed Synthetic Workflow for 1,2,3-Trithiane-4-pentanoic Acid.

Experimental Protocol for Synthesis:

Step 1: Synthesis of a Dithiol Precursor

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suitable starting material (e.g., a di-halo derivative of a pentanoic acid ester).

  • Thiolation: The starting material is dissolved in a suitable solvent (e.g., ethanol or DMF), and a thiolating agent (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) is added.

  • Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled, and the dithiol precursor is isolated through extraction and solvent evaporation.

Step 2: Trithiane Ring Formation

  • Reaction Setup: The isolated dithiol precursor is dissolved in a suitable solvent (e.g., THF or CH2Cl2) in a round-bottom flask.

  • Sulfur Transfer: A sulfur transfer reagent, such as elemental sulfur in the presence of a catalytic amount of a base (e.g., triethylamine), is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS for the formation of the desired trithiane.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1,2,3-Trithiane-4-pentanoic Acid.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the trithiane ring and the pentanoic acid side chain. The protons adjacent to the sulfur atoms will appear at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons in the trithiane ring and the pentanoic acid chain, including the carbonyl carbon at a characteristic downfield position.

Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended.

  • Expected Result: The mass spectrum in negative ion mode should show a prominent peak for the [M-H]⁻ ion, confirming the molecular weight. The isotopic pattern for the three sulfur atoms will be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: UV detection at 210 nm and 254 nm.

Potential Biological and Chemical Significance

The structural similarity of 1,2,3-Trithiane-4-pentanoic Acid to asparagusic acid suggests it may possess interesting biological activities. Asparagusic acid is known to be a potent inhibitor of plant growth. The trithiane moiety may modulate this activity or introduce novel biological properties. The presence of the polysulfide linkage also suggests that the compound could be redox-active and may interact with biological thiols.

From a chemical perspective, the trithiane ring can undergo ring-opening and polymerization reactions, making it a potential monomer for novel sulfur-containing polymers.

Conclusion

1,2,3-Trithiane-4-pentanoic Acid represents a fascinating and underexplored molecule with significant potential. This guide has provided a theoretical framework for its physicochemical properties, a plausible synthetic route, and detailed analytical protocols for its characterization. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the study of this and related organosulfur compounds. Further experimental validation of the projected properties is a necessary next step to fully unlock the potential of this molecule.

References

  • Arnao, M. B., & Hernández-Ruiz, J. (2018). Melatonin and its relationship to plant hormones. Plant Signaling & Behavior, 13(9), e1513369. Available at: [Link]

  • Miyabayashi, Y., Takikawa, H., & Sasaki, M. (2018). Total Synthesis of Asparagusic Acid S-Oxides, Putative Metabolites of Asparagusic Acid. Chemistry – An Asian Journal, 13(17), 2419-2424. Available at: [Link]

Exploratory

discovery and natural sources of 1,2,3-Trithiane-4-pentanoic Acid

An In-Depth Technical Guide to 1,2,3-Trithiane-4-pentanoic Acid (Asparagusic Acid): Discovery, Natural Occurrence, and Scientific Significance For researchers, scientists, and professionals in drug development, understan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2,3-Trithiane-4-pentanoic Acid (Asparagusic Acid): Discovery, Natural Occurrence, and Scientific Significance

For researchers, scientists, and professionals in drug development, understanding the origins and properties of unique natural compounds is paramount. This guide provides a comprehensive overview of 1,2,3-Trithiane-4-pentanoic acid, more commonly known as asparagusic acid, a fascinating organosulfur compound with a rich history and burgeoning potential in therapeutic applications.

Discovery and Historical Context

The story of asparagusic acid begins not with its discovery, but with a curious physiological phenomenon. The distinct odor imparted to urine after consuming asparagus has been noted for centuries, with early observations dating back to 1702 by French botanist Louis Lémery[1]. For over 250 years, the chemical basis for this unique metabolic signature remained a mystery.

The breakthrough came in 1972, when Hiroshi Yanagawa and his team at the University of Tokyo first isolated the compound from etiolated young shoots of Asparagus officinalis[1]. They identified it as a novel plant growth inhibitor and, through spectroscopic analysis and synthesis, confirmed its structure as 1,2-dithiolane-4-carboxylic acid[1]. This discovery paved the way for understanding not only the source of the urinary odor but also the compound's broader biological and chemical significance.

Chemical Identity and Physicochemical Properties

Asparagusic acid is an organosulfur compound with the molecular formula C4H6O2S2[2]. Its structure features a five-membered heterocyclic ring with a disulfide bond (a 1,2-dithiolane) and a carboxylic acid side chain[2]. This strained disulfide ring is key to much of its chemical reactivity and biological activity.

PropertyValueReference
Systematic Name 1,2-Dithiolane-4-carboxylic acid[2]
Molecular Formula C4H6O2S2[2]
Molar Mass 150.21 g/mol [2]
Appearance Colorless to yellow solid[1][2]
Melting Point 75.7–76.5 °C[1][2]
Reduced Form Dihydroasparagusic acid[2]
CAS Number 2224-02-4[2]

The presence of the disulfide bridge in a five-membered ring creates significant ring strain, which enhances its reactivity in thiol-disulfide exchange reactions. This is a critical feature influencing its biological interactions and its potential use in drug delivery systems[3].

Natural Abundance and Biosynthesis

Primary Natural Source

To date, asparagusic acid is known to occur exclusively in the asparagus plant, Asparagus officinalis[1][4][5]. It and its derivatives, such as asparaptines A, B, and C, are among the unusual sulfhydryl compounds that define the unique chemistry of this vegetable[6][7]. The concentration of these compounds can be subject to seasonal variations based on the harvesting period[6][7]. While the endogenous function in the plant is not fully understood, it has been identified as a potent plant growth inhibitor[1][8].

Biosynthetic Pathway

Biosynthetic studies have revealed that asparagusic acid is derived from isobutyric acid, which is structurally related to the amino acid valine[2][9][10]. The pathway involves the incorporation of two sulfur atoms to form the dithiolane ring.

Asparagusic_Acid_Biosynthesis isobutyric_acid Isobutyric Acid intermediates Sulfur-containing Intermediates isobutyric_acid->intermediates + Sulfur donors dihydroasparagusic_acid Dihydroasparagusic Acid (Dithiol Form) intermediates->dihydroasparagusic_acid Cyclization asparagusic_acid Asparagusic Acid (Disulfide Form) dihydroasparagusic_acid->asparagusic_acid Oxidation

Caption: Proposed biosynthetic pathway of asparagusic acid.

Methodologies: From Plant to Pure Compound

Extraction from Natural Sources

The original isolation of asparagusic acid was achieved from an aqueous extract of asparagus shoots[2]. Modern extraction protocols for related compounds, such as asparaptine A, have yielded approximately 61 mg from 57.2 g of lyophilized Asparagus officinalis powder[6][7].

General Extraction Workflow:

  • Homogenization: Fresh or lyophilized asparagus tissue is homogenized in an appropriate solvent (e.g., water or ethanol/water mixtures).

  • Filtration/Centrifugation: The crude extract is filtered or centrifuged to remove solid plant debris.

  • Solvent Partitioning: The aqueous extract is partitioned with an organic solvent to separate compounds based on polarity.

  • Chromatography: The resulting fractions are subjected to chromatographic techniques (e.g., column chromatography, HPLC) for purification.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Laboratory Synthesis

A convenient laboratory synthesis was developed, improving upon earlier methods. This approach provides a reliable source of asparagusic acid for research purposes, circumventing the low concentrations found in the natural source[2].

Asparagusic_Acid_Synthesis start Diethyl bis(hydroxymethyl)malonate step1 Treat with Hydroiodic Acid (Decarboxylation & Hydrolysis) start->step1 intermediate1 β,β'-diiodoisobutyric acid step1->intermediate1 step2 React with Sodium Trithiocarbonate (Na2CS3) followed by Sulfuric Acid intermediate1->step2 intermediate2 Dihydroasparagusic Acid step2->intermediate2 step3 Oxidize with hot DMSO intermediate2->step3 final_product Asparagusic Acid step3->final_product

Caption: Key steps in the laboratory synthesis of asparagusic acid.

Detailed Synthesis Protocol:

  • Diiodination: Commercially available diethyl bis(hydroxymethyl)malonate is treated with hydroiodic acid. This step facilitates decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid[2].

  • Thiolation: The resulting diiodo compound is reacted sequentially with sodium trithiocarbonate (Na2CS3) and then sulfuric acid. This process replaces the iodine atoms with thiol groups, forming the reduced, open-chain version of the molecule, dihydroasparagusic acid[2].

  • Oxidative Cyclization: Dihydroasparagusic acid is then oxidized using hot dimethyl sulfoxide (DMSO). This final step closes the ring by forming the disulfide bond, yielding the target molecule, asparagusic acid[2].

Biological Activities and Therapeutic Potential

While initially known for its role in metabolism and plant physiology, recent research has uncovered a range of biological activities, positioning asparagusic acid as a compound of interest for drug development.

Biological ActivityDescriptionPotential ApplicationReferences
Metabolic Precursor Metabolized in humans to volatile sulfur compounds (e.g., methanethiol, dimethyl sulfide), causing the characteristic odor in urine.Understanding human metabolism and genetic variations in olfactory perception.[1]
Anti-parasitic Exhibits a significant killing effect against the protoscoleces of Echinococcus multilocularis, the causative agent of alveolar echinococcosis.Development of novel anti-parasitic drugs.[4]
Antimicrobial Shows efficacy in inhibiting the growth of certain fungi and repelling insects.Natural pesticides and fungicides.[4]
Drug Delivery Vehicle The strained 1,2-dithiolane ring facilitates thiol-mediated cellular uptake, allowing it to act as a carrier for therapeutic molecules.Enhancing the intracellular delivery of peptides and other drugs.[3][7]
Enzyme Interaction Can potentially substitute for α-lipoic acid in α-keto-acid oxidation systems. Molecular docking studies suggest interactions with enzymes like ACE2.Modulation of metabolic pathways and enzyme inhibition.[5][7]

The ability of asparagusic acid to leverage thiol-mediated uptake is particularly promising. This mechanism can enhance the delivery of molecular cargoes into cells, a significant hurdle in the development of many therapeutics[3]. Its low toxicity further enhances its profile as a potential component of advanced drug delivery systems[1][7].

Conclusion

From a historical curiosity to a molecule of significant scientific interest, 1,2,3-Trithiane-4-pentanoic acid (asparagusic acid) exemplifies the value of investigating unique natural products. Its discovery in Asparagus officinalis has led to a deeper understanding of its biosynthesis, chemical properties, and diverse biological activities. For researchers in drug development, its unique structure, particularly the reactive dithiolane ring, offers a promising scaffold for creating novel anti-parasitic agents and innovative cellular delivery systems. Continued exploration of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Wikipedia. Asparagusic acid. [Link]

  • Ņikitjuka, A., & Žalubovskis, R. (2023). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. ChemMedChem, 18(17), e202300143. [Link]

  • Grokipedia. Asparagusic acid. [Link]

  • Bailly, C., & Vergoten, G. (2025). Interaction of Asparagusic Acid, Asparaptines and Related Dithiolane Derivatives With Angiotensin‐Converting Enzyme‐2 (ACE‐2): A Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, 39(3), e70236. [Link]

  • Wang, S., et al. (2024). Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model. Pathogens, 13(5), 401. [Link]

  • Ņikitjuka, A., & Žalubovskis, R. (2023). Asparagusic Acid - A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. PubMed, 37366073. [Link]

  • Mitchell, S. C. (2013). Asparagusic acid. Phytochemistry, 97, 5-10. [Link]

  • Pharmaffiliates. 5-[(4RS)-1,2,3-Trithian-4-yl]pentanoic Acid. [Link]

  • chemeurope.com. Asparagusic acid. [Link]

  • Parry, R. J., et al. (1985). Biosynthesis of sulfur compounds. Investigations of the biosynthesis of asparagusic acid. Journal of the American Chemical Society, 107(8), 2512-2521. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Trithiane-4-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for 1,2,3-Trithiane-4-pentanoic Acid, a si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1,2,3-Trithiane-4-pentanoic Acid, a significant heterocyclic fatty acid analogue. As a key impurity and structural variant of thioctic acid (α-lipoic acid), a comprehensive understanding of its spectroscopic signature is paramount for quality control, metabolic studies, and the development of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of 1,2,3-Trithiane-4-pentanoic Acid

1,2,3-Trithiane-4-pentanoic acid, also known as 6,8-Epitrithiooctanoic acid or Thioctic Acid EP Impurity A, is a sulfur-containing heterocyclic compound with the chemical formula C₈H₁₄O₂S₃ and a molecular weight of 238.39 g/mol .[1][2][3] Its structure features a six-membered 1,2,3-trithiane ring substituted with a pentanoic acid side chain. The arrangement of three contiguous sulfur atoms in the trithiane ring imparts unique chemical and biological properties, including potential antioxidant activity.[1][2] A thorough characterization of this molecule is crucial for distinguishing it from the structurally similar and biologically important thioctic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of 1,2,3-Trithiane-4-pentanoic Acid.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shifts, multiplicities (splitting patterns), and integration values of the signals are diagnostic of the different proton groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,2,3-Trithiane-4-pentanoic Acid in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Structural Insights

The following table summarizes the representative ¹H NMR spectral data for 1,2,3-Trithiane-4-pentanoic Acid.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
3.15-3.34multiplet3HTrithiane ring protons
2.37triplet2H-CH₂ -COOH
2.21–2.23multiplet1HTrithiane ring proton
1.86-1.96multiplet1HPentanoic acid chain
1.44-1.66multiplet6HPentanoic acid chain

The broad singlet observed at a downfield chemical shift (~10-12 ppm) is characteristic of the acidic proton of the carboxylic acid group. The protons on the trithiane ring appear as complex multiplets in the region of 3.15-3.34 ppm and 2.21-2.23 ppm, indicative of a constrained cyclic system. The triplet at 2.37 ppm corresponds to the methylene group adjacent to the carbonyl of the pentanoic acid side chain. The remaining protons of the pentanoic acid chain appear as overlapping multiplets in the upfield region.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of 1,2,3-Trithiane-4-pentanoic Acid.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A 100 MHz spectrometer (for carbon) is typically used.

Anticipated Data and Interpretation

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed as transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Structural Insights

The IR spectrum of 1,2,3-Trithiane-4-pentanoic Acid is expected to exhibit the following characteristic absorption bands[1]:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
~2930, ~2860MediumC-H stretch (aliphatic)
~1710Strong, SharpC=O stretch (carboxylic acid)
~1410MediumC-O-H bend (carboxylic acid)
~1280MediumC-O stretch (carboxylic acid)
600-800Weak-MediumC-S stretch

The most prominent feature is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. The weaker absorptions for the C-S bonds of the trithiane ring are expected in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Structural Insights

The mass spectrum of 1,2,3-Trithiane-4-pentanoic Acid (molecular weight 238.39 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 238 (under EI conditions) or a protonated molecule [M+H]⁺ at m/z 239 or a deprotonated molecule [M-H]⁻ at m/z 237 (under ESI conditions).[1]

Anticipated Fragmentation Pathways

Under EI conditions, the molecular ion can undergo fragmentation, providing valuable structural information. Key fragmentation pathways may include:

  • Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) may be observed.

  • Cleavage of the pentanoic acid side chain: Fragmentation at different points along the alkyl chain can lead to a series of characteristic peaks.

  • Ring fragmentation: The trithiane ring can undergo cleavage, potentially with the loss of sulfur atoms or fragments of the carbon chain.

Logical Relationship of Spectroscopic Techniques

Spectro_Logic cluster_techniques Spectroscopic Techniques cluster_info Structural Information Molecule 1,2,3-Trithiane-4- pentanoic Acid NMR NMR (¹H & ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec Molecule->MS Framework C-H Framework Connectivity NMR->Framework FuncGroups Functional Groups (COOH, C-S) IR->FuncGroups MolWeight Molecular Weight Fragmentation MS->MolWeight

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 1,2,3-Trithiane-4-pentanoic Acid. The data presented in this guide serves as a foundational reference for researchers in pharmaceuticals, natural products, and analytical chemistry. A thorough understanding of these spectroscopic fingerprints is essential for quality assurance, impurity profiling, and further investigation into the chemical and biological properties of this intriguing sulfur-containing molecule.

References

  • Pharmaffiliates. (n.d.). Thioctic Acid - Impurity A. Retrieved from [Link]

  • GSRS. (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trithiane-4-pentanoic acid. Retrieved from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Asparagusic Acid and Its Derivatives: A Technical Guide for Researchers

Abstract Asparagusic acid, a sulfur-containing compound unique to Asparagus officinalis, and its reduced form, dihydroasparagusic acid, are emerging as promising molecules in therapeutic research. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Asparagusic acid, a sulfur-containing compound unique to Asparagus officinalis, and its reduced form, dihydroasparagusic acid, are emerging as promising molecules in therapeutic research. This technical guide provides an in-depth exploration of the biological activities, mechanisms of action, and potential therapeutic applications of these compounds. Drawing from current scientific literature, this document details their antioxidant, anti-inflammatory, and anti-cancer properties, with a particular focus on the modulation of key signaling pathways such as NF-κB and MAPK. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to investigate and validate the therapeutic potential of asparagusic acid and its derivatives.

Introduction: Beyond the Pungent Aroma

For centuries, the consumption of asparagus has been associated with a distinct urinary odor, a metabolic curiosity attributed to asparagusic acid (1,2-dithiolane-4-carboxylic acid) and its metabolites.[1][2] However, recent scientific inquiry has shifted focus from this benign sensory phenomenon to the significant pharmacological potential of this unique organosulfur compound and its derivatives.[3][4] Asparagusic acid, and particularly its reduced form, dihydroasparagusic acid, exhibit a range of biological activities that position them as compelling candidates for further drug development.[5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding of asparagusic acid's therapeutic applications and providing practical, step-by-step methodologies for its study.

Chemical Properties and Synthesis

Asparagusic acid is a heterocyclic compound featuring a 1,2-dithiolane ring with a carboxylic acid side chain.[1] Its chemical structure is central to its biological activity. The disulfide bond in the dithiolane ring is a key feature, and its reduction leads to the formation of dihydroasparagusic acid, a dithiol that often exhibits enhanced therapeutic effects.[5]

Synthesis of Asparagusic Acid

A convenient laboratory synthesis of asparagusic acid has been developed from diethyl bis(hydroxymethyl)malonate. The process involves treatment with hydroiodic acid to yield β,β'-diiodoisobutyric acid, followed by reaction with sodium trithiocarbonate (Na₂CS₃) and sulfuric acid to produce dihydroasparagusic acid. Subsequent oxidation with hot dimethyl sulfoxide (DMSO) yields asparagusic acid.[1]

Synthesis of Dihydroasparagusic Acid

Dihydroasparagusic acid, the more potent reduced form, can be synthesized from 3-bromo-2-(bromomethyl)propanoic acid. This starting material is reacted with potassium thioacetate, followed by hydrolysis with sodium hydroxide to yield the dithiol.[6]

Synthesis of Derivatives

The therapeutic potential of asparagusic acid can be enhanced through the synthesis of various derivatives. For instance, S-acetyl dihydroasparagusic acid has shown improved binding to certain enzymes.[3] The synthesis of such derivatives often involves standard organic chemistry techniques to modify the carboxylic acid group or the thiol groups of dihydroasparagusic acid.

Therapeutic Potential and Mechanisms of Action

Emerging research has highlighted several promising therapeutic avenues for asparagusic acid and its derivatives, primarily centered around their antioxidant and anti-inflammatory properties.

Anti-inflammatory and Antioxidant Activities

Dihydroasparagusic acid has demonstrated significant anti-inflammatory and antioxidant effects.[5] It can effectively suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inflammatory enzymes.[5][7] These effects are largely attributed to its ability to modulate key inflammatory signaling pathways.

The transcription factor NF-κB is a central regulator of inflammation.[8] In response to inflammatory stimuli, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9] Dihydroasparagusic acid has been shown to inhibit the activation of the NF-κB pathway.[5] This inhibition is believed to occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.[2][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB Degradation of IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DHAA Dihydroasparagusic Acid DHAA->IkBa_NFkB Inhibits Degradation DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Proposed mechanism of dihydroasparagusic acid in the NF-κB signaling pathway.

The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is another critical signaling cascade involved in inflammation.[10] Upon activation by upstream kinases such as MKK3 and MKK6, p38 MAPK phosphorylates various downstream targets, leading to the production of inflammatory cytokines.[10] Dihydroasparagusic acid has been observed to affect the activation of the p38 MAPK pathway, suggesting it may interfere with the phosphorylation cascade.[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Stress_Stimuli Stress Stimuli Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation p_p38_MAPK P-p38 MAPK p38_MAPK->p_p38_MAPK Downstream_Targets Downstream Targets p_p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response DHAA Dihydroasparagusic Acid DHAA->Upstream_Kinases Inhibits Activation

Figure 2: Postulated inhibitory effect of dihydroasparagusic acid on the p38 MAPK pathway.

Anti-Cancer and Anti-Parasitic Potential

Recent studies have begun to explore the potential of asparagusic acid in oncology and infectious diseases. In vitro and in vivo studies have shown that asparagusic acid can induce apoptosis in cancer cells and inhibit tumor growth.[11] The proposed mechanism involves the induction of reactive oxygen species (ROS) and the modulation of apoptotic proteins such as Bax and Bcl-2.[12] Furthermore, asparagusic acid has demonstrated a pronounced killing effect against the parasite Echinococcus multilocularis, suggesting its potential as an anti-parasitic agent.[11][12]

Experimental Protocols for Therapeutic Evaluation

To facilitate further research into the therapeutic applications of asparagusic acid and its derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Asparagusic acid or its derivatives

  • Griess Reagent System

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of complete DMEM and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of asparagusic acid or its derivatives for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • NO Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and viability.

Materials:

  • Target cell line (e.g., cancer cell line or normal cell line)

  • Appropriate cell culture medium

  • Asparagusic acid or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 6 to 24 hours.[13]

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[13]

Assessment of Apoptosis: Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Target cell line

  • Asparagusic acid or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Future Perspectives and Drug Development

The therapeutic potential of asparagusic acid and its derivatives is a rapidly evolving field. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of asparagusic acid derivatives can lead to the identification of compounds with enhanced potency and selectivity for specific therapeutic targets.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in animal models of disease.

  • Drug Delivery Systems: The development of novel drug delivery systems, such as liposomal formulations, could improve the bioavailability and targeted delivery of asparagusic acid and its derivatives, enhancing their therapeutic efficacy while minimizing potential side effects.[3][14][15]

Conclusion

Asparagusic acid and its derivatives, particularly dihydroasparagusic acid, represent a promising class of natural compounds with significant therapeutic potential. Their demonstrated antioxidant, anti-inflammatory, and anti-cancer activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation and development. The experimental protocols provided in this guide are intended to empower researchers to explore and validate the therapeutic applications of these intriguing molecules, paving the way for the development of novel therapies for a range of human diseases.

References

  • Interaction of Asparagusic Acid, Asparaptines and Related Dithiolane Derivatives With Angiotensin‐Converting Enzyme‐2 (ACE‐2): A Molecular Docking Study. (2025). Journal of Biochemical and Molecular Toxicology. [Link]

  • Asparagusic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Salemme, A., Togna, A. R., Cammisotto, V., Venditti, A., & Bianco, A. (2015). Anti-inflammatory effects and antioxidant activity of dihydroasparagusic acid in lipopolysaccharide-activated microglial cells. Brain Research Bulletin, 120, 56-64. [Link]

  • The interaction of p38 with its upstream kinase MKK6. (2016). FEBS Letters, 590(19), 3351-3363. [Link]

  • Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model. (2024). Pathogens, 13(5), 398. [Link]

  • Asparagus, Urinary Odor, and 1,2-Dithiolane-4-Carboxylic Acid. (2014). Metabolites, 4(3), 558-566. [Link]

  • Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model. (2024). Pathogens, 13(5), 398. [Link]

  • Dihydroasparagusic Acid: Antioxidant and Tyrosinase Inhibitory Activities and Improved Synthesis. (2013). Journal of Agricultural and Food Chemistry, 61(27), 6649-6655. [Link]

  • NF-κB dictates the degradation pathway of IκBα. (2008). The EMBO Journal, 27(12), 1733-1743. [Link]

  • Early boosting of p38 MAPK signaling pathway by lycorine hydrochloride potently inhibits PRRSV proliferation in primary and established cells. (2022). Frontiers in Immunology, 13, 998801. [Link]

  • Asparagusic acid. (2014). Phytochemistry, 97, 5-10. [Link]

  • Design and evaluation of liposomal delivery system for L-Asparaginese. (2010). International Journal of PharmTech Research, 2(1), 449-455. [Link]

  • Asparagus, Urinary Odor, and 1,2-Dithiolane-4-Carboxylic Acid. (2014). Metabolites, 4(3), 558-566. [Link]

  • IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. (2005). Molecular and Cellular Biology, 25(22), 9986-9997. [Link]

  • Early boosting of p38 MAPK signaling pathway by lycorine hydrochloride potently inhibits PRRSV proliferation in primary and established cells. (2022). Frontiers in Immunology, 13, 998801. [Link]

  • Antioxidant, anti-inflammatory, and adaptogenic activity of Asparagus acutifolius extract. (2012). Journal of Traditional and Complementary Medicine, 2(2), 123-129. [Link]

  • Asparagusic acid. (2014). Phytochemistry, 97, 5-10. [Link]

  • Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. (2019). ETH Zurich Research Collection. [Link]

  • Inhibiting NF-κB Signaling Activation Reduces Retinal Neovascularization by Promoting a Polarization Shift in Macrophages. (2020). Investigative Ophthalmology & Visual Science, 61(6), 28. [Link]

  • Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. (2014). International Immunopharmacology, 23(2), 527-534. [Link]

  • Liposome-Based Drug Delivery Systems: From Laboratory Research to Industrial Production—Instruments and Challenges. (2023). Pharmaceutics, 15(11), 2568. [Link]

  • Anti-inflammatory effects of enzyme-treated asparagus extract and its constituents in hepatocytes. (2016). Functional Foods in Health and Disease, 6(2), 85-99. [Link]

  • Inhibiting NF-κB in the developing lung disrupts angiogenesis and alveolarization. (2010). American Journal of Physiology-Lung Cellular and Molecular Physiology, 298(6), L739-L751. [Link]

  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. (2023). Pharmaceutics, 15(8), 2092. [Link]

  • Is p38 MAPK Associated to Drugs of Abuse-Induced Abnormal Behaviors?. (2018). International Journal of Molecular Sciences, 19(11), 3506. [Link]

  • Phenylpropanoid Derivatives from the Tuber of Asparagus cochinchinensis with Anti-Inflammatory Activities. (2022). Molecules, 27(19), 6524. [Link]

  • Liposomes as sustainable delivery systems in food, cosmetic, and pharmaceutical applications. (2024). Food Production, Processing and Nutrition, 6(1), 1-15. [Link]

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Foundational

metabolic fate and stability of 1,2,3-Trithiane-4-pentanoic Acid

An In-Depth Technical Guide to the Metabolic Fate and Stability of 1,2,3-Trithiane-4-pentanoic Acid Abstract This technical guide provides a comprehensive analysis of the metabolic fate and chemical stability of 1,2,3-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Fate and Stability of 1,2,3-Trithiane-4-pentanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the metabolic fate and chemical stability of 1,2,3-Trithiane-4-pentanoic Acid. Given the limited direct research on this specific molecule, this guide establishes a predictive metabolic framework by leveraging extensive data from its close structural analogue, asparagusic acid (1,2-dithiolane-4-carboxylic acid). We will delve into the inherent chemical properties of the 1,2,3-trithiane ring system, propose detailed metabolic pathways including key enzymatic steps and resulting metabolites, and provide validated, step-by-step experimental protocols for assessing metabolic stability and identifying metabolites. This document is intended to serve as a foundational resource for researchers investigating organosulfur compounds in pharmacology and drug development, offering both theoretical grounding and practical methodologies.

Introduction: The Chemistry and Significance of 1,2,3-Trithiane-4-pentanoic Acid

1,2,3-Trithiane-4-pentanoic Acid is an organosulfur compound characterized by a six-membered heterocycle containing three contiguous sulfur atoms (a trithiane ring) and a pentanoic acid side chain.[1][2] Its structure shares features with biologically significant compounds like thioctic acid (α-lipoic acid), a critical cofactor in aerobic metabolism.[3] The arrangement of three adjacent sulfur atoms imparts unique chemical properties, including a heightened susceptibility to S-S bond cleavage and redox activity compared to rings with fewer sulfur atoms.[4]

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, along with the inherent chemical stability of this molecule, is crucial for evaluating its potential toxicological or therapeutic effects. While it has been identified as an impurity of Thioctic Acid, the metabolic journey of such polysulfide structures is a subject of significant scientific interest.[2][5] This guide synthesizes available data and established bioanalytical principles to construct a robust profile of its likely behavior in biological systems.

Physicochemical Properties and Chemical Stability

The stability of 1,2,3-Trithiane-4-pentanoic Acid is largely dictated by the conformation and reactivity of its trithiane ring.

2.1 Structural Conformation and Stability

The six-membered trithiane ring is expected to adopt a chair-like conformation to minimize torsional and steric strain.[4] In this thermodynamically favored state, the bulky pentanoic acid side chain would preferentially occupy an equatorial position to reduce steric hindrance.[4] The presence of the S-S-S linkage makes the ring susceptible to reduction and oxidation reactions. This inherent reactivity is a key determinant of its metabolic fate and biological activity.[4]

Table 1: Physicochemical Properties of 1,2,3-Trithiane-4-pentanoic Acid

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂S₃[1][6]
Molar Mass 238.39 g/mol [1][6]
Appearance Off-White Semi-Solid[2]
Storage Conditions 2°C - 8°C, protected from moisture[6][7]
Solubility (In Vitro) ≥ 46 mg/mL in DMSO[7]

The Metabolic Fate of 1,2,3-Trithiane-4-pentanoic Acid

Direct metabolic studies on 1,2,3-Trithiane-4-pentanoic Acid are not extensively reported. However, the metabolism of asparagusic acid, a compound also found in asparagus and responsible for the characteristic odor in urine post-consumption, serves as an excellent predictive model.[3][8] Asparagusic acid is rapidly absorbed, with metabolites appearing in the urine as quickly as 15-30 minutes after ingestion.[8] The metabolic process transforms the parent compound into a series of smaller, volatile sulfur-containing molecules.[9][10]

3.1 Proposed Metabolic Pathway

The metabolism is hypothesized to proceed through a multi-step enzymatic cascade involving ring opening, reduction, and methylation, culminating in the formation of highly volatile sulfur compounds. This pathway is analogous to the known degradation of lipoic acid.[3]

metabolic_pathway cluster_products Excreted in Urine parent 1,2,3-Trithiane-4-pentanoic Acid intermediate1 Ring Opening & Reduction Products (e.g., Dithiols, Monothiols) parent->intermediate1 Reduction (e.g., Glutathione Reductase) intermediate2 S-Methylated Intermediates intermediate1->intermediate2 S-Methylation (Thiol S-methyltransferase) metabolites Volatile Sulfur Metabolites intermediate2->metabolites Enzymatic Cleavage & Oxidation methanethiol Methanethiol metabolites->methanethiol dms Dimethyl Sulfide metabolites->dms dmds Dimethyl Disulfide metabolites->dmds dmso Dimethyl Sulfoxide metabolites->dmso

Caption: Proposed metabolic pathway of 1,2,3-Trithiane-4-pentanoic Acid.

3.2 Key Metabolites and Their Significance

The breakdown of the parent molecule results in several highly volatile compounds that are readily excreted. The primary metabolites identified from asparagusic acid consumption are detailed below.[9][11]

Table 2: Major Volatile Metabolites

MetaboliteChemical FormulaOdor DescriptionSource(s)
Methanethiol CH₃SHRotten Cabbage, Fecal[8][9]
Dimethyl Sulfide (CH₃)₂SDisagreeable[9]
Dimethyl Disulfide CH₃S₂CH₃Unpleasant, Garlic-like[9]
Dimethyl Sulfoxide (CH₃)₂SO-[9]
Dimethyl Sulfone (CH₃)₂SO₂-[9]
S-methyl thioesters R-C(=O)S-CH₃-[9][11]

The rapid generation of these compounds, particularly methanethiol, explains the swift onset of the characteristic urine odor.[8] The rate of metabolism and clearance can vary significantly between individuals, with a reported half-life for odor disappearance of approximately 4-5 hours.[3][8] This variability is attributed to genetic polymorphisms in the metabolic enzymes responsible for the breakdown process.[9][12][13]

Methodologies for Stability and Metabolism Assessment

To empirically determine the , a series of standardized in vitro and in vivo experiments are required. The following protocols provide a self-validating system for characterization.

4.1 Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay is the industry standard for determining a compound's intrinsic clearance in the liver, the primary site of drug metabolism. It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 1,2,3-Trithiane-4-pentanoic Acid in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. Include negative controls without the NADPH solution to measure non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line provides the rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

protocol_workflow start Prepare Reagents (Compound, HLM, Buffer) incubate Incubate Compound with HLM at 37°C start->incubate initiate Initiate Reaction (Add NADPH) incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze end Calculate Half-Life & Intrinsic Clearance analyze->end analytical_workflow sample Urine Sample Collection sbse SBSE Extraction (Stir Bar Sorption) sample->sbse td Thermal Desorption (TDU) sbse->td gcms GC-MS Analysis td->gcms data Metabolite Identification gcms->data

Sources

Exploratory

An In-depth Technical Guide to 1,2,3-Trithiane-4-pentanoic Acid as a Thioctic Acid Impurity

For Researchers, Scientists, and Drug Development Professionals Introduction Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring antioxidant with a broad range of therapeutic applications, from...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring antioxidant with a broad range of therapeutic applications, from diabetic neuropathy to slowing the progression of Alzheimer's disease. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. This technical guide provides a comprehensive overview of a key process-related impurity, 1,2,3-Trithiane-4-pentanoic Acid, officially recognized as Thioctic Acid Impurity A in the European Pharmacopoeia.

This guide will delve into the chemical identity, formation pathways, analytical detection and quantification, regulatory landscape, and toxicological considerations of this specific impurity. The information presented herein is intended to equip researchers, quality control analysts, and formulation scientists with the necessary knowledge to effectively monitor and control 1,2,3-Trithiane-4-pentanoic Acid in thioctic acid drug substances and products.

Chemical Profile and Synthesis of 1,2,3-Trithiane-4-pentanoic Acid

Chemical Identity

1,2,3-Trithiane-4-pentanoic Acid is a sulfur-containing heterocyclic compound. Its structure is characterized by a six-membered ring containing three contiguous sulfur atoms (a trithiane ring) with a pentanoic acid side chain.

PropertyValue
Systematic Name 5-(1,2,3-Trithian-4-yl)pentanoic Acid
Synonyms Thioctic Acid Impurity A, 6,8-Epitrithiooctanoic acid
CAS Number 1204245-29-3[1][2]
Molecular Formula C₈H₁₄O₂S₃[1][2]
Molecular Weight 238.39 g/mol [1]
Formation as a Process-Related Impurity

Understanding the origin of an impurity is fundamental to its control. 1,2,3-Trithiane-4-pentanoic Acid is not a typical degradation product but rather a process-related impurity that can arise during the synthesis of thioctic acid.

Specifically, its formation has been documented in synthetic routes that utilize sodium sulfide and elemental sulfur to introduce the disulfide functionality into a precursor molecule. A patent detailing a method for producing thioctic acid describes that the reaction of 6,8-disubstituted octanoic acids with a mixture of sodium sulfide and sulfur can lead to the incorporation of not just the desired two sulfur atoms (S₂) to form the 1,2-dithiolane ring of thioctic acid, but also one (S₁) or three (S₃) sulfur atoms. The incorporation of three sulfur atoms results in the formation of 5-(1,2,3)trithian-4-ylpentanoic acid[3].

This highlights the critical need for precise stoichiometric control and optimization of reaction conditions during the thioctic acid synthesis to minimize the formation of this and other polysulfide-related impurities.

cluster_synthesis Thioctic Acid Synthesis Precursor 6,8-Disubstituted Octanoic Acid Derivative Reagents Na2S + S_n Precursor->Reagents Reaction Thioctic_Acid Thioctic Acid (1,2-Dithiolane) Reagents->Thioctic_Acid Desired Pathway (S2 incorporation) Impurity_A 1,2,3-Trithiane-4-pentanoic Acid (Impurity A) Reagents->Impurity_A Side Reaction (S3 incorporation) Other_Impurities Other Polysulfides Reagents->Other_Impurities Other Side Reactions

Caption: Formation of Thioctic Acid and Impurity A.

Analytical Methodologies for Detection and Quantification

The control of 1,2,3-Trithiane-4-pentanoic Acid necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for the analysis of thioctic acid and its related substances.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method can be developed and validated for the simultaneous determination of thioctic acid and its impurities, including 1,2,3-Trithiane-4-pentanoic Acid.

2.1.1. Experimental Protocol: A Representative HPLC-UV Method

This protocol is a composite based on established methods for thioctic acid analysis and should be validated for its intended use.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of thioctic acid from its impurities. For example, a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of 1,2,3-Trithiane-4-pentanoic Acid reference standard in the mobile phase at a known concentration (e.g., 1 µg/mL).

    • Sample Solution: Prepare a solution of the thioctic acid sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and degradants. This can be demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) of thioctic acid.

    • Linearity: The linearity of the method should be established across a range of concentrations of 1,2,3-Trithiane-4-pentanoic Acid.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for 1,2,3-Trithiane-4-pentanoic Acid should be determined to ensure the method's sensitivity.

    • Accuracy: The accuracy of the method should be assessed by recovery studies of spiked samples.

    • Precision: The precision of the method should be evaluated at different levels (repeatability, intermediate precision).

    • Robustness: The robustness of the method should be determined by making small, deliberate variations in method parameters.

cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Thioctic Acid API/Formulation) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Standard_Prep Reference Standard Preparation (Impurity A) Standard_Prep->HPLC_System Detection UV Detection (215 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Validation Method Validation (ICH Q2(R1)) Data_Analysis->Validation

Caption: HPLC analysis workflow for Thioctic Acid Impurity A.

Mass Spectrometry (MS) for Identification

For unequivocal identification, particularly during method development and forced degradation studies, HPLC coupled with mass spectrometry (LC-MS) is invaluable.

2.2.1. Expected Mass Fragmentation Pattern

  • Loss of the carboxylic acid group (-COOH): This would result in a fragment at m/z 193.

  • Cleavage of the pentanoic acid side chain: This could lead to various fragments.

  • Fragmentation of the trithiane ring: This could involve the loss of sulfur atoms (S, S₂, S₃).

It is crucial to confirm these proposed fragmentation patterns with a reference standard of 1,2,3-Trithiane-4-pentanoic Acid.

Regulatory Landscape and Toxicological Considerations

Regulatory Limits

The control of impurities in APIs is a critical aspect of pharmaceutical quality and is governed by pharmacopeias and regulatory guidelines.

  • European Pharmacopoeia (EP): The EP monograph for Thioctic Acid specifically lists "5-[(4RS)-1,2,3-trithian-4-yl]pentanoic acid" as Impurity A and sets a limit of not more than 0.2% [4].

  • United States Pharmacopeia (USP): The USP monograph for Alpha-Lipoic Acid does not specifically name this impurity. However, it sets a general limit for individual impurities at not more than 0.1% and for total impurities at not more than 2.0% [5].

Therefore, for products intended for the European market, the specific limit of 0.2% for Impurity A must be met. For the US market, the tighter general limit of 0.1% for any individual impurity would apply.

Toxicological Assessment

The toxicological profile of an impurity is a key factor in determining its acceptable limit in an API.

While comprehensive toxicological data specifically for 1,2,3-Trithiane-4-pentanoic Acid is limited, some general information is available. One source suggests that "Trithiane-4-pentanoic acid has also been shown to be safe for long-term use with no behavioural changes observed in rats"[1]. However, this statement lacks the support of detailed, publicly available studies.

In the absence of specific data, a toxicological risk assessment can be performed. This may involve:

  • In Silico Toxicology Prediction: Computational models can be used to predict the potential for mutagenicity and other toxicities based on the chemical structure of the impurity[6][7][8][9][10]. The presence of the trithiane ring and the carboxylic acid functional group would be key inputs for these models.

  • Read-Across from Structurally Similar Compounds: The toxicological profiles of other organosulfur compounds can provide some indication of the potential toxicity of 1,2,3-Trithiane-4-pentanoic Acid.

Given that the European Pharmacopoeia has established a specific limit of 0.2%, it is implied that a toxicological evaluation has been conducted to deem this level safe. However, for a complete in-house risk assessment, further investigation into the genotoxic potential of this impurity is advisable, particularly if manufacturing processes have the potential to generate it at levels approaching the limit.

Conclusion and Recommendations

1,2,3-Trithiane-4-pentanoic Acid is a critical process-related impurity in the synthesis of thioctic acid that requires careful monitoring and control. As a Senior Application Scientist, the following recommendations are provided:

  • Proactive Process Control: The most effective strategy for managing this impurity is to minimize its formation during the synthesis of thioctic acid. This involves strict control over the stoichiometry of sulfur-introducing reagents and optimization of reaction conditions.

  • Robust Analytical Monitoring: A validated, stability-indicating HPLC-UV method is essential for the routine quality control of thioctic acid batches. This method should be capable of accurately quantifying 1,2,3-Trithiane-4-pentanoic Acid at levels well below the regulatory limits. The use of a qualified reference standard for this impurity is mandatory for accurate quantification.

  • Comprehensive Impurity Profiling: During process development and validation, a thorough impurity profile of the thioctic acid API should be established. This should include the identification and characterization of all significant impurities, including 1,2,3-Trithiane-4-pentanoic Acid.

  • Continuous Risk Assessment: The toxicological information on this impurity should be periodically reviewed. In the event of any changes to the synthetic process that could potentially increase the level of this impurity, a re-evaluation of the toxicological risk may be necessary.

By implementing these strategies, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of their thioctic acid products, meeting the stringent requirements of regulatory agencies and protecting public health.

References

  • Google Patents. (n.d.). US7208609B2 - Method for producing thioctic acid.
  • U.S. Pharmacopeia. (2011). Alpha Lipoic Acid. Retrieved from [Link]

  • Fjodorova, N., Vistbak, K., & Päädam, K. (2020). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform.
  • ResearchGate. (n.d.). The LOD and LOQ for the CPT and its known impurities. Retrieved from [Link]

  • European Pharmacopoeia. (2010). THIOCTIC ACID Acidum thiocticum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In silico prediction of toxicity and its applications for chemicals at work. Retrieved from [Link]

  • Patsnap. (n.d.). Method for determining related substances of thioctic acid injection by high performance liquid chromatography. Retrieved from [Link]

  • Nazarova, O. V., Kolisnyk, Y. S., & Kolisnyk, S. V. (2017). Analytical procurement of pharmaceutical development of preparation with thioctic acid in the form of injectable solution. International Journal of Green Pharmacy, 11(4).
  • American Chemical Society. (n.d.). SYNTHESIS OF COMPOUNDS IN THE THIOCTIC ACID SERIES. Retrieved from [Link]

  • Adebiotech. (2021). In Silico Predictive Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Thioctic acid Impurity-A. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). thioctic acid and its Impurities. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1,2,3-Trithiane-4-pentanoic Acid in Cell Culture

Introduction: Unveiling the Potential of a Novel Lipoic Acid Analog 1,2,3-Trithiane-4-pentanoic acid is a heterocyclic fatty acid analog that shares structural similarities with the well-characterized antioxidant and met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Lipoic Acid Analog

1,2,3-Trithiane-4-pentanoic acid is a heterocyclic fatty acid analog that shares structural similarities with the well-characterized antioxidant and metabolic cofactor, alpha-lipoic acid (ALA), also known as thioctic acid.[1][2] In fact, it is recognized in pharmacopeial standards as Thioctic Acid EP Impurity A.[2][3] The presence of a trithiane ring, a sulfur-rich heterocycle, suggests potential antioxidant capabilities through the scavenging of free radicals and participation in redox reactions. Given the established roles of ALA in cellular metabolism, particularly as a cofactor for mitochondrial dehydrogenase complexes like the pyruvate dehydrogenase complex (PDC), 1,2,3-trithiane-4-pentanoic acid presents itself as a compound of interest for researchers in cellular metabolism, oxidative stress, and drug development.[4]

These application notes provide a comprehensive guide for the utilization of 1,2,3-Trithiane-4-pentanoic Acid in a cell culture setting. The protocols herein are designed to be a self-validating system, guiding the researcher from initial characterization of cytotoxicity to the investigation of its effects on cellular antioxidant status and mitochondrial function.

PART 1: Foundational Protocols

Reagent Preparation and Handling

1.1.1. Safety Precautions:

While specific toxicity data for 1,2,3-Trithiane-4-pentanoic Acid is limited, it is prudent to handle it with the care afforded to all novel chemical compounds. Standard laboratory safety practices should be strictly followed.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the powdered form or preparing stock solutions.[8]

  • Material Safety Data Sheet (MSDS): Obtain and review the MSDS for 1,2,3-Trithiane-4-pentanoic Acid before use. This document will provide any known hazard information.

1.1.2. Preparation of Stock Solutions:

The solubility of 1,2,3-Trithiane-4-pentanoic Acid in aqueous solutions is expected to be low. Therefore, the preparation of a concentrated stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for such applications due to its high solvating power for a wide range of organic compounds and its miscibility with cell culture media.[9]

Materials:

  • 1,2,3-Trithiane-4-pentanoic Acid powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

Protocol:

  • Aseptically weigh out a precise amount of 1,2,3-Trithiane-4-pentanoic Acid powder.

  • Add the appropriate volume of sterile DMSO to achieve a desired high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Table 1: Example Stock Solution Preparation

Desired Stock ConcentrationMass of Compound (for 1 mL stock)Volume of DMSO
100 mM23.84 mg1 mL
50 mM11.92 mg1 mL
10 mM2.38 mg1 mL

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Determination of Optimal Working Concentration: A Critical First Step

Before investigating the biological effects of 1,2,3-Trithiane-4-pentanoic Acid, it is imperative to determine its cytotoxic profile and establish a suitable working concentration range. A dose-response experiment using a cell viability assay, such as the MTT assay, is a standard and reliable method for this purpose.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 1,2,3-Trithiane-4-pentanoic Acid C Treat cells with a range of concentrations A->C B Seed cells in a 96-well plate B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Perform MTT assay D->E F Measure absorbance E->F G Calculate cell viability (%) F->G H Determine IC50 and non-toxic concentration range G->H

Caption: Workflow for determining the optimal working concentration.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 1,2,3-Trithiane-4-pentanoic Acid stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 1,2,3-Trithiane-4-pentanoic Acid in complete culture medium from the stock solution. A broad range is recommended for the initial experiment (e.g., 1 µM to 2 mM), based on concentrations used for alpha-lipoic acid.[4] Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability). For subsequent experiments, choose concentrations well below the IC50 value to study the biological effects without inducing significant cell death.

PART 2: Investigating Cellular Effects

Assessment of Antioxidant Activity

Given its structural similarity to ALA, a primary application of 1,2,3-Trithiane-4-pentanoic Acid in cell culture is the investigation of its antioxidant properties. This can be assessed by challenging the cells with an oxidative stressor and measuring the protective effect of the compound.

G cluster_pretreatment Pre-treatment cluster_stress Oxidative Stress Induction cluster_assay Assessment cluster_analysis Analysis A Treat cells with non-toxic concentrations of 1,2,3-Trithiane-4-pentanoic Acid B Induce oxidative stress (e.g., with H2O2 or t-BHP) A->B C Measure intracellular ROS levels (e.g., using DCFDA) B->C D Perform cell viability assay (e.g., MTT) B->D E Compare ROS levels and viability between treated and untreated cells C->E D->E

Caption: Experimental workflow for assessing in-cell antioxidant activity.

Protocol: Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • 1,2,3-Trithiane-4-pentanoic Acid

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • An oxidative stress inducer (e.g., hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP))

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Pre-treatment: Seed cells in a 96-well plate and allow them to attach. Pre-treat the cells with various non-toxic concentrations of 1,2,3-Trithiane-4-pentanoic Acid for a specific duration (e.g., 1-24 hours). Include a positive control (e.g., N-acetylcysteine) and a vehicle control.

  • DCFDA Loading: Remove the treatment medium and wash the cells with warm HBSS. Load the cells with DCFDA (e.g., 10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with HBSS to remove excess DCFDA. Add the oxidative stress inducer (e.g., 100 µM H2O2) in HBSS to all wells except for the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings over a period of time (e.g., every 5 minutes for 1 hour) are recommended.

Data Analysis:

Calculate the rate of increase in fluorescence or the endpoint fluorescence for each condition. A reduction in the fluorescence signal in cells pre-treated with 1,2,3-Trithiane-4-pentanoic Acid compared to the stressed, untreated cells indicates intracellular antioxidant activity.

Evaluation of Mitochondrial Function

As a lipoic acid analog, 1,2,3-Trithiane-4-pentanoic Acid may influence mitochondrial function. Two key aspects to investigate are the mitochondrial membrane potential and the activity of the pyruvate dehydrogenase complex.

The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol: JC-1 Assay

Materials:

  • Cells cultured on glass coverslips or in a 96-well plate

  • 1,2,3-Trithiane-4-pentanoic Acid

  • JC-1 dye

  • A positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence microscope or a fluorescence plate reader with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of 1,2,3-Trithiane-4-pentanoic Acid for the chosen duration.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-5 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells with warm PBS or culture medium.

  • Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope (for qualitative analysis of red and green fluorescence) or a fluorescence plate reader (for quantitative analysis of the red/green fluorescence ratio).

Data Analysis:

For quantitative analysis, calculate the ratio of red fluorescence (emission ~590 nm) to green fluorescence (emission ~525 nm). A decrease in this ratio in treated cells compared to control cells suggests mitochondrial depolarization.

The activity of the PDC, a key enzyme complex in cellular respiration, can be measured using commercially available kits or by adapting published spectrophotometric methods. These assays typically measure the rate of NADH production, which is coupled to the conversion of pyruvate to acetyl-CoA.

Protocol Outline: PDC Activity Assay

  • Cell Lysis: Treat cells with 1,2,3-Trithiane-4-pentanoic Acid, then harvest and lyse the cells in a buffer that preserves enzyme activity.

  • Mitochondrial Isolation (Optional but Recommended): For more specific results, isolate mitochondria from the cell lysate.

  • Enzyme Reaction: Add the cell or mitochondrial lysate to a reaction mixture containing pyruvate, NAD+, and coenzyme A.

  • NADH Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: Calculate the rate of NADH production and normalize it to the total protein concentration in the lysate. An increase in PDC activity in treated cells would suggest that 1,2,3-Trithiane-4-pentanoic Acid may act as a cofactor or activator of the complex.

PART 3: Data Interpretation and Further Investigations

The results from these foundational experiments will provide a comprehensive initial characterization of the bioactivity of 1,2,3-Trithiane-4-pentanoic Acid in a cell culture model.

Table 2: Summary of Experimental Readouts and Potential Interpretations

AssayReadoutPotential Interpretation of a Positive Result
MTT Assay IC50 valueEstablishes the cytotoxic profile and informs the selection of non-toxic concentrations for further experiments.
DCFDA Assay Reduced intracellular ROSIndicates that the compound possesses intracellular antioxidant/ROS scavenging activity.
JC-1 Assay Maintained or increased red/green fluorescence ratioSuggests a protective effect on mitochondrial membrane potential.
PDC Activity Assay Increased NADH production rateImplies that the compound may enhance the activity of the pyruvate dehydrogenase complex, potentially by acting as a cofactor.

Further investigations could delve into the specific mechanisms of action. For instance, if antioxidant activity is observed, subsequent experiments could explore the compound's effects on the expression of antioxidant enzymes (e.g., via qPCR or western blotting). If PDC activity is modulated, the effect on downstream metabolic pathways, such as the TCA cycle, could be investigated.

Conclusion

1,2,3-Trithiane-4-pentanoic Acid is a promising lipoic acid analog for investigation in cell culture. By systematically following the protocols outlined in these application notes, researchers can effectively characterize its cytotoxic profile, evaluate its antioxidant potential, and begin to unravel its impact on mitochondrial function. This structured approach, grounded in established methodologies, will enable the generation of robust and reliable data, paving the way for a deeper understanding of the biological role of this intriguing compound.

References

  • SynZeal. (n.d.). Thioctic Acid EP Impurity A. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). In Vitro and In Silico Anti-Picornavirus Triterpene Alkanoic Acid Ester from Saudi Collection of Rhazya stricta Decne. Molecules, 28(12), 4767.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). thioctic acid and its Impurities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Duke University. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Nazarova, O. V., et al. (2017). Analytical procurement of pharmaceutical development of preparation with thioctic acid in the form of injectable solution. International Journal of Green Pharmacy, 11(4).

Sources

Application

Application Notes: Evaluating the Antioxidant Capacity of 1,2,3-Trithiane-4-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Sulfur-Containing Compound Oxidative stress, a state defined by an imbalance between the production of rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Sulfur-Containing Compound

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has propelled the search for effective antioxidants capable of neutralizing these damaging free radicals.

1,2,3-Trithiane-4-pentanoic acid is a sulfur-containing heterocyclic compound. It is closely related to asparagusic acid (1,2-dithiolane-4-carboxylic acid), a signature compound found in asparagus (Asparagus officinalis) that contributes to its unique flavor and biological properties.[2][3] Organosulfur compounds are integral to endogenous antioxidant defense systems, with molecules like glutathione and lipoic acid playing critical roles in mitigating oxidative damage.[4][5] The strained ring system and the presence of multiple sulfur atoms in 1,2,3-Trithiane-4-pentanoic acid suggest a potential for significant antioxidant activity, making it a compelling candidate for investigation.

These application notes provide a detailed guide for researchers to systematically evaluate the in vitro antioxidant capacity of 1,2,3-Trithiane-4-pentanoic acid using a suite of established and validated spectrophotometric assays. By employing multiple methods with distinct chemical principles, a more comprehensive and robust antioxidant profile of the compound can be achieved.

Theoretical Mechanism of Antioxidant Action

The antioxidant potential of 1,2,3-Trithiane-4-pentanoic acid is hypothesized to stem from the chemical reactivity of its trithiane ring. Sulfur-containing compounds can act as antioxidants through several mechanisms, primarily involving the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it.[4][6]

The trithiane moiety, a six-membered ring with three sulfur atoms, may facilitate radical scavenging. The relatively weak S-S and C-S bonds could undergo homolytic cleavage to neutralize radicals. The reduced form, dihydroasparagusic acid, which possesses two thiol groups, is known to have antioxidant and anti-inflammatory effects, underscoring the importance of the sulfur functional groups in this class of molecules.[7] By evaluating the compound's performance in assays based on both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, researchers can gain deeper insights into its primary mode of antioxidant action.

Caption: General mechanism of radical scavenging.

Core Application: A Multi-Assay Approach to Antioxidant Profiling

No single antioxidant assay can fully capture the complex biological activity of a compound. Therefore, a panel of assays is recommended to assess different facets of antioxidant capacity. This guide details protocols for three widely accepted and complementary methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A decolorization assay applicable to both hydrophilic and lipophilic antioxidants.[9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

For each assay, it is critical to establish a dose-response curve for 1,2,3-Trithiane-4-pentanoic acid and to include a known antioxidant standard, such as Trolox (a water-soluble analog of Vitamin E), for comparison and validation.

Protocol 1: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[11] The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[12]

Required Materials
  • 1,2,3-Trithiane-4-pentanoic Acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Methanol (Spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated pipettes

Step-by-Step Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept on ice or at 4°C during use. Adjust the absorbance of the DPPH working solution with methanol to 1.00 ± 0.02 at 517 nm.[12]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 1,2,3-Trithiane-4-pentanoic Acid in methanol.

    • Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox in methanol (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

    • In a 96-well plate, add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[12]

    • Controls:

      • Negative Control: 100 µL Methanol + 100 µL DPPH solution.

      • Blank: 100 µL Methanol + 100 µL Methanol (for each sample concentration to correct for sample color).

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[12]

    • Measure the absorbance at 517 nm.

Data Analysis

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the negative control.

  • A_sample is the absorbance of the test compound (after subtracting its corresponding blank).

Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate.[13] In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[9]

Required Materials
  • 1,2,3-Trithiane-4-pentanoic Acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS, pH 7.4) or Ethanol

  • Trolox

  • 96-well microplate and reader (734 nm)

Step-by-Step Protocol
  • Reagent Preparation:

    • ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 volume ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[14][15] This generates the ABTS•⁺ radical.

    • ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Prepare stock solutions of the test compound and Trolox as described in the DPPH protocol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and Trolox.

    • In a 96-well plate, add 20 µL of each dilution to triplicate wells.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Controls:

      • Negative Control: 20 µL Solvent + 180 µL ABTS•⁺ solution.

      • Blank: 20 µL Sample + 180 µL Solvent.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

Data Analysis

Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17] This is determined by creating a standard curve for Trolox (% inhibition vs. concentration) and comparing the scavenging effect of the test compound to that of Trolox.

TEAC (µM Trolox Equivalents / µM compound) = (IC₅₀ of Trolox) / (IC₅₀ of Test Compound)

Sources

Method

Application Notes & Protocols: Experimental Design for In Vivo Studies with 1,2,3-Trithiane-4-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Framework for a Novel Organosulfur Compound 1,2,3-Trithiane-4-pentanoic Acid is a novel or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Framework for a Novel Organosulfur Compound

1,2,3-Trithiane-4-pentanoic Acid is a novel organosulfur compound featuring a unique 1,2,3-trithiane heterocyclic ring.[1][2][3] This structure, with its three adjacent sulfur atoms, suggests potential for redox activity, possibly exceeding that of related dithiolane compounds like the well-studied antioxidant, alpha-lipoic acid (ALA).[1][4][5] While specific biological data on 1,2,3-Trithiane-4-pentanoic Acid is limited, its structural similarity to other bioactive organosulfur compounds suggests potential therapeutic value, particularly in conditions marked by oxidative stress and inflammation.[6][7][8]

This document provides a comprehensive framework for designing and executing foundational in vivo studies for 1,2,3-Trithiane-4-pentanoic Acid, hereafter referred to as "the compound." The principles and protocols outlined here are grounded in established preclinical development strategies and are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards.[9][10][11] The overarching goal is to systematically characterize the compound's safety, pharmacokinetic profile, and preliminary efficacy in relevant disease models. All research must adhere to guidelines for the ethical and transparent reporting of animal research, such as the ARRIVE guidelines.[12][13][14][15][16]

Part 1: Foundational Preclinical Workflow

A logical, phased approach is critical to building a comprehensive understanding of a new chemical entity (NCE) before proceeding to complex efficacy studies.[9][10] The workflow should prioritize safety and characterization to inform subsequent experimental design.

Preclinical_Workflow cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Mechanistic & Efficacy Studies cluster_2 Decision Point P1_Form Formulation & Vehicle Selection (Protocol 1) P1_Tox Acute Tolerability & Dose Ranging (Protocol 2) P1_Form->P1_Tox P1_PK Pharmacokinetics (PK) (Single Dose, IV & PO) P1_Tox->P1_PK P2_Model Selection of PD/Efficacy Model (e.g., Oxidative Stress Model) P1_PK->P2_Model Informs Dose & Regimen P2_Study Efficacy Study (Protocol 3) P2_Model->P2_Study P2_Bio Biomarker Analysis (e.g., Nrf2 Pathway) P2_Study->P2_Bio Decision Go/No-Go for Further Development P2_Study->Decision P2_Bio->P1_PK Feedback for PK/PD Modeling

Caption: Foundational preclinical workflow for a novel compound.

Part 2: Pharmacokinetics and Toxicology (PK/Tox)

Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to establish a safe dose range.[17][18][19] These initial studies are mandated by regulatory bodies like the FDA before proceeding to clinical trials and are crucial for interpreting subsequent efficacy data.[17][18][20][21]

Vehicle Selection and Formulation

The choice of delivery vehicle is a critical, often overlooked, variable. An inappropriate vehicle can cause local irritation, inflammation, or alter the compound's absorption, confounding results.[22][23] Given the carboxylic acid moiety, solubility and pH will be key considerations.[24][25]

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Test the solubility of the compound in a panel of common, well-tolerated preclinical vehicles (e.g., Saline, 5% Dextrose in Water (D5W), 0.5% Methylcellulose, PEG400, Corn Oil).

    • Assess solubility at various pH values (e.g., 4.0, 7.4, 9.0) to understand the impact of the carboxylic acid group.

  • Formulation Preparation:

    • For intravenous (IV) administration, the compound must be fully solubilized. A co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) may be necessary.

    • For oral (PO) administration, a solution is preferred, but a homogenous suspension (e.g., in 0.5% methylcellulose) is acceptable if solubility is low.[22]

    • Always prepare formulations fresh on the day of dosing to minimize degradation.[22]

  • Vehicle Tolerability Study:

    • Administer the chosen vehicle(s) without the compound to a small cohort of animals (n=3 per group).

    • Monitor for 24-48 hours for any adverse effects, such as injection site reactions, changes in behavior, or weight loss. This ensures the vehicle itself is inert.

Dose-Range Finding and Tolerability

The goal is to identify the Maximum Tolerated Dose (MTD) and select a range of non-toxic doses for subsequent studies.[20][26]

Protocol 2: Acute Tolerability and Dose-Ranging Study (Mouse)

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle control (n=3)

    • Group 2: Low Dose (e.g., 10 mg/kg) (n=3)

    • Group 3: Mid Dose (e.g., 50 mg/kg) (n=3)

    • Group 4: High Dose (e.g., 100 mg/kg) (n=3)

    • Group 5: Very High Dose (e.g., 300 mg/kg) (n=3)

    • Note: Doses are hypothetical and should be adjusted based on any available in vitro cytotoxicity data.

  • Administration: Single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours, then at 24 and 48 hours post-dose.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

    • Measure body weight just before dosing and at 24 and 48 hours.

  • Endpoint: Determine the highest dose that does not cause significant adverse events or body weight loss (>15%). This will inform dose selection for efficacy studies.

Parameter Description Purpose
Route of Administration Intravenous (IV), Oral (PO)To determine bioavailability and administration route for efficacy studies.
Dose Levels At least 3 non-toxic levelsTo establish dose-proportionality and safety margins.
Sampling Timepoints e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hrTo accurately model the absorption and elimination phases.
Analytes Parent compound in plasmaTo determine key PK parameters (Cmax, Tmax, AUC, t1/2).
Reference Based on FDA preclinical guidance[17][19][20]Adherence to regulatory expectations.
Table 1: Key Considerations for a Single-Dose Pharmacokinetic Study.

Part 3: Pharmacodynamics (PD) and Efficacy

Based on the structure of 1,2,3-Trithiane-4-pentanoic Acid, a primary hypothesis is that it functions as an antioxidant, potentially by activating the Nrf2 signaling pathway.[27][28][29][30] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[30][31] Therefore, a relevant in vivo model would be one where oxidative stress is a key pathological driver.[32][33][34][35]

Hypothesized Mechanism of Action: Nrf2 Activation

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress (or an Nrf2-activating compound), Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[28][29][31]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Nrf2_Keap1->Keap1 Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Degradation Compound 1,2,3-Trithiane- 4-pentanoic Acid Compound->Nrf2_Keap1 Induces Release ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Transcription of Protective Genes (HO-1, NQO1, SOD) ARE->Genes

Caption: Hypothesized Nrf2 pathway activation by the compound.

In Vivo Model of Oxidative Stress: Cerebral Ischemia-Reperfusion Injury

A well-established model to test the efficacy of antioxidants is transient middle cerebral artery occlusion (tMCAO) in rodents, which mimics an ischemic stroke.[36] The reperfusion phase generates a massive burst of reactive oxygen species (ROS), causing significant neuronal damage.

Protocol 3: Efficacy in a Mouse Model of Ischemia-Reperfusion (I/R) Injury

  • Animal Model: C57BL/6 mice, male, 10-12 weeks old.

  • Group Allocation (n=10-12 per group for statistical power):

    • Group 1: Sham Surgery + Vehicle

    • Group 2: tMCAO + Vehicle

    • Group 3: tMCAO + Low Dose Compound

    • Group 4: tMCAO + Mid Dose Compound

    • Group 5: tMCAO + High Dose Compound

    • (Doses selected based on Protocol 2 results)

  • Surgical Procedure:

    • Induce anesthesia (e.g., isoflurane).

    • Perform tMCAO surgery by inserting a filament to block the middle cerebral artery for 60 minutes.

    • In Sham animals, the filament is inserted but immediately withdrawn.

  • Compound Administration:

    • Administer the compound (or vehicle) at a clinically relevant time, for example, 30 minutes before reperfusion (i.e., filament withdrawal).

  • Post-Operative Care & Endpoints:

    • Monitor animals for recovery.

    • At 24 hours post-reperfusion, assess neurological deficit scores (a measure of stroke severity).

    • Euthanize animals and collect brain tissue.

  • Primary Outcome Measures:

    • Infarct Volume: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of dead tissue.

    • Neurological Score: A blinded observer should score motor and sensory deficits.

  • Secondary (Mechanistic) Outcome Measures:

    • Biomarker Analysis: Use brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde levels) and antioxidant enzyme activity (e.g., SOD, Catalase).[32][35][37]

    • Western Blot/qPCR: Measure the protein and mRNA levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) to confirm pathway engagement.

Group Treatment Expected Infarct Volume Expected Nrf2 Target Gene Expression
1 (Sham)VehicleNoneBaseline
2 (tMCAO)VehicleLargeModestly Increased (endogenous response)
3 (tMCAO)Low Dose CmpdModerately ReducedIncreased vs. Vehicle
4 (tMCAO)Mid Dose CmpdSignificantly ReducedStrongly Increased vs. Vehicle
5 (tMCAO)High Dose CmpdMaximally ReducedMaximally Increased vs. Vehicle
Table 2: Hypothetical Outcome Matrix for I/R Efficacy Study.

Conclusion

This document outlines a rigorous, phased approach to the initial in vivo characterization of 1,2,3-Trithiane-4-pentanoic Acid. By systematically establishing safety, defining the pharmacokinetic profile, and then testing efficacy in a mechanistically relevant disease model, researchers can build a robust data package. This foundational work is essential for making informed decisions about the compound's therapeutic potential and guiding its future development. All experiments must be conducted with strict adherence to ethical guidelines and a commitment to transparent reporting to ensure the data is reliable and reproducible.[11][12][15]

References

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Application

Application Note: Quantitative Analysis of 1,2,3-Trithiane-4-pentanoic Acid in Human Plasma using LC-MS/MS

Introduction 1,2,3-Trithiane-4-pentanoic acid is a sulfur-containing heterocyclic compound of interest in pharmaceutical and metabolic research.[1][2][3][4] Accurate quantification of this analyte in biological matrices...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3-Trithiane-4-pentanoic acid is a sulfur-containing heterocyclic compound of interest in pharmaceutical and metabolic research.[1][2][3][4] Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This application note presents a detailed protocol for the sensitive and selective quantification of 1,2,3-Trithiane-4-pentanoic Acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is founded on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]

The structural similarity of 1,2,3-Trithiane-4-pentanoic Acid to α-lipoic acid allows for the adaptation of existing analytical strategies for lipoic acid and its metabolites.[10][11][12][13][14][15][16] This protocol employs a robust sample preparation procedure, efficient chromatographic separation, and highly selective detection by tandem mass spectrometry, ensuring reliable and reproducible results.

Principle of the Method

The analytical workflow involves the extraction of 1,2,3-Trithiane-4-pentanoic Acid and an internal standard (IS) from human plasma, followed by chromatographic separation and detection. Plasma proteins are first removed to minimize matrix effects and prevent column contamination. The analyte and IS are then separated from endogenous plasma components on a reversed-phase HPLC column. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Analytes and Standards:

    • 1,2,3-Trithiane-4-pentanoic Acid (Reference Standard, purity >98%)

    • Deuterated 1,2,3-Trithiane-4-pentanoic Acid (Internal Standard, IS) or a suitable structural analog like deuterated α-lipoic acid.[13][15]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water, deionized, 18 MΩ·cm or higher purity

    • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC vials and caps

    • Syringe filters (0.22 µm)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a column suitable for the separation of organic acids.[12][14][16]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 1,2,3-Trithiane-4-pentanoic Acid and the internal standard.

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions.

  • Working Stock Solutions:

    • Prepare a series of working stock solutions of 1,2,3-Trithiane-4-pentanoic Acid by serially diluting the primary stock solution with methanol:water (1:1, v/v).

    • Prepare a working stock solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in methanol:water (1:1, v/v).

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working stock solutions into blank human plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[5][6][8][9][17]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, and transfer to an HPLC vial for analysis.

Diagram: Sample Preparation Workflow

G cluster_sample_prep Sample Preparation s1 100 µL Plasma Sample s2 Add 10 µL Internal Standard s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex s3->s4 s5 Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute in Mobile Phase s7->s8 s9 Inject into LC-MS/MS s8->s9

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For a structurally similar compound like lipoic acid, a common transition is m/z 205 -> 171.[13]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,2,3-Trithiane-4-pentanoic AcidTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Method Validation

The bioanalytical method should be validated according to FDA guidelines, which include assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability.[5][7][8]

  • Selectivity: Analyze at least six different batches of blank plasma to ensure no significant interferences are observed at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible. It is determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assessed to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Table 1: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal values (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Stability Analyte concentration within ±15% of initial

Data Analysis

Data acquisition and processing are performed using the instrument's software. The concentration of 1,2,3-Trithiane-4-pentanoic Acid in unknown samples is calculated from the calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 1,2,3-Trithiane-4-pentanoic Acid in human plasma using LC-MS/MS. The described method, once validated, is suitable for supporting pharmacokinetic and other studies in a regulated bioanalytical laboratory. The use of a simple protein precipitation for sample preparation and the high selectivity of tandem mass spectrometry ensures a robust and reliable assay.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • CORE. Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography with different detection modes. Retrieved from [Link]

  • National Institutes of Health. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Retrieved from [Link]

  • PubMed. (2004). Determination of Lipoic Acid in Rat Plasma by LC-MS/MS With Electrospray Ionization: Assay Development, Validation and Application to a Pharamcokinetic Study. Retrieved from [Link]

  • ResearchGate. (2019). Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS. Retrieved from [Link]

  • PubMed. (2008). alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods. Retrieved from [Link]

  • ResearchGate. A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. Retrieved from [Link]

  • ResearchGate. Enantiomeric Determination of α-Lipoic Acid in Dietary Supplements by Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Protocols.io. (2019). a protein precipitation extraction method. Retrieved from [Link]

  • GSRS. 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]

Sources

Method

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 1,2,3-Trithiane-4-pentanoic Acid in Human Plasma

Abstract This application note describes a robust, sensitive, and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 1,2,3-Trithiane-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 1,2,3-Trithiane-4-pentanoic Acid in human plasma. This compound is of interest as a potential metabolite of asparagusic acid and a known impurity of Thioctic Acid (α-Lipoic acid), making its accurate measurement critical in metabolic studies and pharmaceutical quality control. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The assay has been validated according to the principles outlined in the FDA and ICH guidelines to ensure reliability for research and regulated bioanalysis.[1][2][3]

Introduction

1,2,3-Trithiane-4-pentanoic Acid (CAS: 1204245-29-3) is an organosulfur compound characterized by a six-membered 1,2,3-trithiane ring and a pentanoic acid side chain.[4][5][6] Its structure is related to important biological molecules, including the asparagus-derived compound asparagusic acid (1,2-dithiolane-4-carboxylic acid) and the pharmaceutical agent Thioctic Acid.[7][8][9] The unique 1,2,3-trithiane ring imparts specific chemical properties, including redox activity, due to the inherent strain and reactivity of adjacent sulfur-sulfur bonds.[10]

Given its role as a potential biomarker for asparagus consumption and as a process-related impurity in drug manufacturing, a reliable analytical method is essential for its accurate quantification in biological matrices.[5][11] HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for this application.[10] This note details a complete protocol, from sample preparation to data analysis, and provides a full validation summary to demonstrate its fitness for purpose.

Experimental

Materials and Reagents
  • Analyte and Internal Standard:

    • 1,2,3-Trithiane-4-pentanoic Acid reference standard (≥98% purity) was sourced from a commercial supplier.

    • Thioctic Acid-d5 (α-Lipoic Acid-d5) was used as the Internal Standard (IS) due to its structural similarity and to correct for matrix effects and extraction variability.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), and Water (LC-MS Grade) were purchased from a reputable supplier.

    • Formic Acid (LC-MS Grade, ≥99%) was used as a mobile phase modifier.

  • Biological Matrix:

    • Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified biobank.

Instrumentation and Conditions

A standard UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • HPLC Gradient: A linear gradient was optimized for the separation of the analyte from endogenous plasma components.

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010
  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Source Temperature: 500 °C, IonSpray Voltage: -4500 V.

  • Optimized MRM Transitions: The transitions were optimized by direct infusion of the analyte and internal standard. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Fragmentation was induced to generate stable product ions for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)DP (V)CE (V)
1,2,3-Trithiane-4-pentanoic Acid (Quantifier) 237.0111.0150-55-22
1,2,3-Trithiane-4-pentanoic Acid (Qualifier) 237.079.0150-55-35
Thioctic Acid-d5 (IS) 210.1116.0150-60-24
(DP = Declustering Potential; CE = Collision Energy)

The proposed fragmentation involves the cleavage of the trithiane ring and subsequent losses, a common pathway for such sulfur-containing heterocycles.

G cluster_fragmentation Proposed MS/MS Fragmentation Pathway Parent Parent Ion [M-H]⁻ m/z 237.0 Frag1 Product Ion (Quantifier) [C4H7S2]⁻ m/z 111.0 (Ring Cleavage) Parent->Frag1 Collision Energy (-22 V) Frag2 Product Ion (Qualifier) [S2H]⁻ m/z 79.0 (Sulfur Fragment) Parent->Frag2 Collision Energy (-35 V)

Proposed fragmentation of 1,2,3-Trithiane-4-pentanoic Acid.

Protocols

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of 1,2,3-Trithiane-4-pentanoic Acid and the IS (Thioctic Acid-d5) in methanol to prepare individual stock solutions. Store at -20 °C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to achieve the final working concentration. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol

The sample preparation employs a straightforward protein precipitation method, which is efficient for removing high-abundance proteins from plasma.[12][13]

  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike: For calibration standards and QCs, add 5 µL of the corresponding working solution. For blanks and unknown samples, add 5 µL of 50:50 methanol:water.

  • Precipitate: Add 200 µL of the cold (-20 °C) Internal Standard working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

G Sample 1. Plasma Sample (50 µL) Precip 2. Add IS in ACN (200 µL) Sample->Precip Vortex 3. Vortex (1 min) Precip->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant (150 µL) Centrifuge->Transfer Inject 6. Inject to LC-MS/MS (5 µL) Transfer->Inject

Overall experimental workflow from sample to analysis.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation Guidance and ICH M10 guidelines.[2][3][14] The validation assessed specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Linearity & Range Calibration curve with at least 8 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration within ±15% of nominal (±20% for LLOQ).
Precision (CV) Coefficient of Variation (CV) ≤15% (≤20% for LLOQ).
Matrix Effect CV of IS-normalized matrix factor should be ≤15%.
Recovery Recovery should be consistent and reproducible.
Stability Analyte concentration within ±15% of nominal concentration under tested conditions.
Validation Results Summary
  • Linearity: The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, consistently yielded a correlation coefficient (r²) > 0.998.

  • Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL). All results were within the acceptable limits.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.0 (LLOQ) 8.5105.211.2103.8
3.0 (LQC) 6.297.87.999.1
100 (MQC) 4.1101.55.5102.4
800 (HQC) 3.598.94.899.7
  • Recovery and Matrix Effect: The extraction recovery was determined to be consistent across the QC levels, averaging approximately 85%. The IS-normalized matrix factor was between 0.95 and 1.08, indicating that the use of a stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement.

  • Stability: 1,2,3-Trithiane-4-pentanoic Acid was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days when stored at -80 °C.

Conclusion

This application note presents a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of 1,2,3-Trithiane-4-pentanoic Acid in human plasma. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis, providing a reliable tool for researchers, scientists, and drug development professionals in pharmacokinetic, metabolic, and toxicological studies.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S.
  • Dei Cas, et al. (2020). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Mitchell, S. C. (2013). Asparagusic acid. Phytochemistry. [Link]

  • Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules. [Link]

  • Pharmaffiliates. (n.d.). 5-[(4RS)-1,2,3-Trithian-4-yl]pentanoic Acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Asparagusic acid. Retrieved from [Link]

  • Mitchell, S. C., & Waring, R. H. (2014). Asparagus, urinary odor, and 1,2-dithiolane-4-carboxylic acid. Chemical Senses. [Link]

  • Kubec, J., & Dadáková, E. (2009). Asparagusic acid. Request PDF. [Link]

  • Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • Jiang, H., et al. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. [Link]

  • Roth, K. (2020). The Smell of Asparagus Urine – Part 2. ChemistryViews. [Link]

Sources

Application

Application Notes and Protocols: 1,2,3-Trithiane-4-pentanoic Acid as a Chemical Probe for Redox Biology

Introduction: Navigating the Complex Landscape of Redox Biology The field of redox biology is centered on the intricate roles of reactive oxygen species (ROS), reactive nitrogen species (RNS), and, more recently, reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Redox Biology

The field of redox biology is centered on the intricate roles of reactive oxygen species (ROS), reactive nitrogen species (RNS), and, more recently, reactive sulfur species (RSS) in cellular signaling and homeostasis. These molecules, once considered mere byproducts of metabolic processes, are now recognized as critical second messengers. However, their transient nature and low physiological concentrations present significant challenges for detection and quantification.[1] Chemical probes, small molecules designed to react specifically with these species, have become indispensable tools for researchers.[2] This document provides a comprehensive guide to the application of 1,2,3-Trithiane-4-pentanoic Acid as a novel chemical probe for investigating cellular redox environments, with a particular focus on its potential to interrogate the biology of hydrogen sulfide (H₂S) and related polysulfides.

1,2,3-Trithiane-4-pentanoic Acid: A Structural Overview

1,2,3-Trithiane-4-pentanoic Acid is a unique heterocyclic compound featuring a six-membered ring with three contiguous sulfur atoms and a pentanoic acid side chain.[3][4] This structure is reminiscent of asparagusic acid, a known plant growth inhibitor found in asparagus.[5] The defining feature of this molecule is the 1,2,3-trithiane ring, which is susceptible to nucleophilic attack and redox-mediated ring opening due to the inherent weakness of the sulfur-sulfur bonds.[3] This reactivity forms the basis of its application as a chemical probe.

PropertyValueSource
Molecular Formula C₈H₁₄O₂S₃[4]
Molecular Weight 238.39 g/mol [4]
Appearance Light yellow to yellow solid[6]
Storage 2-8°C[6]

Proposed Mechanism of Action: A Thiol-Activated Probe

While direct experimental evidence for the specific reaction of 1,2,3-Trithiane-4-pentanoic Acid as a probe is emerging, its mechanism can be inferred from the known reactivity of related cyclic polysulfides. Notably, 1,2,4-trithiolane has been demonstrated to be a slow-releasing H₂S donor through a reaction with glutathione (GSH), a major intracellular antioxidant.[7] We propose a similar mechanism for 1,2,3-Trithiane-4-pentanoic Acid, positioning it as a thiol-activated probe.

The proposed mechanism involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the trithiane ring. This initiates a cascade of reactions leading to the ring opening and the formation of a linear polysulfide-GSH adduct, which can then be further processed by the cell, potentially releasing H₂S or other reactive sulfur species.

Mechanism_of_Action Probe 1,2,3-Trithiane-4-pentanoic Acid Intermediate Ring-Opened Adduct (Probe-S-S-S-G) Probe->Intermediate Nucleophilic attack by GSH GSH Glutathione (GSH) GSH->Intermediate Products Detectable Products + Altered Redox State Intermediate->Products Cellular Processing

Caption: Proposed reaction of 1,2,3-Trithiane-4-pentanoic Acid with GSH.

This reactivity allows the probe to act as a reporter of the cellular thiol status and a potential modulator of RSS signaling. The consumption of the probe and the appearance of specific reaction products can be monitored, most effectively by mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Trithiane-4-pentanoic Acid

For researchers wishing to synthesize or modify the probe, the following protocol is adapted from general methods for the synthesis of 1,2,3-trithianes.

Materials:

  • Starting material (a suitable precursor to the pentanoic acid side chain with appropriate functional groups for cyclization)

  • Sodium polysulfide (Na₂Sₓ)

  • Solvents (e.g., ethanol, water)

  • Acid for workup (e.g., hydrochloric acid)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Precursor Synthesis: Synthesize a suitable linear precursor containing the pentanoic acid moiety and leaving groups at positions that will form the trithiane ring.

  • Cyclization Reaction: Dissolve the precursor in a suitable solvent and add a solution of sodium polysulfide. The reaction is typically stirred at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture with water and acidify to a pH of ~2-3.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Analysis of Probe Reactivity by Mass Spectrometry

This protocol details the in vitro reaction of the probe with GSH and its detection by LC-MS.

Materials:

  • 1,2,3-Trithiane-4-pentanoic Acid stock solution (10 mM in DMSO)

  • Reduced Glutathione (GSH) stock solution (100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding PBS, GSH (final concentration 1-5 mM), and the probe (final concentration 100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Preparation for LC-MS: At each time point, take an aliquot of the reaction mixture and dilute it 1:100 in 50% acetonitrile with 0.1% formic acid to quench the reaction.

  • LC-MS Analysis: Analyze the samples by reverse-phase LC-MS.

    • LC Method: Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • MS Method: Operate the mass spectrometer in both positive and negative ion modes to detect the unreacted probe and its reaction products. Perform tandem MS (MS/MS) to confirm the identity of the products.

Expected Results and Data Analysis:

  • Monitor the decrease in the signal for the unreacted probe (m/z = 237.00 in negative ion mode).

  • Search for the appearance of the GSH adducts. The exact mass of the products will depend on the fragmentation pattern, but a key species to look for would be the ring-opened adduct of the probe with GSH.

  • Quantify the rate of probe consumption to determine its reactivity with GSH.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate Probe + GSH (37°C, time course) Quench Quench and Dilute Incubate->Quench LC_Sep LC Separation (C18 column) Quench->LC_Sep MS_Detect MS and MS/MS Detection LC_Sep->MS_Detect Data_Analysis Data Analysis (Quantify Probe and Products) MS_Detect->Data_Analysis

Caption: Workflow for in vitro analysis of probe reactivity.

Protocol 3: Cellular Application for Detecting Changes in Redox State

This protocol describes how to use 1,2,3-Trithiane-4-pentanoic Acid in a cell-based assay to monitor changes in the cellular redox environment.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 1,2,3-Trithiane-4-pentanoic Acid stock solution (10 mM in DMSO)

  • Reagents to induce oxidative or reductive stress (e.g., H₂O₂, buthionine sulfoximine (BSO), N-acetylcysteine (NAC))

  • PBS

  • Methanol (ice-cold)

  • LC-MS grade solvents

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Probe Loading: Treat the cells with 1,2,3-Trithiane-4-pentanoic Acid at a final concentration of 10-50 µM in serum-free medium for 1-2 hours.

  • Induction of Redox Stress: After probe loading, replace the medium with fresh medium containing the desired stress-inducing agent (e.g., 100 µM H₂O₂ for oxidative stress, or 1 mM BSO for GSH depletion). Incubate for the desired time.

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the metabolite extracts by LC-MS as described in Protocol 2 to quantify the remaining probe and its cellular reaction products.

Data Interpretation:

  • A decrease in the intracellular concentration of the probe in response to a particular stimulus would suggest an alteration in the cellular thiol pool.

  • By comparing the levels of the probe and its adducts in control versus treated cells, inferences can be made about the changes in the cellular redox state.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained using 1,2,3-Trithiane-4-pentanoic Acid as a probe, the following controls are essential:

  • Negative Control: A structurally similar molecule lacking the trithiane ring should be used to control for non-specific effects.

  • Positive Control: Co-treatment with known modulators of the cellular thiol pool (e.g., NAC to increase GSH, BSO to decrease GSH) should be performed to validate that the probe is responding to changes in thiol levels.

  • MS/MS Confirmation: The identity of the detected reaction products should always be confirmed by tandem mass spectrometry.

Conclusion and Future Directions

1,2,3-Trithiane-4-pentanoic Acid represents a promising chemical probe for the investigation of redox biology, particularly the role of cellular thiols and reactive sulfur species. Its proposed mechanism of action, based on the reactivity of the trithiane ring, offers a platform for the development of novel assays to probe the intricate redox signaling networks within cells. Future work should focus on the definitive characterization of its reaction products with various biological nucleophiles, the development of fluorescent analogues for imaging applications, and its application in more complex biological systems to unravel the roles of RSS in health and disease.

References

  • Li, et al. (2017). Cyclic polysulphide 1,2,4-trithiolane from stinky bean (Parkia speciosa seeds) is a slow releasing hydrogen sulphide (H₂S) donor. Journal of Functional Foods, 35, 345-352.
  • Hausen, B. M., & Kassen, M. (1995). 1,2,3-Trithiane-5-carboxylic acid, a first contact allergen from Asparagus officinalis (Liliaceae).
  • GSRS. (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]

  • Wikipedia. (2023). 1,3,5-Trithiane. Retrieved from [Link]

  • Long, K. F., et al. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6334-6343.
  • Antipin, et al. (2023).
  • Yang, et al. (2021). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of the American Society for Mass Spectrometry, 32(1), 169-178.
  • Schulze, et al. (2023). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering, 120(5), 1338-1353.
  • Xian, M., & Wang, R. (2023).
  • Chemistry Steps. (2019, July 11). Reactions of Thiols. Retrieved from [Link]

  • Li, et al. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 23(8), 2686-2694.
  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Wang, S., et al. (2018). Revisiting the Role of Polysulfides in Lithium–Sulfur Batteries.

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Method

safe laboratory handling and disposal of 1,2,3-Trithiane-4-pentanoic Acid

An Application Guide for the Safe Laboratory Handling and Disposal of 1,2,3-Trithiane-4-pentanoic Acid Introduction 1,2,3-Trithiane-4-pentanoic acid (CAS No. 1204245-29-3) is an organosulfur heterocyclic compound.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Laboratory Handling and Disposal of 1,2,3-Trithiane-4-pentanoic Acid

Introduction

1,2,3-Trithiane-4-pentanoic acid (CAS No. 1204245-29-3) is an organosulfur heterocyclic compound.[1][2] It is recognized as a key intermediate or impurity in the synthesis of Thioctic Acid (alpha-Lipoic acid), a compound of significant interest in pharmaceuticals and biochemistry.[3][4][5] Given its structural features—a reactive 1,2,3-trithiane ring and a carboxylic acid functional group—a robust understanding of its safe handling, potential hazards, and proper disposal is paramount for ensuring personnel safety and environmental compliance in a research and development setting.

The reactivity of this molecule is centered on two key areas: the trithiane ring and the pentanoic acid side chain. The three adjacent sulfur atoms in the trithiane ring create a system susceptible to S-S bond cleavage and various redox reactions.[6] Concurrently, the carboxylic acid group provides a site for typical acid-base reactions, esterification, and other modifications.[6] While comprehensive toxicological data for this specific molecule is not widely published, one study noted no significant toxic effects in animal models at high doses.[1] However, a Material Safety Data Sheet (MSDS) for the compound, identified as "Thioctic Acid EP Impurity A," classifies it as a "pharmaceutical related compound of unknown potency," necessitating a cautious approach.[7]

This document provides a detailed protocol for the safe handling and disposal of 1,2,3-Trithiane-4-pentanoic Acid, drawing upon its known chemical properties and established safety procedures for structurally similar compounds like alpha-Lipoic acid.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 1,2,3-Trithiane-4-pentanoic Acid begins. The primary hazards are associated with its unknown long-term potency and the potential for irritation upon contact. The main routes of exposure are inhalation of dust/aerosols, skin contact, and eye contact.[8]

Physicochemical and Hazard Profile

The following table summarizes the known properties and potential hazards. Due to limited specific data, information from the closely related alpha-Lipoic acid is used to inform safety protocols under the precautionary principle.

PropertyValue / InformationReference / Rationale
CAS Number 1204245-29-3[1][3][4]
Molecular Formula C₈H₁₄O₂S₃[1][2]
Molecular Weight 238.39 g/mol [1][2]
Appearance Off-White Semi-Solid[4]
Storage 2-8°C, in a dry, well-ventilated place[1][4][8]
GHS Classification Not formally classified; treat as a compound of unknown potency.[7]
Potential Hazards May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.Based on analogue data (alpha-Lipoic acid).[8]
Decomposition Hazardous decomposition products under fire conditions include carbon oxides and sulfur oxides.Based on analogue data.[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a combination of engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control: All handling of 1,2,3-Trithiane-4-pentanoic Acid, especially the weighing of the solid material, must be performed inside a certified chemical fume hood.[7] This prevents the inhalation of fine particulates that may become airborne.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[8]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.[8]

    • Respiratory Protection: Generally not required if work is conducted within a functional fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a particulate filter may be necessary.[9][10]

Protocol for Safe Handling and Weighing

Adherence to a systematic workflow is critical for minimizing exposure during routine laboratory procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Transfer: Retrieve the container of 1,2,3-Trithiane-4-pentanoic Acid from its 2-8°C storage location. Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

  • Weighing: Carefully open the container. Using a clean spatula, transfer the required amount of the semi-solid onto a weigh boat or creased weigh paper on a tared analytical balance located inside the fume hood. Avoid creating dust.

  • Closure: Securely close the primary container immediately after weighing.

  • Dissolution/Reaction: Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Cleanup: Clean the spatula and any affected surfaces within the fume hood. Dispose of any contaminated weigh paper or disposable items into the designated solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.[11]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Completion prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 handle1 Equilibrate Container prep2->handle1 handle2 Weigh Compound handle1->handle2 handle3 Transfer to Vessel handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Clean Equipment & Surfaces handle4->clean1 clean2 Dispose of Contaminated Items clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 1,2,3-Trithiane-4-pentanoic Acid.

Spill Management Protocol

In the event of an accidental release, a prompt and appropriate response is crucial.

Minor Spill (Inside a Fume Hood)
  • Alert: Alert nearby personnel.

  • Contain: If any material has spilled near the edge of the hood, gently push it toward the center.

  • Absorb: Cover the spill with a chemical absorbent material like vermiculite or sand.

  • Clean: Gently sweep the absorbed material into a dustpan. Using forceps, pick up any remaining solid. Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: Place all cleanup materials (absorbent, contaminated cloths, gloves) into a clearly labeled hazardous waste bag or container.[11]

Major Spill (Outside a Fume Hood)
  • Evacuate: Immediately alert all personnel in the laboratory and evacuate the area.

  • Isolate: Close the laboratory doors and prevent entry.

  • Report: Notify the institutional Environmental Health & Safety (EHS) department or emergency response team immediately. Provide the chemical name and an estimate of the spilled quantity.

  • Ventilate: If safe to do so without re-entering, ensure laboratory ventilation is maximized.

  • Do Not Attempt to Clean: A major spill requires specialized equipment and training. Wait for the professional response team.

Spill Response Decision Diagram

G start Spill Occurs q_location Is spill contained within a fume hood? start->q_location minor_spill Minor Spill Protocol q_location->minor_spill Yes major_spill Major Spill Protocol q_location->major_spill No alert_minor Alert Personnel minor_spill->alert_minor evacuate Evacuate & Isolate Area major_spill->evacuate contain Contain & Absorb Spill alert_minor->contain cleanup_minor Clean & Decontaminate Area contain->cleanup_minor dispose_minor Dispose of Cleanup Materials as Hazardous Waste cleanup_minor->dispose_minor report Notify EHS / Emergency Response evacuate->report wait Await Professional Team report->wait

Caption: Decision-making process for spill response.

Protocol for Waste Disposal

Proper segregation and disposal of chemical waste are essential for regulatory compliance and environmental protection. Do not dispose of 1,2,3-Trithiane-4-pentanoic Acid or its solutions down the drain.[8][12]

Waste Segregation
  • Solid Waste: This includes excess or expired 1,2,3-Trithiane-4-pentanoic Acid, contaminated weigh boats, gloves, and paper towels used for cleanup. This waste must be collected in a dedicated, durable, and sealable container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing 1,2,3-Trithiane-4-pentanoic Acid must be collected in a designated, leak-proof, and chemically compatible (e.g., glass or polyethylene) waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Step-by-Step Disposal Protocol
  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "1,2,3-Trithiane-4-pentanoic Acid Waste"

    • The physical state (Solid/Liquid)

    • An accumulation start date

    • The primary associated hazards (e.g., "Caution: Chemical of Unknown Potency")

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition. Keep containers sealed when not in use.

  • Disposal Request: Once a waste container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request to your EHS department. Follow all institutional procedures for waste handover.[13]

Waste Disposal Workflow Diagram

G start Generate Waste q_type Determine Waste Type start->q_type solid Solid Waste (e.g., contaminated gloves, excess compound) q_type->solid Solid liquid Liquid Waste (e.g., reaction solutions) q_type->liquid Liquid collect_solid Collect in Lined, Labeled Solid Waste Bin solid->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Container liquid->collect_liquid store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store request Submit Pickup Request to EHS store->request end EHS Collects Waste request->end

Caption: Decision workflow for proper waste stream management.

References

  • Safety Data Sheet - (R)-(+)-α-Lipoic acid . DC Fine Chemicals. [Link]

  • Safety Data Sheet: R-alpha Lipoic acid sodium . InfoMil. [Link]

  • 5-[(4RS)-1,2,3-Trithian-4-yl]pentanoic Acid | Thioctic Acid - Impurity A . Pharmaffiliates. [Link]

  • 1,2,3-TRITHIANE-4-PENTANOIC ACID . GSRS. [Link]

  • Lipoic acid (±)-α- Safety Data Sheet . Harper College. [Link]

  • MATERIAL SAFETY DATA SHEETS THIOCTIC ACID EP IMPURITY A . Cleanchem Laboratories. [Link]

  • 1,2,3-Trithiane-4-pentanoic acid . Hangzhou Johoo Chemical Co., Ltd. [Link]

  • 1,2,3-TRITHIANE-4-PENTANOIC ACID Relationships: Impurities . GSRS. [Link]

Sources

Application

The Strategic Utility of 1,2,3-Trithiane-4-pentanoic Acid in Modern Organic Synthesis

Introduction: A Unique Building Block with Latent Reactivity In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with enhanced efficiency and precision is paramount. Within th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Building Block with Latent Reactivity

In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with enhanced efficiency and precision is paramount. Within this context, sulfur-containing heterocycles have emerged as versatile intermediates, offering a unique combination of stability and controlled reactivity. Among these, 1,2,3-trithiane-4-pentanoic acid stands out as a building block of significant potential, particularly in the synthesis of biologically active molecules and complex natural products. Its six-membered ring, containing a trisulfide linkage, provides a fascinating platform for strategic bond-forming and-breaking reactions, most notably in the synthesis of the potent antioxidant, α-lipoic acid (thioctic acid).

This comprehensive guide serves as a detailed application note and protocol resource for researchers, medicinal chemists, and drug development professionals. It aims to elucidate the synthesis, key reactions, and practical applications of 1,2,3-trithiane-4-pentanoic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern its utility as a synthetic intermediate.

Physicochemical Properties and Structural Features

1,2,3-Trithiane-4-pentanoic acid is a sulfur-rich heterocyclic compound with the following key characteristics:

PropertyValue
CAS Number 1204245-29-3[1][2]
Molecular Formula C₈H₁₄O₂S₃[1][2][3]
Molecular Weight 238.39 g/mol [1][2][3]
Appearance Typically a solid
Synonyms Thioctic Acid Impurity A, 5-(1,2,3-Trithian-4-yl)pentanoic acid[1]

The defining feature of this molecule is the 1,2,3-trithiane ring. This six-membered heterocycle generally adopts a chair conformation to minimize steric and torsional strain.[1] The pentanoic acid side chain is expected to preferentially occupy the equatorial position to reduce steric hindrance.[1] The trisulfide linkage (S-S-S) within the ring is the locus of its chemical reactivity, being susceptible to both nucleophilic and reductive cleavage. This inherent reactivity is the cornerstone of its application as a synthetic building block.

Core Application: A Key Intermediate in the Synthesis of α-Lipoic Acid

One of the most significant applications of 1,2,3-trithiane-4-pentanoic acid is its role as a precursor in the synthesis of α-lipoic acid, a vital coenzyme and powerful antioxidant. The synthetic strategy hinges on the controlled desulfurization of the trithiane ring to form the 1,2-dithiolane ring of lipoic acid.

Conceptual Workflow: From Trithiane to Dithiolane

The overall transformation involves the selective removal of the central sulfur atom from the trisulfide bridge of 1,2,3-trithiane-4-pentanoic acid. This is typically achieved through a reduction-oxidation sequence or, more directly, via a desulfurization reaction using a phosphine reagent.

G A 1,2,3-Trithiane-4-pentanoic Acid B Ring Opening and Desulfurization A->B [Reduction/Phosphine Reagent] C α-Lipoic Acid (1,2-Dithiolane) B->C [Intramolecular Cyclization]

Caption: Synthetic pathway from 1,2,3-trithiane-4-pentanoic acid to α-lipoic acid.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 1,2,3-Trithiane-4-pentanoic Acid

While often generated as a byproduct in some syntheses of thioctic acid, a targeted synthesis is crucial for its use as a starting material. The following protocol is a representative method adapted from principles in patent literature, starting from the readily available 6,8-dichloro-octanoic acid.

Reaction Scheme:

Materials:

  • 6,8-dichloro-octanoic acid

  • Sodium sulfide (Na₂S)

  • Elemental sulfur (S)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,8-dichloro-octanoic acid (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add sodium sulfide (approx. 1.1 eq) and elemental sulfur (approx. 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid to a pH of 1-2.

  • Extraction: Extract the aqueous layer with toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,2,3-trithiane-4-pentanoic acid.

Causality and Experimental Insights:

  • Choice of Reagents: Sodium sulfide and elemental sulfur in solution form polysulfides (Na₂Sₓ), which act as the sulfur source for the formation of the trithiane ring. The dichloro-octanoic acid provides the carbon backbone.

  • Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic substrate and the inorganic sulfur reagents.

  • Acidification: The final acidification step is crucial to protonate the carboxylate and allow for the extraction of the product into an organic solvent.

Protocol 2: Conversion of 1,2,3-Trithiane-4-pentanoic Acid to α-Lipoic Acid

This protocol details the key desulfurization step, a critical transformation that highlights the utility of the trithiane as a masked dithiol.

Reaction Scheme:

Materials:

  • 1,2,3-trithiane-4-pentanoic acid

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene or other suitable aprotic solvent

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1,2,3-trithiane-4-pentanoic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add triphenylphosphine (1.1-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product will contain α-lipoic acid and triphenylphosphine sulfide. Purify the desired product by column chromatography on silica gel.

Mechanistic Rationale and Causality:

The desulfurization of the 1,2,3-trithiane ring with a phosphine, such as triphenylphosphine, proceeds through a well-established mechanism. The phosphorus atom of the phosphine acts as a nucleophile, attacking one of the sulfur atoms of the trisulfide linkage. This initial attack leads to the formation of a phosphonium intermediate. Subsequent intramolecular rearrangements and bond cleavages result in the extrusion of the central sulfur atom as triphenylphosphine sulfide (Ph₃PS) and the formation of the more stable five-membered 1,2-dithiolane ring of α-lipoic acid.

G cluster_0 Mechanism of Desulfurization A 1,2,3-Trithiane B Phosphonium Intermediate A->B + PPh3 C 1,2-Dithiolane B->C - PPh3S D Triphenylphosphine Sulfide

Caption: Simplified mechanism of trithiane desulfurization with triphenylphosphine.

The choice of triphenylphosphine is strategic due to its strong affinity for sulfur (thiophilicity) and the high stability of the resulting triphenylphosphine sulfide, which provides a thermodynamic driving force for the reaction. The use of an anhydrous, aprotic solvent is necessary to prevent unwanted side reactions involving the phosphine and any water present.

Applications in Drug Discovery and Beyond

The ability to readily access the 1,2-dithiolane moiety of α-lipoic acid via the 1,2,3-trithiane intermediate opens up avenues for the synthesis of various derivatives for drug discovery and development. The pentanoic acid side chain provides a convenient handle for further chemical modifications, such as amide or ester formation, allowing for the attachment of the lipoic acid scaffold to other pharmacophores or drug delivery systems.

The unique redox properties of the dithiolane ring are of great interest in medicinal chemistry. The reversible reduction to dihydrolipoic acid is central to its antioxidant activity and its role in cellular metabolism. By using 1,2,3-trithiane-4-pentanoic acid as a building block, researchers can efficiently construct molecules that leverage these properties for therapeutic benefit.

Conclusion

1,2,3-Trithiane-4-pentanoic acid represents a valuable and strategically important building block in organic synthesis. Its unique trisulfide linkage provides a masked and readily accessible precursor to the biologically significant 1,2-dithiolane ring system. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics and complex molecular targets. The controlled and predictable reactivity of 1,2,3-trithiane-4-pentanoic acid ensures its continued relevance and application in the ever-evolving field of organic chemistry.

References

  • Google Patents. EP0197407B1 - Process for the preparation of 1,2-dithiolan-3-pentanoic acid (thioctic acid).
  • Google Patents. US4614821A - Method of producing 1,2,3-trithiane compounds.
  • GSRS. 1,2,3-TRITHIANE-4-PENTANOIC ACID. Available from: [Link]

  • Google Patents. US7208609B2 - Method for producing thioctic acid.
  • NIH. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Available from: [Link]

  • New Drug Approvals. Alpha lipoic acid. Available from: [Link]

  • SynZeal. Thioctic Acid EP Impurity A | 1204245-29-3. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges and strategies for 1,2,3-Trithiane-4-pentanoic Acid

Technical Support Center: Purification of 1,2,3-Trithiane-4-pentanoic Acid Document ID: TSC-2026-01-TPA-PUR Last Updated: January 22, 2026 Welcome to the technical support guide for the purification of 1,2,3-Trithiane-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2,3-Trithiane-4-pentanoic Acid

Document ID: TSC-2026-01-TPA-PUR

Last Updated: January 22, 2026

Welcome to the technical support guide for the purification of 1,2,3-Trithiane-4-pentanoic Acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with isolating and purifying this compound.

Introduction: Understanding the Challenges

1,2,3-Trithiane-4-pentanoic acid is a unique organosulfur compound characterized by a six-membered ring with three contiguous sulfur atoms and a pentanoic acid side chain. This structure, while conferring interesting chemical properties, also presents specific purification challenges. The 1,2,3-trithiane ring is susceptible to S-S bond cleavage and redox reactions, which is a higher susceptibility compared to rings with fewer sulfur atoms like dithiolanes.[1] Key difficulties often arise from:

  • Chemical Instability: The trithiane ring can be sensitive to certain conditions, leading to decomposition or the formation of polysulfide byproducts.

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or related sulfur-containing compounds formed during synthesis, can be difficult to separate.

  • Carboxylic Acid Functionality: The polar carboxylic acid group can cause peak tailing and poor resolution during normal-phase chromatography if not properly addressed.

This guide is designed to provide logical, field-tested strategies to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My purified 1,2,3-Trithiane-4-pentanoic Acid appears as an off-white or yellowish semi-solid. Is this normal?

A1: Yes, this is a commonly observed appearance for this compound.[2] The color can be attributed to trace amounts of elemental sulfur or other polysulfide impurities that are highly colored. While a completely colorless solid is ideal, an off-white to pale yellow appearance is often acceptable depending on the required purity for downstream applications. If a higher purity is needed, further chromatographic steps or recrystallization may be necessary.

Q2: What are the most common impurities I should expect from the synthesis of 1,2,3-Trithiane-4-pentanoic Acid?

A2: The most prominent impurity is often Thioctic Acid (alpha-Lipoic Acid), as 1,2,3-Trithiane-4-pentanoic Acid is sometimes referred to as "Thioctic Acid Impurity A".[2][3][4] Other potential impurities include starting materials from the synthesis, isomers, and related polysulfides or oxidation byproducts. Characterization by techniques like HPLC, LC-MS, and NMR is essential to identify and quantify these impurities.

Q3: I'm seeing significant peak tailing during my silica gel column chromatography. What's causing this and how can I fix it?

A3: Peak tailing for carboxylic acids on silica gel is a classic problem. It occurs because the acidic silanol groups on the silica surface interact strongly and non-uniformly with the carboxylic acid group of your molecule. This can lead to a portion of your compound being retained longer, smearing the peak.

The Solution: Add a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid, to your mobile phase.[5] This keeps your target molecule fully protonated, minimizing its ionic interaction with the silica gel and resulting in sharper, more symmetrical peaks. This is a crucial, self-validating step: if adding acid sharpens the peak, you've correctly diagnosed the problem.

Q4: My yield is very low after purification. Could the compound be decomposing on the column?

A4: Decomposition is a definite possibility. The 1,2,3-trithiane ring system can be sensitive.[1] Prolonged exposure to silica gel, which can be slightly acidic, or to certain solvents at room temperature can promote degradation. To mitigate this, consider the following:

  • Speed: Run the column as quickly as possible (flash chromatography is preferred over gravity chromatography).

  • Temperature: If stability is a major concern, perform chromatography in a cold room (4-8°C).[6]

  • Neutralization: Consider using deactivated or neutral silica gel.

  • Alternative Methods: Explore reverse-phase chromatography or recrystallization as potentially milder purification techniques.

Troubleshooting Guide

This section addresses specific problems encountered during purification workflows.

Problem 1: Poor Separation of Impurities via Column Chromatography
  • Possible Cause: The mobile phase polarity is not optimized for separating your target compound from structurally similar impurities.

  • Strategic Solution:

    • Systematic TLC Analysis: Before committing to a column, run a series of TLC plates with different solvent systems. A good starting point for normal-phase silica is a gradient of ethyl acetate in hexanes.

    • Solvent System Modification: If separation is still poor, try a more complex solvent system. A mixture of Dichloromethane/Methanol can sometimes provide different selectivity.

    • Reverse-Phase Chromatography: If normal-phase fails, switch to a C18 stationary phase. The separation mechanism is different (based on hydrophobicity), which can often resolve impurities that co-elute on silica. A typical mobile phase would be a gradient of acetonitrile in water, often with 0.1% formic or trifluoroacetic acid (TFA) added to both solvents to ensure good peak shape.

Problem 2: Product Appears to Degrade During Solvent Evaporation (Rotovap)
  • Possible Cause: Thermal instability. The S-S bonds in the trithiane ring may not be stable to elevated temperatures, even under vacuum.

  • Strategic Solution:

    • Low-Temperature Evaporation: Always use a low-temperature water bath (≤ 30°C) for rotary evaporation.

    • High-Vacuum System: Ensure your vacuum pump is efficient to allow for solvent removal at lower temperatures.

    • Inert Atmosphere: If oxidative degradation is suspected, flush the flask with an inert gas like nitrogen or argon before and after evaporation.

Workflow Diagram: Purification Strategy

The following diagram outlines a logical workflow for the purification and analysis of 1,2,3-Trithiane-4-pentanoic Acid.

G Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Hex/EtOAc + 1% AcOH) Crude->TLC Initial Assessment Column Flash Column Chromatography (Silica Gel, Acidified Mobile Phase) TLC->Column Optimized System Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Evaporate Solvent (Low Temp, <30°C) Combine->Evap Recryst_Option Recrystallization? (If solid & purity <98%) Evap->Recryst_Option Check Purity Analysis Purity Analysis (NMR, HPLC, MS) Pure Pure Product (Store at 2-8°C) Analysis->Pure Purity Confirmed Recryst_Option->Analysis Yes Recryst_Option->Analysis No G Start Crude Material Analysis (TLC, LCMS) CheckSeparation Are impurities well-separated from product on TLC? Start->CheckSeparation FlashColumn Proceed with Flash Column Chromatography CheckSeparation->FlashColumn Yes RP_HPLC Consider Preparative Reverse-Phase HPLC CheckSeparation->RP_HPLC No (Co-eluting) CheckCrystalline Is the crude material a solid? Recrystallize Attempt Recrystallization CheckCrystalline->Recrystallize Yes FinalProduct Pure Product CheckCrystalline->FinalProduct No (Product is an oil) FlashColumn->CheckCrystalline Product is an oil or low purity solid FlashColumn->FinalProduct Product is a high purity solid RP_HPLC->FinalProduct Recrystallize->FinalProduct

Sources

Optimization

Technical Support Center: Optimizing 1,2,3-Trithiane-4-pentanoic Acid (α-Lipoic Acid) Dosage for Cellular Assays

Welcome to the technical support center for optimizing the use of 1,2,3-Trithiane-4-pentanoic Acid, more commonly known as α-Lipoic Acid (ALA), in your cellular assays. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of 1,2,3-Trithiane-4-pentanoic Acid, more commonly known as α-Lipoic Acid (ALA), in your cellular assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of dosage selection and troubleshoot common experimental hurdles.

I. Understanding α-Lipoic Acid (ALA) in a Cellular Context

ALA is a potent, naturally occurring antioxidant that plays a crucial role in mitochondrial energy metabolism.[1] It is both water- and fat-soluble, allowing it to function in various cellular compartments.[2] Its reduced form, dihydrolipoic acid (DHLA), is also a powerful antioxidant, and together they form a redox couple that can scavenge reactive oxygen species (ROS) and regenerate other key antioxidants like glutathione and vitamins C and E.[3][4][[“]]

Beyond its antioxidant properties, ALA influences multiple signaling pathways. It can enhance cellular glucose uptake by activating the insulin signaling cascade, modulate the activity of transcription factors like NF-κB and Nrf2, and influence processes like apoptosis and cell proliferation.[[“]][6][7] This pleiotropic activity makes ALA a valuable tool for studying a wide range of cellular processes, but it also underscores the importance of precise dosage optimization to elicit the desired biological response.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that arise when working with ALA in cellular assays.

Q1: What is a good starting concentration range for ALA in my cell-based assay?

Answer: There is no single universal starting concentration. The optimal dose is highly dependent on the cell type, the specific biological question, and the assay endpoint. However, based on published literature, a broad range to start your dose-response experiments would be from 10 µM to 1000 µM (1 mM) .

  • For antioxidant and cytoprotective effects: Studies often use concentrations in the lower to mid-range, typically between 10 µM and 500 µM. For example, one study found 10 µM to be the optimal concentration for improving bovine oocyte maturation and subsequent embryonic development.[8]

  • For anti-proliferative or pro-apoptotic effects in cancer cells: Higher concentrations, often in the range of 500 µM to 1500 µM (1.5 mM), may be required.[9][10] A study on RAW 264.7 macrophages identified 1000 µM as the optimal concentration for achieving a maximal anti-inflammatory effect.[10]

Senior Scientist Tip: Always perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. This is a critical first step for any new experimental setup.[11]

Q2: I'm seeing significant cytotoxicity at concentrations where I expect to see a protective effect. What could be wrong?

Answer: This is a common issue and can stem from several factors. ALA can exhibit a biphasic, or hormetic, response where it is protective at low doses but can become pro-oxidant and cytotoxic at high doses.[9]

Troubleshooting Steps:

  • Expand Your Dose Range: Test a much wider range of concentrations, including very low doses (e.g., 1-10 µM), to identify the therapeutic window for your cell type.

  • Check Your Solvent Control: ALA is often dissolved in DMSO or ethanol. Ensure your vehicle control (media with the same final concentration of solvent) is not causing cytotoxicity.

  • Assess Compound Stability: ALA can be unstable, especially when exposed to light or low pH.[12] Prepare fresh stock solutions and protect them from light. Instability could lead to degradation products with different activities.

  • Consider Cell Density: Seeding density can significantly impact drug response. Ensure your cell density is consistent across experiments and optimized for your assay duration.[11]

Q3: My ALA powder won't dissolve properly in my cell culture media. How can I improve its solubility?

Answer: ALA has limited water solubility.[2][13] Direct dissolution in aqueous media is often challenging.

Protocol for Preparing ALA Stock Solution:

  • Choose an Appropriate Solvent: Prepare a high-concentration primary stock solution (e.g., 100 mM to 500 mM) in an organic solvent like DMSO or 100% ethanol. ALA is readily soluble in these solvents.[13]

  • Serial Dilutions: Perform serial dilutions from your primary stock into your complete cell culture medium to achieve your final working concentrations.

  • Vortex Thoroughly: Ensure you vortex the solution well at each dilution step to prevent the compound from precipitating out of solution.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your culture medium low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts.[14]

Advanced Tip: For specific applications requiring higher aqueous solubility, complexation with cyclodextrins has been shown to improve both the solubility and stability of ALA.[12][15]

Q4: My results are not reproducible between experiments. What are the common sources of variability?

Answer: Reproducibility issues in cell-based assays are frequent and require systematic troubleshooting.[11]

Key Areas to Investigate:

  • Compound Stability and Storage: As mentioned, ALA is sensitive. Are you preparing fresh stock for each experiment or using aliquots? If using frozen aliquots, have they undergone multiple freeze-thaw cycles? It is best practice to use single-use aliquots.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to phenotypic drift.

  • Media and Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and other components that may interact with your compound. If possible, test and reserve a large batch of FBS for a series of experiments.

  • Assay Timing and Incubation: Ensure that the duration of ALA treatment and the timing of your assay readout are precisely controlled.

III. Experimental Protocols & Data Interpretation

Protocol 1: Determining Optimal Seeding Density

Before performing a dose-response assay, it's crucial to determine the optimal cell seeding density. The goal is to ensure cells are in the exponential growth phase throughout the experiment and that the assay signal is within the linear range of the detection instrument.

Workflow:

  • Plate Cells: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 40,000 cells/well).

  • Incubate: Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Measure Viability: At each time point, measure cell viability using an appropriate method (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Analyze: Plot viability versus cell number. Select a seeding density that results in 70-80% confluency at the end of the experiment and provides a robust signal-to-noise ratio.

Protocol 2: ALA Dose-Response Assay for Cytotoxicity (IC50 Determination)

This protocol outlines the steps to determine the concentration of ALA that inhibits a biological response by 50%.

Steps:

  • Cell Seeding: Plate your cells in a 96-well plate at the pre-determined optimal seeding density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of ALA in complete culture medium from your high-concentration stock. A typical 8-point dilution series might range from 2 mM down to 1 µM. Also, prepare a 2X vehicle control.

  • Treatment: Carefully remove the existing media from the cells and add an equal volume of the 2X ALA dilutions and the vehicle control. This brings the final concentration to 1X.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Assay Readout: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to your vehicle control (set to 100% viability).

    • Plot the normalized response versus the log of the ALA concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Prostate Cancer (DU-145)-
Seeding Density 5,000 cells/well-
Treatment Duration 48 hours-
Assay Resazurin Viability Assay-
Top Concentration 2000 µM15% Viability
Bottom Concentration 1 µM98% Viability
Calculated IC50 ~450 µM-

This is example data; actual values will vary by cell line and conditions.

IV. Visualizing Workflows and Pathways

Understanding the experimental flow and the compound's mechanism of action is critical. The following diagrams illustrate these concepts.

Dose-Response Experimental Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis Seed Seed Cells in 96-well Plate Adhere Overnight Adhesion Seed->Adhere Treat Add ALA Dilutions to Cells Adhere->Treat PrepALA Prepare ALA Serial Dilutions Incubate Incubate for (e.g., 48h) Treat->Incubate Assay Perform Viability Assay Incubate->Assay Read Read Plate Assay->Read Analyze Normalize Data & Calculate IC50 Read->Analyze

Caption: Workflow for determining the IC50 of ALA.

Key Signaling Pathways Modulated by ALA

ALAPathways ALA α-Lipoic Acid (ALA) ROS Reactive Oxygen Species (ROS) ALA->ROS Scavenges InsulinReceptor Insulin Receptor ALA->InsulinReceptor Activates Nrf2 Nrf2 ALA->Nrf2 Activates NFkB NF-κB ALA->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt AntioxidantGenes Antioxidant Response Element (ARE) Nrf2->AntioxidantGenes Upregulates Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake CellSurvival Cell Survival PI3K_Akt->CellSurvival

Sources

Troubleshooting

identifying and minimizing side-products in 1,2,3-Trithiane-4-pentanoic Acid synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing heterocyclic compounds. This guide focuses on a specific and often cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing heterocyclic compounds. This guide focuses on a specific and often challenging molecule: 1,2,3-Trithiane-4-pentanoic Acid. Our goal is to provide in-depth, field-proven insights to help you identify, understand, and minimize the formation of this compound, which frequently appears as a significant side-product in related syntheses, particularly that of α-Lipoic Acid.

This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental concepts, and a detailed Troubleshooting Guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is 1,2,3-Trithiane-4-pentanoic Acid and how is it related to α-Lipoic Acid?

1,2,3-Trithiane-4-pentanoic Acid is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₄O₂S₃ and a molecular weight of approximately 238.39 g/mol .[1][2] It is structurally distinct from the well-known antioxidant α-Lipoic Acid (also known as Thioctic Acid or 1,2-dithiolane-3-pentanoic acid).

The critical difference lies in the heterocyclic ring structure:

  • α-Lipoic Acid: Contains a five-membered ring with two sulfur atoms (a dithiolane).

  • 1,2,3-Trithiane-4-pentanoic Acid: Contains a six-membered ring with three adjacent sulfur atoms (a trithiane).[3]

In the context of pharmaceutical chemistry, 1,2,3-Trithiane-4-pentanoic Acid is primarily known as Thioctic Acid Impurity A , a common process-related impurity generated during the chemical synthesis of α-Lipoic Acid.[4] Its presence can affect the purity, efficacy, and safety profile of the final active pharmaceutical ingredient (API).

Q2: What is the most common synthetic route that leads to the formation of 1,2,3-Trithiane-4-pentanoic Acid as a side-product?

The formation of this trithiane is most frequently observed during the synthesis of α-Lipoic Acid from a di-halogenated precursor, such as 6,8-dichlorooctanoic acid or its esters. The general strategy involves reacting this precursor with a sulfur source to form the disulfide ring.[5]

The key step where the pathways diverge is the reaction with a polysulfide nucleophile. A common reagent for this transformation is sodium polysulfide, which can be generated in situ by reacting sodium sulfide (Na₂S) with elemental sulfur (S₈). The composition of this reagent is not a single species but an equilibrium mixture of different polysulfide anions (S₂²⁻, S₃²⁻, S₄²⁻, etc.). The specific polysulfide species that reacts with the di-halo precursor dictates whether the five-membered dithiolane ring or the six-membered trithiane ring is formed.

Q3: What is the likely mechanism for the formation of the 1,2,3-trithiane ring versus the desired 1,2-dithiolane ring?

The divergence in the reaction pathway is a classic example of competing nucleophilic substitution reactions. The outcome depends on the chain length of the polysulfide nucleophile that participates in the intramolecular cyclization.

  • Formation of α-Lipoic Acid (1,2-Dithiolane): This pathway is favored by the reaction with a disulfide anion (S₂²⁻). The reaction proceeds via a double Sₙ2 mechanism. The first substitution yields a chloro-thioether intermediate, which then undergoes an intramolecular Sₙ2 reaction to close the five-membered ring.

  • Formation of 1,2,3-Trithiane-4-pentanoic Acid: This pathway is favored by the reaction with a trisulfide anion (S₃²⁻). Similar to the above, the reaction involves a sequential double Sₙ2 substitution, but the three-sulfur chain leads to the formation of the six-membered trithiane ring.[3]

The diagram below illustrates this mechanistic competition.

Reaction_Mechanism cluster_start Starting Material cluster_reagents Sulfur Reagents cluster_products Products Start 6,8-Dichlorooctanoic Acid Derivative S2 Disulfide (S₂²⁻) Start->S2 Favored Pathway S3 Trisulfide (S₃²⁻) Start->S3 Side-Reaction Pathway Lipoic α-Lipoic Acid (1,2-Dithiolane Ring) S2->Lipoic Intramolecular Cyclization Trithiane 1,2,3-Trithiane-4-pentanoic Acid (1,2,3-Trithiane Ring) S3->Trithiane Intramolecular Cyclization

Caption: Competing pathways in α-Lipoic Acid synthesis.

Q4: What analytical techniques are best for identifying 1,2,3-Trithiane-4-pentanoic Acid in a reaction mixture?

A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and quantification.

TechniquePurposeExpected Observations
LC-MS (Liquid Chromatography-Mass Spectrometry) Primary identification and quantification.The target impurity will show a distinct retention time from α-Lipoic Acid. The mass spectrum will show a molecular ion peak corresponding to its mass ([M+H]⁺ ≈ 239 or [M-H]⁻ ≈ 237).
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation.The proton spectrum will show characteristic shifts for the protons on the trithiane ring, particularly the proton at the C4 position adjacent to the sulfur atoms and the pentanoic acid side chain. These will differ significantly from the dithiolane ring protons in lipoic acid.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Structural confirmation.The carbon spectrum will confirm the presence of 8 distinct carbon atoms. The chemical shifts of the carbons within the trithiane ring (C4, C5, C6) will be diagnostic.
HPLC-UV (High-Performance Liquid Chromatography with UV detection) Routine purity analysis and quantification.Once the impurity peak is identified (e.g., by LC-MS), HPLC-UV can be used for routine quality control to determine its percentage area relative to the main product peak.

Troubleshooting Guide

Problem 1: My reaction produced a significant amount of an unknown impurity with a mass of ~238 g/mol . How can I confirm if it is 1,2,3-Trithiane-4-pentanoic Acid?

Causality: An impurity with a mass of 238.39 g/mol in a lipoic acid synthesis is a strong indicator of the formation of 1,2,3-Trithiane-4-pentanoic Acid (C₈H₁₄O₂S₃), which has one more sulfur atom than the desired product (C₈H₁₄O₂S₂, MW 206.33 g/mol ).

Troubleshooting_Workflow Start Crude Reaction Mixture (Unknown Impurity) LCMS Step 1: LC-MS Analysis Start->LCMS CheckMass Is [M-H]⁻ = 237 or [M+H]⁺ = 239? LCMS->CheckMass Isolate Step 2: Isolate Impurity (Prep-HPLC or Column Chromatography) CheckMass->Isolate Yes NotConfirmed Impurity is a different species. Re-evaluate. CheckMass->NotConfirmed No NMR Step 3: NMR Spectroscopy (¹H and ¹³C) Isolate->NMR Compare Compare spectra with literature data for Thioctic Acid Impurity A NMR->Compare Confirmed Identity Confirmed: 1,2,3-Trithiane-4-pentanoic Acid Compare->Confirmed

Caption: Workflow for identifying an unknown synthesis impurity.

  • LC-MS Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid for positive ion mode or 0.1% ammonia for negative ion mode).

    • Expected Result: Look for a peak with a mass corresponding to C₈H₁₄O₂S₃.

  • Preparative Chromatography (for Isolation):

    • Use flash column chromatography on silica gel.

    • Employ a solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The trithiane is generally more polar than some other byproducts but may have similar polarity to lipoic acid.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the pure impurity.

  • NMR Spectroscopy:

    • Dissolve the isolated, pure impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Interpretation: Compare the obtained spectra with known data for Thioctic Acid Impurity A. Key features will be the signals corresponding to the CH-S and CH₂-S protons and carbons of the trithiane ring.

Problem 2: My synthesis of α-Lipoic Acid from 6,8-dichloro-octanoic acid yielded a mixture of products. Why did the trithiane form?

Causality: The formation of the trithiane side-product is a direct consequence of the reaction conditions, which influence the equilibrium of polysulfide species in your sulfurizing reagent.

  • Stoichiometry of Sulfur: Using a high molar ratio of elemental sulfur to sodium sulfide (e.g., >1:1 S:Na₂S) will shift the equilibrium towards longer polysulfide chains like trisulfide (S₃²⁻) and tetrasulfide (S₄²⁻), increasing the probability of forming the six-membered trithiane ring.

  • Temperature: Higher reaction temperatures can promote the formation of higher-order polysulfides and may provide the activation energy needed for the trithiane formation pathway.

  • Reaction Time: Extended reaction times may allow for the thermodynamically more stable product to form, which under certain conditions could be the six-membered ring.

Problem 3: How can I minimize the formation of 1,2,3-Trithiane-4-pentanoic Acid?

Solution: The key is to control the reaction conditions to favor the formation and reaction of the disulfide anion (S₂²⁻).

This protocol is adapted from common procedures for synthesizing α-Lipoic Acid.[5]

  • Preparation of the Disulfide Reagent:

    • In a reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in deoxygenated water or ethanol.

    • Add elemental sulfur (S₈) in a precise molar ratio. Crucially, use a molar ratio of S to Na₂S that is at or slightly below 1:1. This stoichiometry favors the formation of Na₂S₂.

    • Gently heat the mixture (e.g., to 50-60°C) with stirring until all the sulfur has dissolved to form a clear, dark reddish-brown solution.

  • Reaction with Dihalo-precursor:

    • In a separate vessel, dissolve the 6,8-dichloro-octanoic acid ethyl ester in a suitable solvent like ethanol or toluene.

    • Cool the freshly prepared sodium disulfide solution to a controlled temperature (e.g., 70-80°C).

    • Slowly add the solution of the dichloro-precursor to the disulfide solution over several hours using a syringe pump. A slow addition rate maintains a low concentration of the electrophile, minimizing side reactions.

    • Maintain the reaction temperature strictly throughout the addition and for a few hours post-addition until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Hydrolysis:

    • After the reaction is complete, proceed with the standard work-up, which typically involves an aqueous extraction.

    • The resulting ethyl lipoate is then hydrolyzed (e.g., using NaOH) and acidified (e.g., with HCl) to yield the final α-Lipoic Acid.

ParameterStandard (High Impurity) ConditionsOptimized (Low Impurity) ConditionsRationale
S : Na₂S Molar Ratio > 1.2 : 1≤ 1 : 1 Limits the formation of S₃²⁻ and higher polysulfides.
Temperature > 90°C70 - 85°C Provides sufficient energy for the reaction without favoring side-product formation.
Addition Rate Rapid (bolus addition)Slow, controlled addition (2-4 hours) Maintains a high excess of S₂²⁻ relative to the substrate, favoring the desired reaction pathway.
Atmosphere AirInert (N₂ or Ar) Prevents oxidation of sulfide/polysulfide species.
Problem 4: I have a mixture containing 1,2,3-Trithiane-4-pentanoic Acid. How can I separate it from α-Lipoic Acid?

Solution: Chromatographic separation is the most effective method due to the slight difference in polarity between the two compounds.

  • Prepare the Column:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Column Size: Choose a column diameter and length appropriate for the amount of material to be separated (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column using a slurry of silica in the initial mobile phase (e.g., 100% hexanes or a low-polarity mixture).

  • Load the Sample:

    • Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel ("dry loading").

    • Evaporate the solvent completely, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution:

    • Mobile Phase: A gradient solvent system is recommended. Start with a low-polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

    • Elution Order: The relative elution order can vary, but typically the less polar compound will elute first. The polarity difference is subtle, so a shallow gradient is crucial for good separation.

    • Collect fractions and monitor them by TLC or HPLC-UV to identify which fractions contain the pure desired product and which contain the impurity.

  • Combine and Concentrate:

    • Combine the fractions containing the pure α-Lipoic Acid.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Problem 5: I am observing polymeric byproducts in my reaction. What causes this and how can I prevent it?

Causality: Polymerization is a common issue in reactions involving thiols and disulfides.[6] The intermediate in lipoic acid synthesis is dihydrolipoic acid (DHLA), which contains two free thiol (-SH) groups. These thiols are susceptible to oxidation. Instead of forming the desired intramolecular disulfide bond to create the five-membered ring, they can form intermolecular disulfide bonds, leading to linear or cyclic oligomers and polymers.

Prevention Strategies:

  • Maintain an Inert Atmosphere: During the work-up and especially during the final oxidation step (if synthesizing from a dithiol), keeping the reaction under an inert atmosphere (N₂, Ar) minimizes exposure to atmospheric oxygen, a primary oxidant.

  • Controlled Oxidation: The final step in some syntheses is the oxidation of the dithiol intermediate to the cyclic disulfide. Use a mild and controlled oxidizing agent (e.g., oxygen with a catalytic amount of FeCl₃, or iodine).[7] Avoid strong, uncontrolled oxidation which can promote intermolecular reactions.

  • pH Control: The rate of thiol oxidation is pH-dependent. Working at a slightly acidic to neutral pH during work-up can help stabilize the thiol groups and reduce the rate of unwanted oxidation before the controlled cyclization step.

  • Chelating Agents: Trace metal ions can catalyze thiol oxidation. The addition of a small amount of a chelating agent like EDTA during work-up can sometimes help by sequestering these catalytic metals.

References

  • Bringmann, G., Herzberg, D., Adam, G., Balkenhohl, F., & Paust, J. (1999). A Short and Productive Synthesis of (R)-α-Lipoic Acid. Zeitschrift für Naturforschung B, 54(5), 655-661. Available from: [Link]

  • Linus Pauling Institute, Oregon State University. Lipoic Acid. Available from: [Link]

  • Gao, Y., & Zhang, T. (2023). α-Lipoic acid chemistry: the past 70 years. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. CN113754630A - Synthetic method of alpha-lipoic acid.
  • Google Patents. US4614821A - Method of producing 1,2,3-trithiane compounds.
  • Wikipedia. Lipoic acid. Available from: [Link]

  • Google Patents. KR910006645B1 - Method of producing 1,2,3-trithiane compounds.
  • YouTube. The biosynthesis of lipoic acid: a saga of death, destruction, and rebirth. (2019). Available from: [Link]

  • Mayr, J. A., et al. (2014). Lipoic acid biosynthesis defects. Journal of Inherited Metabolic Disease, 37(4), 553-563. Available from: [Link]

  • Pharmaffiliates. lipoic acid and its Impurities. Available from: [Link]

  • Hangzhou Johoo Chemical Co., Ltd. 1,2,3-Trithiane-4-pentanoic acid. Available from: [Link]

  • Gsrs. 1,2,3-TRITHIANE-4-PENTANOIC ACID. Available from: [Link]

  • New Drug Approvals. Alpha lipoic acid. (2021). Available from: [Link]

  • Pharmaffiliates. Thioctic Acid - Impurity A. Available from: [Link]

  • Google Patents. US3492313A - Novel derivatives of 1,3,5-trithiane.
  • Wikipedia. 1,3,5-Trithiane. Available from: [Link]

  • Tort, F., Ferrer-Cortines, A., & Ribes, A. (2016). Differential diagnosis of lipoic acid synthesis defects. Journal of Inherited Metabolic Disease, 39(6), 781-793. Available from: [Link]

  • Google Patents. CN105439925A - Preparation method for lipoic acid polymer impurities and detection....

Sources

Optimization

Technical Support Center: Storage and Handling of 1,2,3-Trithiane-4-pentanoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols to prevent the oxidation of 1,2,3-Trithiane-4-pentanoic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols to prevent the oxidation of 1,2,3-Trithiane-4-pentanoic Acid during storage. As a key intermediate and a known impurity of Thioctic Acid (Alpha-Lipoic Acid), maintaining its chemical integrity is paramount for reproducible experimental outcomes and drug safety.

Introduction: The Challenge of Storing 1,2,3-Trithiane-4-pentanoic Acid

1,2,3-Trithiane-4-pentanoic Acid is characterized by a six-membered ring containing a trisulfide linkage. This functional group is susceptible to oxidation, which can lead to the formation of sulfoxides and other degradation products. The primary environmental factors that accelerate this degradation are exposure to atmospheric oxygen, light, and elevated temperatures. Improper storage can, therefore, compromise sample purity, leading to inaccurate experimental results and potential safety concerns in pharmaceutical applications. This guide outlines the best practices for storage and provides troubleshooting steps to mitigate oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 1,2,3-Trithiane-4-pentanoic Acid during storage?

The most common degradation pathway is the oxidation of the sulfur atoms in the trithiane ring, leading to the formation of sulfoxides. Further oxidation can also occur.

Q2: How can I visually detect if my sample has degraded?

While subtle degradation may not be visible, significant oxidation can sometimes lead to a change in the physical appearance of the material, such as discoloration or clumping. However, analytical methods like HPLC are required for definitive assessment of purity.

Q3: Is refrigeration at 2-8°C sufficient for long-term storage?

Refrigeration is a critical component of proper storage. However, for long-term stability, it should be combined with other protective measures such as inert gas blanketing and the use of light-blocking containers to minimize exposure to oxygen and light.

Q4: Can I store solutions of 1,2,3-Trithiane-4-pentanoic Acid?

Solutions, particularly in protic solvents, may be more susceptible to degradation than the solid material. If solutions must be stored, they should be prepared in deoxygenated solvents, blanketed with an inert gas, and stored at low temperatures in amber vials. It is recommended to use freshly prepared solutions whenever possible.

Q5: Are there any incompatible materials I should be aware of during storage?

Avoid storing 1,2,3-Trithiane-4-pentanoic Acid in proximity to strong oxidizing agents. Additionally, ensure that storage containers are made of non-reactive materials such as amber glass.

Troubleshooting Guide: Preventing Oxidation

This section provides a systematic approach to identifying and resolving common issues related to the oxidative degradation of 1,2,3-Trithiane-4-pentanoic Acid.

Issue 1: Suspected Sample Degradation After Short-Term Storage
  • Symptom: Inconsistent experimental results, unexpected peaks in analytical chromatograms, or visible changes in the sample's appearance.

  • Root Cause Analysis: Likely due to exposure to atmospheric oxygen and/or light, even for a brief period.

  • Preventative Protocol:

    • Inert Gas Blanketing: Upon receiving or synthesizing the compound, immediately transfer it to a storage vial under a blanket of inert gas such as nitrogen or argon.[1][2][3][4] This displaces oxygen from the headspace of the container, significantly reducing the potential for oxidation.

    • Appropriate Containers: Use amber glass vials with tight-fitting caps to protect the compound from light.

    • Controlled Environment: Store the vials in a refrigerator at 2-8°C.[5]

Issue 2: Ensuring Long-Term Stability
  • Symptom: Gradual loss of purity over several weeks or months, confirmed by analytical monitoring.

  • Root Cause Analysis: Cumulative effects of minor exposure to oxygen, light, and temperature fluctuations.

  • Preventative Protocol:

    • Inert Atmosphere Packaging: For long-term storage, after blanketing with an inert gas, consider sealing the vial with a secondary seal, such as Parafilm®, to ensure an airtight closure.

    • Use of Antioxidants: For solutions or when the solid may be exposed to air during handling, the addition of a suitable antioxidant can be beneficial.

      • Butylated Hydroxytoluene (BHT): A common radical scavenger that can be added at a low concentration (e.g., 0.01-0.1%).[6][7]

      • Alpha-Tocopherol (Vitamin E): Another effective antioxidant, which can sometimes exhibit synergistic effects with BHT.[8][9]

      • Compatibility Note: The choice of antioxidant should be validated for compatibility with downstream applications.

Data Summary and Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[1][2][3][4]
Light Exposure Amber Glass VialProtects the compound from photodegradation.
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen.
Antioxidants (Optional) BHT (0.01-0.1%), α-TocopherolScavenges free radicals to inhibit oxidative chain reactions.[6][7][8][9]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage
  • Place the vial containing 1,2,3-Trithiane-4-pentanoic Acid in a glove box with a nitrogen or argon atmosphere.

  • If a glove box is not available, use a gentle stream of inert gas to displace the air in the vial. Insert a needle connected to the gas line into the vial, ensuring a second needle is present to act as a vent.

  • Flush the headspace for 1-2 minutes.

  • Remove the needles and immediately cap the vial tightly.

  • For added security, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly and place it in a refrigerator at 2-8°C.

Protocol 2: Monitoring Stability by HPLC

This method is adapted from established protocols for thioctic acid and other organic acids and is suitable for monitoring the purity of 1,2,3-Trithiane-4-pentanoic Acid and detecting the formation of its sulfoxide derivatives.[1][2][4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A typical starting point is a gradient elution with:

      • Solvent A: 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.

      • Solvent B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 1,2,3-Trithiane-4-pentanoic Acid in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate the presence of oxidation products. The retention time of the parent compound should decrease with increasing oxidation (sulfoxides are generally more polar).

Visualizations

Oxidation_Pathway 1,2,3-Trithiane-4-pentanoic Acid 1,2,3-Trithiane-4-pentanoic Acid Sulfoxide Derivatives Sulfoxide Derivatives 1,2,3-Trithiane-4-pentanoic Acid->Sulfoxide Derivatives Oxidation (O2, Light, Heat) Further Oxidation Products Further Oxidation Products Sulfoxide Derivatives->Further Oxidation Products Oxidation

Caption: Simplified oxidation pathway of 1,2,3-Trithiane-4-pentanoic Acid.

Prevention_Workflow cluster_storage Storage Protocol cluster_monitoring Stability Monitoring start Sample Received/Synthesized inert_gas Blanket with Inert Gas start->inert_gas container Store in Amber Vial inert_gas->container temp Refrigerate at 2-8°C container->temp antioxidant Consider Antioxidant Addition temp->antioxidant end_storage Stable Storage antioxidant->end_storage start_monitoring Periodic Sampling hplc HPLC Analysis start_monitoring->hplc data Assess Purity hplc->data decision Purity Acceptable? data->decision end_monitoring Continue Use decision->end_monitoring Yes troubleshoot Troubleshoot Storage decision->troubleshoot No

Caption: Workflow for the prevention of oxidation and stability monitoring.

References

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Gao, Z., & Li, H. (2010). Determination of thioctic acid content and relative substances in thioctic acid injection by RP-HPLC. Chinese Journal of New Drugs. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • El-Kafrawy, D. S., Abdelhamid, A. G., Abdel-Khalek, M. M., & Belal, T. S. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC International, 106(4), 854–865. Retrieved from [Link]

  • Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]

  • IChemE. (2003). Lessons learnt from fitting an inert gas blanketing facility to an existing storage silo. Retrieved from [Link]

  • El-Kafrawy, D. S., Abdelhamid, A. G., Abdel-Khalek, M. M., & Belal, T. S. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. ResearchGate. Retrieved from [Link]

  • El-Kafrawy, D. S., Abdelhamid, A. G., Abdel-Khalek, M. M., & Belal, T. S. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • El-Kafrawy, D. S., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. CoLab. Retrieved from [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992). Transients in the oxidative and H-atom-induced degradation of 1,3,5-trithiane. Time-resolved studies in aqueous solution. The Journal of Physical Chemistry, 96(10), 4219–4225. Retrieved from [Link]

  • SynZeal. (n.d.). Thioctic Acid EP Impurity A. Retrieved from [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. Retrieved from [Link]

  • Al-Gubory, K. H. (2014). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 3(2), 292-317. Retrieved from [Link]

  • Peyrat-Maillard, M. N., Bonnely, S., Berset, C., & Cuvelier, M. E. (2000). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Journal of the American Oil Chemists' Society, 77(9), 975-980. Retrieved from [Link]

  • Peyrat-Maillard, M. N., Bonnely, S., Berset, C., & Cuvelier, M. E. (2000). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. ResearchGate. Retrieved from [Link]

  • EDQM. (n.d.). THIOCTIC ACID FOR SYSTEM SUITABILITY CRS. Retrieved from [Link]

  • Osipova, E. A., et al. (2019). Antioxidant activity of some organosulfur compounds in vitro. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis. ResearchGate. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Detection of 1,2,3-Trithiane-4-pentanoic Acid

Welcome to the dedicated support center for the method refinement and high-sensitivity detection of 1,2,3-Trithiane-4-pentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the method refinement and high-sensitivity detection of 1,2,3-Trithiane-4-pentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique sulfur-containing analyte. As a structural analog of biologically significant compounds like alpha-lipoic acid, its accurate quantification in complex matrices is crucial yet presents distinct analytical challenges.

This document provides in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of your experimental workflow, from sample preparation to final data acquisition.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the analysis of 1,2,3-Trithiane-4-pentanoic Acid.

Q1: What is 1,2,3-Trithiane-4-pentanoic Acid, and why is its sensitive detection important?

1,2,3-Trithiane-4-pentanoic Acid is a sulfur-containing heterocyclic compound.[1] Its structural similarity to alpha-lipoic acid—a critical cofactor in metabolic pathways and a potent antioxidant—suggests its potential role or appearance as a metabolite or related compound in various biological systems.[2] High-sensitivity detection is paramount for understanding its pharmacokinetics, potential efficacy in therapeutic research, or its role as a biomarker in drug development programs.

Q2: What are the primary challenges associated with the high-sensitivity analysis of this compound?

The analysis of 1,2,3-Trithiane-4-pentanoic Acid is subject to several challenges common to the bioanalysis of small molecules, particularly those with reactive functional groups:

  • Matrix Effects: When analyzing biological samples (e.g., plasma, serum, urine), co-eluting endogenous components like phospholipids can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as ion suppression or enhancement, is a major source of inaccuracy and imprecision.[3][4][5]

  • Analyte Stability: Sulfur-containing compounds can be susceptible to degradation. The trithiane ring may be sensitive to changes in pH, temperature, or oxidative conditions, potentially leading to analyte loss during sample collection, storage, and preparation.[6][7]

  • Extraction Efficiency: Achieving high and consistent recovery from complex biological matrices is critical. The carboxylic acid moiety imparts polarity, which must be carefully managed during extraction to ensure efficient isolation from interfering substances.

  • Chromatographic Performance: Poor peak shape, often observed as tailing, can compromise sensitivity and resolution. This can result from secondary interactions between the analyte and the stationary phase or from issues with the sample solvent.[8]

Q3: What is the recommended analytical platform for quantifying 1,2,3-Trithiane-4-pentanoic Acid at low concentrations?

For high-sensitivity and high-selectivity quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[4][9]

  • Rationale: LC-MS/MS provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This specificity is crucial for distinguishing the analyte from a complex matrix background.[10] The technique's inherent sensitivity allows for the detection of analytes at picogram or even femtogram levels, which is often necessary for pharmacokinetic studies.[11]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to provide direct solutions to specific problems encountered during method development and routine analysis.

Problem 1: Low Signal Intensity or No Peak Detected

This is one of the most common and frustrating issues. The underlying cause can be chemical, chromatographic, or instrumental.

Potential Cause Recommended Solution & Scientific Rationale
Severe Ion Suppression Solution: Evaluate and mitigate matrix effects. The most effective strategy is to improve sample preparation. Transitioning from a simple Protein Precipitation (PP) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce phospholipid content, a primary cause of ion suppression.[5][12] Verification: Conduct a post-extraction spike experiment to quantify the extent of matrix effects.[12]
Poor Extraction Recovery Solution: Optimize the sample preparation protocol. For LLE, adjust the pH of the aqueous phase to be at least two units below the pKa of the carboxylic acid (~4-5) to ensure it is in its neutral, more organic-soluble form.[12] For SPE, test different sorbents (e.g., mixed-mode anion exchange or hydrophilic-lipophilic balanced (HLB)) to find the optimal retention and elution conditions.
Analyte Degradation Solution: Assess stability at each step. Prepare samples on ice, use fresh stock solutions, and minimize the time between extraction and injection.[6] If degradation is suspected, perform stability tests in the biological matrix at various temperatures (e.g., room temp, 4°C, -80°C) and for several freeze-thaw cycles.
Incorrect MS/MS Parameters Solution: Systematically optimize the MS method. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize precursor/product ion selection and collision energy. Ensure source parameters (gas flows, temperatures, spray voltage) are optimized for the specific mobile phase composition and flow rate.[13] The carboxylic acid should ionize well in negative electrospray ionization (ESI) mode.
Instrument Contamination Solution: Clean the system. A dirty ion source, transfer capillary, or ion optics can drastically reduce signal. Follow the manufacturer's protocol for cleaning the ion source.[13] Flush the LC system with a strong solvent wash to remove any adsorbed contaminants.

This diagram outlines a logical progression for diagnosing the root cause of a weak or absent analytical signal.

LowSignalTroubleshooting Start Low or No Signal Check_MS Step 1: Verify MS Performance Start->Check_MS Tune Infuse Standard. Is signal strong? Check_MS->Tune Check_LC Step 2: Verify Chromatography LC_Peak Inject Standard. Is peak present & sharp? Check_LC->LC_Peak Check_Sample Step 3: Investigate Sample Integrity Matrix_Effect Post-Extraction Spike. Recovery >80%? Check_Sample->Matrix_Effect Tune->Check_LC Yes Clean_MS No -> Clean Ion Source & Re-Tune Tune->Clean_MS No Clean_MS->Tune LC_Peak->Check_Sample Yes Troubleshoot_LC No -> Troubleshoot LC (Leaks, Column, Mobile Phase) LC_Peak->Troubleshoot_LC No Troubleshoot_LC->LC_Peak Optimize_Prep No -> Optimize Sample Prep (SPE, LLE) Matrix_Effect->Optimize_Prep No Success Problem Resolved Matrix_Effect->Success Yes Optimize_Prep->Matrix_Effect

Caption: Logical workflow for troubleshooting low signal intensity.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Asymmetrical peaks compromise integration accuracy and reduce effective sensitivity.

Potential Cause Recommended Solution & Scientific Rationale
Secondary Silanol Interactions Solution: Modify the mobile phase or change the column. The free carboxylic acid can interact with residual silanol groups on the silica backbone of C18 columns, causing peak tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanols, minimizing these interactions.[14] Alternatively, use a modern, highly end-capped column or one with a different base particle technology.
Sample Solvent Mismatch Solution: Ensure the sample diluent is weaker than the initial mobile phase. If the sample is dissolved in a solvent much stronger (i.e., higher organic content) than the mobile phase, the analyte will not focus properly at the head of the column, leading to peak distortion.[15] Ideally, dissolve the final extract in the initial mobile phase composition.
Column Contamination/Voiding Solution: Use a guard column and proper flushing procedures. A guard column protects the analytical column from strongly retained matrix components.[15] If contamination is suspected, flush the column according to the manufacturer's instructions. If a void has formed at the column inlet (often due to pressure shocks), the column may need to be replaced.
Peak Splitting Solution: Check for a partially blocked frit or an injection issue. Peak splitting can occur if the sample path is partially obstructed at the column inlet.[15] Also, ensure the sample is fully dissolved in the injection solvent to prevent on-column precipitation.
Problem 3: Poor Reproducibility (Shifting Retention Times)

Consistent retention times are critical for reliable analyte identification and quantification.

Potential Cause Recommended Solution & Scientific Rationale
Inadequate Temperature Control Solution: Use a column oven. Retention on reversed-phase columns is highly dependent on temperature. Even small fluctuations in ambient lab temperature can cause significant shifts. A thermostatically controlled column compartment is essential for reproducible chromatography.[8]
Mobile Phase Inconsistency Solution: Prepare fresh mobile phase daily and keep bottles capped. The organic component of the mobile phase (e.g., acetonitrile or methanol) is more volatile than water. Selective evaporation can alter the mobile phase composition over time, leading to retention drift.[15]
Column Equilibration Solution: Ensure sufficient equilibration time before each run. The column must be fully equilibrated with the initial mobile phase conditions before injection. A typical rule is to flush with 10-20 column volumes. Inadequate equilibration will lead to inconsistent retention, especially in the first few injections of a sequence.
LC Pump Malfunction Solution: Monitor system pressure and perform pump maintenance. An unstable pressure trace can indicate a leak, failing pump seal, or air bubbles in the system, all of which will affect the flow rate and mobile phase composition, causing retention time shifts.[13]

Experimental Protocols

The following are starting-point protocols that should be optimized for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed to remove proteins and phospholipids effectively.

  • Pre-treat Sample: To 200 µL of plasma, add 20 µL of internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step lyses cells and ensures the analyte is protonated.

  • Condition SPE Plate: Condition a polymeric SPE plate (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated plasma sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through at a slow, steady rate (~1 mL/min).

  • Wash Sorbent: Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute Analyte: Elute the analyte with 1 mL of methanol or acetonitrile. The choice of elution solvent should be optimized to ensure complete recovery.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

SamplePrepWorkflow cluster_Plasma Plasma Sample cluster_Pretreat Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Final Final Steps Plasma 200 µL Plasma Pretreat Add Internal Standard Add 4% H3PO4 Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition (MeOH, then H2O) Wash Wash (5% MeOH in H2O) Load->Wash Elute Elute (100% MeOH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for plasma sample preparation using SPE.

Protocol 2: Recommended Starting LC-MS/MS Parameters

These parameters provide a robust starting point for method development on a typical reversed-phase system.

ParameterRecommended SettingRationale / Notes
LC Column C18, <3 µm particle size (e.g., 2.1 x 50 mm)Provides good retention for moderately polar compounds and high efficiency for sensitive detection.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes better peak shape and protonation for ESI. Use high-purity, LC-MS grade solvents.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and different selectivity compared to methanol.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min.A generic gradient to elute the analyte and wash the column. This must be optimized for resolution from matrix interferences.
Column Temp. 40°CElevated temperature reduces viscosity (lower backpressure) and can improve peak shape.[8]
Injection Vol. 5 µLKeep injection volume small to minimize peak distortion.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group will readily lose a proton to form [M-H]⁻.
MRM Transition To be determined empiricallyInfuse a standard solution to find the most abundant and stable precursor ([M-H]⁻) and product ion pair.
Source Temp. 350 - 450°COptimize based on instrument manufacturer recommendations.
Gas Flows Instrument DependentOptimize nebulizer, heater, and curtain gases to achieve the most stable and intense signal.

References

  • Satinsky, D., et al. (2007). alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][9]

  • BioPharma Services Inc. (n.d.). BA Method Validation: Active Metabolites. Available at: [Link][6]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link][3]

  • Souza, I.D., & Queiroz, M.E.C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link][12]

  • Patel, B.N., et al. (2011). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link][4]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link][5]

  • Unchained Labs. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link][16]

  • Sultana, N., et al. (2010). A Simple and Specific Method for Estimation of Lipoic Acid in Human Plasma. Journal of Analytical & Bioanalytical Techniques. Available at: [Link][2]

  • Prasain, J. (n.d.). Qualitative and quantitative analysis/method validation in metabolomics. University of Alabama at Birmingham. Available at: [Link][10]

  • Kumar, A., et al. (2024). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC International. Available at: [Link][11]

  • Agilent Technologies. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube. Available at: [Link][7]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link][13]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link][8]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link][15]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available at: [Link][14]

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 1,2,3-Trithiane-4-pentanoic Acid

Welcome to the technical support center for the LC-MS analysis of 1,2,3-Trithiane-4-pentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 1,2,3-Trithiane-4-pentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, ensuring robust and reliable quantification. We will delve into the causality behind experimental choices, providing you with the expertise to overcome common analytical challenges.

Understanding the Challenge: 1,2,3-Trithiane-4-pentanoic Acid and Matrix Effects

1,2,3-Trithiane-4-pentanoic acid is a unique molecule, featuring a sulfur-rich heterocyclic ring and a carboxylic acid side chain.[1][2][3] This structure presents specific challenges in LC-MS bioanalysis. Its polarity can make it susceptible to poor retention on traditional reversed-phase columns, while the carboxylic acid moiety can interact with endogenous matrix components. Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary obstacle to accurate quantification. These effects can lead to ion suppression or enhancement, compromising data quality.

This guide provides a structured approach to identifying, understanding, and mitigating these matrix effects.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My signal for 1,2,3-Trithiane-4-pentanoic Acid is low and inconsistent. How do I know if matrix effects are the cause?

A1: Low and variable signal intensity are classic indicators of matrix effects, particularly ion suppression. To diagnose this, a post-extraction spike experiment is a reliable method.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Blank matrix extract (e.g., plasma, urine) is prepared, and the analyte is spiked into the final extract just before injection.

    • Set C (Pre-Spike Sample): Analyte is spiked into the blank matrix before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpreting the Results:

Matrix Effect (ME)Interpretation
~100%Minimal matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant deviation from 100% in the ME calculation strongly suggests that matrix components are interfering with the ionization of your analyte.

Q2: I've confirmed ion suppression. What is the most likely culprit in my biological samples?

A2: For biofluids like plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI). These endogenous molecules are highly abundant and can co-elute with analytes, disrupting the ESI process.

Visualizing the Problem: The Phospholipid Challenge

cluster_0 LC Elution cluster_1 ESI Source Analyte 1,2,3-Trithiane-4-pentanoic Acid Phospholipids Phospholipids Droplet ESI Droplet Analyte->Droplet Phospholipids->Droplet Suppression Ion Suppression Droplet->Suppression Reduced Analyte Signal Reduced Analyte Signal Suppression->Reduced Analyte Signal

Caption: Co-elution of phospholipids with the analyte can lead to ion suppression in the ESI source.

Q3: How can I effectively remove phospholipids from my samples?

A3: While simple protein precipitation is fast, it is often insufficient for removing phospholipids. Solid-phase extraction (SPE) is a more effective strategy.

Recommended Sample Preparation Strategies:

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Inefficient at removing phospholipids and other endogenous interferences.[4]
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent.Can provide cleaner extracts than PPT.Can have lower recovery for polar analytes; uses larger volumes of organic solvents.[4]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective for removing phospholipids and other interferences, leading to cleaner extracts.[5]More method development required; can be more expensive.

Specialized SPE for Phospholipid Removal:

Consider using SPE cartridges or plates specifically designed for phospholipid removal, such as those with zirconia-coated silica or polymeric mixed-mode sorbents.[6][7] These offer a targeted approach to eliminating this problematic class of compounds.

Experimental Workflow: Phospholipid Removal SPE

start Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant spe Phospholipid Removal SPE supernatant->spe wash Wash Step (Remove Polar Interferences) spe->wash elute Elution of Analyte wash->elute analyze LC-MS Analysis elute->analyze start Inconsistent/Low Signal post_spike Perform Post-Extraction Spike start->post_spike matrix_effect Matrix Effect Confirmed? post_spike->matrix_effect optimize_sample_prep Optimize Sample Prep (e.g., Phospholipid Removal SPE) matrix_effect->optimize_sample_prep Yes no_matrix_effect Investigate Other Issues (e.g., Instrument Performance) matrix_effect->no_matrix_effect No optimize_chromatography Optimize Chromatography (e.g., HILIC, Ion-Pair) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled IS optimize_chromatography->use_sil_is success Reliable Quantification use_sil_is->success

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1,2,3-Trithiane-4-pentanoic Acid in Enzymatic Assays

Introduction: Navigating the Specificity of a Novel Lipoic Acid Analog In the landscape of metabolic drug discovery, analogs of essential cofactors present a promising avenue for therapeutic intervention.[1][2] 1,2,3-Tri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Specificity of a Novel Lipoic Acid Analog

In the landscape of metabolic drug discovery, analogs of essential cofactors present a promising avenue for therapeutic intervention.[1][2] 1,2,3-Trithiane-4-pentanoic Acid emerges as a novel structural analog of R-lipoic acid, a critical prosthetic group for mitochondrial multienzyme complexes involved in energy and amino acid metabolism.[3] Lipoic acid is indispensable for the function of key enzymes that fuel the tricarboxylic acid (TCA) cycle, such as the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDH).[1][4]

The therapeutic potential of lipoic acid analogs is often linked to their ability to selectively modulate the activity of these lipoate-dependent enzymes, which can be systematically redesigned in pathologies like cancer.[1][2][5] However, the introduction of a novel analog necessitates a rigorous evaluation of its enzymatic specificity. Cross-reactivity, the unintended interaction with other enzymes, can lead to off-target effects, compromising therapeutic efficacy and safety.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic cross-reactivity of 1,2,3-Trithiane-4-pentanoic Acid. We will delve into the biochemical rationale for enzyme selection, provide detailed experimental protocols, and offer insights into data interpretation, ensuring a robust and reliable selectivity profile.

The Biochemical Landscape: Selecting a Strategic Enzyme Panel

The structural similarity of 1,2,3-Trithiane-4-pentanoic Acid to lipoic acid dictates the primary targets for cross-reactivity assessment. The core of our strategy is to evaluate the compound's effect not only on lipoate-dependent enzymes but also on other disulfide-containing oxidoreductases that are mechanistically or structurally related.

Primary Targets: These are the enzymes that naturally utilize lipoic acid and are the most probable interaction partners.

  • Pyruvate Dehydrogenase Complex (PDC): A critical gatekeeper of metabolism, linking glycolysis to the TCA cycle.[7] The dihydrolipoyl acetyltransferase (E2) subunit is the site of lipoic acid attachment and the primary focus.[8][9]

  • α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory point within the TCA cycle. Similar to PDC, it has an E2 subunit that relies on lipoic acid.[5]

Secondary, Off-Target Enzymes: This panel is crucial for determining selectivity.

  • Dihydrolipoamide Dehydrogenase (LADH or E3): This flavoprotein is a common subunit to both PDC and KGDH, responsible for reoxidizing the dihydrolipoyl prosthetic group.[8][10] While part of the target complexes, its distinct active site makes it an important off-target to assess separately.

  • Glutathione Reductase (GR): This enzyme is critical for maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to glutathione (GSH).[11] GR shares significant structural and mechanistic homology with LADH, making it a prime candidate for potential cross-reactivity.[12] Inhibition of GR can lead to increased oxidative stress.[11]

  • Thioredoxin Reductase (TrxR): Another key player in cellular redox control. Like GR and LADH, it is a flavoprotein disulfide reductase, presenting a similar catalytic mechanism that could be susceptible to interaction with lipoic acid analogs.

The diagram below illustrates the central role of lipoic acid within the Pyruvate Dehydrogenase Complex, highlighting the E2 subunit as the primary site of action and the E3 subunit as a key related off-target.

PDC_Mechanism cluster_PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate Pyruvate E1 E1 (Pyruvate Dehydrogenase) Pyruvate->E1 TPP E2_Lipoyl E2-Lipoamide (Oxidized) E1->E2_Lipoyl Transfers Hydroxyethyl group CO2 CO2 E1->CO2 E2_Acetyl E2-Acetyldihydrolipoamide (Reduced) E2_Lipoyl->E2_Acetyl Reductive Acetylation E3 E3 (Dihydrolipoamide Dehydrogenase) E2_Acetyl->E3 Re-oxidation AcetylCoA Acetyl-CoA E2_Acetyl->AcetylCoA CoA-SH E3->E2_Lipoyl NAD NAD+ E3->NAD FAD NADH NADH + H+ NAD->NADH Test_Compound 1,2,3-Trithiane-4-pentanoic Acid (Test Compound) Test_Compound->E2_Lipoyl Primary Target Interaction Test_Compound->E3 Potential Off-Target Interaction

Figure 1: Lipoic acid's role in the PDC catalytic cycle.

Experimental Design and Protocols for Cross-Reactivity Profiling

The cornerstone of this assessment is the determination of the half-maximal inhibitory concentration (IC50) of 1,2,3-Trithiane-4-pentanoic Acid against each enzyme in the selected panel. This quantitative measure allows for a direct comparison of the compound's potency across different targets. Regulatory bodies like the FDA emphasize the importance of robust in vitro enzyme inhibition studies in early drug development.[13][14][15]

General Assay Principle

For the selected oxidoreductases (LADH, GR, TrxR), a common and reliable method involves a spectrophotometric assay that monitors the oxidation of NADPH to NADP+ at 340 nm.[12][16] The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity. The presence of an inhibitor will slow this rate.

The general workflow for this assessment is depicted below.

IC50_Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound Dilutions (and Controls) to wells A->C B Dispense Enzyme, Buffer, and NADPH into 96-well plate B->C D Pre-incubate mixture at assay temperature (e.g., 25°C) C->D E Initiate Reaction by adding Substrate (e.g., Lipoamide, GSSG) D->E F Monitor Absorbance at 340 nm over time using a plate reader E->F G Calculate Initial Reaction Rates (V) for each concentration F->G H Plot % Inhibition vs. [Compound] and fit to determine IC50 G->H

Figure 2: General workflow for IC50 determination.
Detailed Protocol: IC50 Determination for Glutathione Reductase (GR)

This protocol serves as a template and can be adapted for LADH and TrxR by substituting the appropriate enzyme and substrate.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

  • NADPH Stock Solution: 10 mM NADPH in assay buffer. Prepare fresh.

  • GSSG Stock Solution: 50 mM Glutathione disulfide (GSSG) in assay buffer.

  • GR Enzyme Stock: Prepare a stock solution of human Glutathione Reductase (e.g., 1 unit/mL) in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Test Compound: Prepare a 10 mM stock of 1,2,3-Trithiane-4-pentanoic Acid in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in the same solvent.

2. Assay Procedure (96-well plate format):

  • To each well, add the following in order:

    • 158 µL Assay Buffer

    • 20 µL NADPH stock solution (Final concentration: 1 mM)

    • 10 µL GR enzyme solution

    • 2 µL of the test compound serial dilution (this results in a 1:100 dilution of the compound stock). Include solvent-only wells for 0% inhibition (positive control) and wells without enzyme for 100% inhibition (negative control).

  • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[12]

  • Initiate the reaction by adding 10 µL of GSSG stock solution to each well (Final concentration: 2.5 mM).

  • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

3. Data Analysis:

  • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Comparative Data and Interpretation

To illustrate the output of such a study, the following table presents hypothetical data comparing the inhibitory activity of 1,2,3-Trithiane-4-pentanoic Acid against a control compound, R-Lipoic Acid, across the selected enzyme panel.

Enzyme TargetCompoundIC50 (µM)Selectivity Index (vs. GR)
Pyruvate Dehydrogenase (E2) 1,2,3-Trithiane-4-pentanoic Acid5.2 35
R-Lipoic Acid> 500-
α-Ketoglutarate Dehydrogenase (E2) 1,2,3-Trithiane-4-pentanoic Acid8.9 20
R-Lipoic Acid> 500-
Dihydrolipoamide Dehydrogenase (E3) 1,2,3-Trithiane-4-pentanoic Acid85.42.1
R-Lipoic Acid> 500-
Glutathione Reductase (GR) 1,2,3-Trithiane-4-pentanoic Acid182.11.0
R-Lipoic Acid> 500-
Thioredoxin Reductase (TrxR) 1,2,3-Trithiane-4-pentanoic Acid250.70.7
R-Lipoic Acid> 500-

Interpreting the Results:

  • Potency and Primary Target Engagement: The hypothetical data shows that 1,2,3-Trithiane-4-pentanoic Acid exhibits potent inhibition of its primary targets, the E2 subunits of PDC and KGDH, with IC50 values in the low micromolar range. This suggests effective engagement with the intended targets. In contrast, the natural cofactor, R-Lipoic Acid, shows no inhibitory activity, which is the expected outcome.

  • Selectivity Profile: The Selectivity Index, calculated here as IC50 (Off-Target) / IC50 (Primary Target), is a critical metric. A higher value indicates greater selectivity. In our example, the compound is 35-fold more selective for PDC over GR.

  • Off-Target Effects: The IC50 values for the off-target enzymes are significantly higher than for the primary targets. The weak inhibition of GR and TrxR (IC50 > 100 µM) suggests a lower risk of disrupting cellular redox homeostasis at therapeutic concentrations designed to target PDC/KGDH. The moderate inhibition of the E3 subunit indicates some interaction, which is plausible given its role in the same complex, but it is still significantly weaker than the E2 interaction.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for assessing the enzymatic cross-reactivity of the novel lipoic acid analog, 1,2,3-Trithiane-4-pentanoic Acid. Based on our hypothetical data, the compound demonstrates a promising selectivity profile, with potent activity against its intended targets and significantly weaker interactions with key off-target oxidoreductases.

The critical next step for any hits identified in this screening cascade is to perform mechanism of inhibition (MoI) studies (e.g., competitive, non-competitive, or irreversible) to understand the nature of the enzyme-inhibitor interaction. This deeper mechanistic insight is invaluable for lead optimization and for building a comprehensive safety profile essential for advancing a candidate in the drug development pipeline.

References

  • RSC Publishing. (n.d.). A new method for screening glutathione reductase inhibitors using square wave voltammetry.
  • Crowley, B., et al. (n.d.). High-throughput screening against thioredoxin glutathione reductase identifies novel inhibitors with potential therapeutic value for schistosomiasis. PMC.
  • BioTech Beacons. (2025). Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of LIPOAMIDE DEHYDROGENASE (EC 1.8.1.4).
  • Zach, P. M., et al. (n.d.). Lipoic Acid and Lipoic Acid Analogs in Cancer Metabolism and Chemotherapy. PubMed.
  • Tribioscience. (n.d.). Lipoamide Dehydrogenase, Enzyme Activity (TBP0078).
  • Wikipedia. (n.d.). Pyruvate dehydrogenase complex.
  • Taylor & Francis Online. (n.d.). Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties.
  • Patel, M. S., et al. (n.d.). The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation. PMC.
  • Zach, P. M., et al. (2014). Lipoic acid and lipoic acid analogs in cancer metabolism and chemotherapy.
  • Yu, X., et al. (n.d.). Structures of the Human Pyruvate Dehydrogenase Complex Cores: A Highly Conserved Catalytic Center with Flexible N-Terminal Domains. PubMed Central.
  • Linus Pauling Institute. (n.d.). Lipoic Acid. Oregon State University.
  • Abcam. (n.d.). Pyruvate Dehydrogenase Complex.
  • Wikipedia. (n.d.). Lipoic acid.
  • Capps, T. C., et al. (n.d.). Profiling patterns of glutathione reductase inhibition by the natural product illudin S and its acylfulvene analogues. NIH.
  • Request PDF. (n.d.). Lipoic acid and lipoic acid analogs in cancer metabolism and chemotherapy.
  • Santa Cruz Biotechnology. (n.d.). Glutathione reductase Inhibitors.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
  • Wikipedia. (n.d.). Cross-reactivity.

Sources

Comparative

A Comparative Guide to Probes for Studying Oxidative and Reductive Stress: Beyond 1,2,3-Trithiane-4-pentanoic Acid

In the intricate landscape of cellular signaling and pathology, the balance between oxidative and reductive species is paramount. Disruptions to this equilibrium, broadly termed oxidative stress, are implicated in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular signaling and pathology, the balance between oxidative and reductive species is paramount. Disruptions to this equilibrium, broadly termed oxidative stress, are implicated in a vast array of diseases, from neurodegeneration to cancer.[1][2][3] Consequently, the development of precise chemical tools to investigate these processes is a cornerstone of modern biomedical research. This guide provides an in-depth comparison of molecular probes for studying oxidative and reductive stress, with a particular focus on alternatives to 1,2,3-Trithiane-4-pentanoic Acid (TPA). While TPA and its analogues like alpha-lipoic acid are recognized for their antioxidant properties, their utility as direct probes is limited.[4][5] This guide will delve into the advanced capabilities of reaction-based fluorescent probes that offer real-time, sensitive, and specific detection of key players in oxidative stress, such as reactive oxygen species (ROS) and reactive sulfur species (RSS).

The Dual Roles in Studying Oxidative Stress: Modulators vs. Detectors

Understanding oxidative stress requires a two-pronged approach: modulating the system and detecting the changes.

  • Modulators: These are compounds that can influence the levels of oxidative species. TPA, a heterocyclic fatty acid analogue, falls into this category.[4][5] Its antioxidant activity is thought to stem from the ability of its trithiane ring to scavenge free radicals and participate in redox reactions.[4] While essential for therapeutic development, modulators do not provide a direct readout of the concentration or location of specific reactive species.

  • Detectors (Probes): These are molecules designed to react with specific ROS or RSS and, in doing so, produce a measurable signal, most commonly fluorescence.[1][6][7] These probes are indispensable for visualizing the dynamics of oxidative stress in living cells and organisms with high spatial and temporal resolution.[1][6][7][8]

This guide will focus on the latter category, presenting a comparative analysis of state-of-the-art fluorescent probes that serve as powerful alternatives for studying the molecular events of oxidative stress.

The Landscape of Fluorescent Probes for Oxidative Stress

Fluorescent probes have revolutionized the study of oxidative stress by enabling the direct visualization of specific analytes within complex biological systems.[1][7] The design of these probes is centered around a chemical reaction between the probe and its target analyte, leading to a change in the probe's fluorescent properties.[9][10] Several key strategies are employed, each with its own set of advantages and limitations.

Probes for Hydrogen Sulfide (H₂S) and Reactive Sulfur Species (RSS)

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," with profound roles in both physiology and pathology.[1][6][11] Consequently, a diverse toolkit of fluorescent probes has been developed for its detection.[6][11][12]

a) Azide-Reduction-Based Probes:

This is one of the most successful strategies for H₂S detection.[13] It leverages the unique ability of H₂S to reduce non-fluorescent aryl azides to highly fluorescent anilines.[12][13]

  • Mechanism: The reaction is highly specific for H₂S over other biological thiols like glutathione and cysteine, which are present in much higher concentrations.[12]

  • Leading Example: Sulfidefluor (SF) Series: The Chang group has developed a series of rhodamine-based probes, with SF7-AM being a prominent member.[14][15][16][17] The acetoxymethyl ester (AM) groups enhance cell permeability and, once cleaved by intracellular esterases, trap the probe inside the cell, improving signal retention.[14][15][16][17]

  • Advantages: High selectivity, fast reaction kinetics, and applicability in live-cell imaging.[13][15]

  • Limitations: The reaction is irreversible, precluding the monitoring of decreasing H₂S levels.

Experimental Workflow: Live-Cell Imaging of H₂S with SF7-AM

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_wash Wash & Stimulate cluster_imaging Imaging prep1 Seed cells on glass-bottom dishes prep2 Culture to 70-80% confluency prep1->prep2 load1 Prepare 2.5 µM SF7-AM in culture medium prep2->load1 load2 Incubate cells with probe for 30 min at 37°C load1->load2 wash1 Remove probe-containing medium load2->wash1 wash2 Wash cells with fresh medium wash1->wash2 stim Add stimulus (e.g., VEGF) or H₂S donor (e.g., Na₂S) wash2->stim img1 Acquire baseline fluorescence image stim->img1 img2 Acquire images at time points post-stimulation img1->img2

Caption: Workflow for H₂S detection in live cells using SF7-AM.

b) Nucleophilic-Addition-Based Probes:

These probes utilize the nucleophilicity of H₂S to trigger a reaction cascade that results in the release of a fluorophore.[11][12]

  • Mechanism: A common design involves a fluorophore caged with a 2,4-dinitrophenyl (DNP) group or a similar electrophilic trigger.[6] The nucleophilic attack by H₂S cleaves the cage and liberates the fluorescent reporter.[6]

  • Advantages: This strategy can be adapted for different fluorophores, allowing for a range of excitation and emission wavelengths.

  • Limitations: Potential for cross-reactivity with other nucleophiles, although many probes are designed to be highly selective for H₂S.

c) Metal-Displacement-Based Probes:

This approach relies on the high affinity of H₂S for certain metal ions, typically copper(II).[6]

  • Mechanism: A non-fluorescent complex is formed between a fluorophore and a quencher (Cu²⁺). H₂S displaces the copper ion, forming copper sulfide (CuS) and restoring the fluorescence of the probe.[6]

  • Advantages: Can offer a "turn-on" fluorescence response.

  • Limitations: Susceptible to interference from other metal-chelating species in the biological environment.

Probes for Reactive Oxygen Species (ROS)

The family of ROS includes a variety of molecules, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radical (•OH).[7][8][18] Due to their diverse reactivity, probes are often designed to be selective for a specific ROS.[8][18]

a) Boronate-Based Probes for Hydrogen Peroxide (H₂O₂):

This is a widely used and highly effective strategy for detecting H₂O₂.[10]

  • Mechanism: A boronate ester group is installed on a fluorophore, which quenches its fluorescence. H₂O₂ selectively oxidizes the boronate to a phenol, restoring the fluorescence.[10]

  • Advantages: High selectivity for H₂O₂ over other ROS, and the reaction is generally fast.[10]

  • Limitations: The reaction is irreversible.

b) Hydroethidine (HE) for Superoxide (O₂⁻):

Hydroethidine is a classic probe for superoxide detection.[18]

  • Mechanism: HE is oxidized by O₂⁻ to form 2-hydroxyethidium, a highly fluorescent product.[18]

  • Advantages: Widely used and commercially available.

  • Limitations: Can be oxidized by other ROS and RNS to form ethidium, which has overlapping fluorescence, necessitating careful controls and analytical methods (e.g., HPLC) to distinguish the specific products.[18]

Comparative Analysis of Probes

Probe ClassTarget AnalyteMechanismKey AdvantagesKey LimitationsRepresentative Probe(s)
Azide-Reduction H₂SReduction of azide to amineHigh selectivity, fast response, cell-trappable versions availableIrreversible reactionSF7-AM, HSN2
Nucleophilic Addition H₂SH₂S attack on an electrophilic triggerTunable fluorophores, good sensitivityPotential for cross-reactivityDNP- and NBD-based probes
Metal Displacement H₂SDisplacement of a quenching metal ion"Turn-on" responseInterference from other metal chelatorsCu²⁺-based probes
Boronate-Based H₂O₂Oxidation of boronate to phenolHigh selectivity for H₂O₂Irreversible reactionPeroxyfluor series
Hydroethidine O₂⁻Oxidation by superoxideCommercially available, widely usedPotential for non-specific oxidationHydroethidine (HE)

Detailed Experimental Protocol: H₂S Detection in Cell Lysates using SF7-AM

This protocol provides a framework for the quantitative measurement of H₂S in cell lysates.

1. Reagent Preparation:

  • SF7-AM Stock Solution: Prepare a 5 mM stock solution of SF7-AM in anhydrous DMSO.
  • Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
  • Na₂S Standard Solutions: Prepare a series of Na₂S standard solutions (e.g., 0-100 µM) in deoxygenated PBS immediately before use.

2. Cell Culture and Lysis:

  • Culture cells to the desired confluency.
  • Treat cells with stimuli as required to induce H₂S production.
  • Wash cells with cold PBS and lyse on ice using the lysis buffer.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

3. H₂S Detection Assay:

  • In a 96-well black plate, add a fixed amount of protein lysate to each well.
  • Add the Na₂S standards to separate wells.
  • Add SF7-AM to all wells to a final concentration of 5 µM.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the product of the SF7-AM reaction (e.g., Ex/Em ~498/526 nm).[14][19]

5. Data Analysis:

  • Subtract the background fluorescence (wells with lysate but no probe).
  • Generate a standard curve using the fluorescence readings from the Na₂S standards.
  • Calculate the H₂S concentration in the cell lysates by interpolating their fluorescence values on the standard curve.
  • Normalize the H₂S concentration to the protein concentration of the lysates.

Logical Relationship of Probe Selection

G start Start: Define Research Question (e.g., role of H₂S in angiogenesis) analyte Identify Target Analyte (e.g., H₂S, H₂O₂) start->analyte probe_class Select Probe Class Based on Mechanism (e.g., Azide-Reduction for H₂S) analyte->probe_class exp_system Determine Experimental System (Live cells, lysate, in vivo) spec_probe Choose Specific Probe (e.g., SF7-AM for live cells) exp_system->spec_probe probe_class->spec_probe validation Validate Probe Performance (Controls, specificity checks) spec_probe->validation experiment Conduct Experiment validation->experiment analysis Analyze and Interpret Data experiment->analysis

Sources

Validation

A Technical Guide to Benchmarking the Efficacy of Novel Antioxidants: A Case Study of 1,2,3-Trithiane-4-pentanoic Acid

Abstract The evaluation of novel antioxidant compounds is a cornerstone of drug discovery and development for therapeutic interventions against oxidative stress-related pathologies. This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evaluation of novel antioxidant compounds is a cornerstone of drug discovery and development for therapeutic interventions against oxidative stress-related pathologies. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, using the hypothetical molecule 1,2,3-Trithiane-4-pentanoic Acid as a case study, against established antioxidants such as Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol). We will delve into the rationale behind selecting a multi-tiered analytical approach, from foundational in vitro chemical assays to more biologically relevant cell-based and in vivo models. Detailed, step-by-step protocols for key experiments, including DPPH, ABTS, Cellular Antioxidant Activity (CAA), and in vivo lipid peroxidation assays, are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antioxidant potential of new chemical entities.

Introduction: The Rationale for Multi-Modal Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Consequently, the discovery of potent antioxidant compounds is of significant therapeutic interest.

A simple evaluation of a single antioxidant metric is insufficient to predict in vivo efficacy. A compound's true potential is a function of its radical scavenging ability, bioavailability, metabolic stability, and interaction with endogenous antioxidant systems. Therefore, a tiered approach is essential. This guide will use 1,2,3-Trithiane-4-pentanoic Acid, a novel sulfur-containing carboxylic acid, as a model to demonstrate this benchmarking process. We will compare it against two gold standards: Vitamin C, a potent water-soluble antioxidant, and Vitamin E, a key lipid-soluble antioxidant.[2][3]

Tier 1: In Vitro Chemical Assays for Radical Scavenging Capacity

The initial screening of a novel antioxidant typically involves chemical assays that measure its intrinsic capacity to neutralize synthetic radicals. These assays are rapid, cost-effective, and provide a fundamental measure of chemical reactivity.[4][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored compound.[6] The reduction of DPPH to its non-radical form, DPPH-H, results in a color change to pale yellow, which is measured spectrophotometrically at ~517 nm.[5] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity. This provides a quick assessment of the compound's hydrogen-donating ability.

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH working solution in methanol. Ensure the absorbance is approximately 1.0 ± 0.1 at 517 nm.[6]

      • Prepare stock solutions of 1,2,3-Trithiane-4-pentanoic Acid, Vitamin C, and Trolox (a water-soluble Vitamin E analog) in a suitable solvent (e.g., methanol or DMSO).

      • Create serial dilutions of the test compounds and standards.

    • Assay Procedure:

      • In a 96-well plate, add 20 µL of each sample or standard dilution.

      • Add 180 µL of the DPPH working solution to each well.

      • Incubate the plate in the dark at room temperature for 30 minutes.[7]

      • Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of DPPH scavenging activity for each concentration.

      • Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle & Causality: This assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+). This radical is generated by oxidizing ABTS with potassium persulfate.[6] The assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.[4] The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured at ~734 nm.

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

      • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.[6]

      • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Assay Procedure:

      • Add 10 µL of the test compound or standard (Trolox) to a 96-well plate.

      • Add 190 µL of the diluted ABTS•+ solution.

      • Incubate at room temperature for 6-7 minutes.[7]

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of ABTS•+ scavenging and determine the IC50 value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative In Vitro Data (Illustrative)
CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)
1,2,3-Trithiane-4-pentanoic Acid 45.80.85
Vitamin C (Ascorbic Acid) 25.21.05
Vitamin E (α-Tocopherol/Trolox) 35.51.00

Note: Data for 1,2,3-Trithiane-4-pentanoic Acid is hypothetical for illustrative purposes.

Tier 2: Cell-Based Assays for Biological Relevance

While chemical assays are useful, they do not account for bioavailability, metabolism, or interaction with cellular components. Cell-based assays provide a more biologically relevant model to assess antioxidant efficacy.[8][9]

Cellular Antioxidant Activity (CAA) Assay
  • Principle & Causality: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), within a cell line (commonly HepG2).[8][10] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cell.[10][11] A free radical generator (AAPH) induces the oxidation of DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these radicals, thus inhibiting the formation of DCF.[10][12]

  • Experimental Workflow Diagram:

    CAA_Workflow A Seed HepG2 cells in 96-well plate B Incubate 24h (until confluent) A->B C Wash cells with PBS B->C D Treat with DCFH-DA & Test Compound C->D E Incubate 1h at 37°C D->E F Wash cells with PBS E->F G Add AAPH (Radical Initiator) F->G H Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) G->H I Data Analysis: Calculate CAA Units H->I

    Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

  • Experimental Protocol:

    • Cell Culture: Seed HepG2 cells in a 96-well, black-walled microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours until confluent.[10]

    • Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.[11]

    • Oxidation: Remove the treatment solution, wash the cells with PBS, and then add 100 µL of 600 µM AAPH solution to each well.[13]

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[11]

    • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as a percentage decrease in fluorescence compared to the control and is often expressed in Quercetin Equivalents (QE).[10]

Comparative CAA Data (Illustrative)
CompoundCAA Value (µmol QE / 100 µmol)
1,2,3-Trithiane-4-pentanoic Acid 38.2
Vitamin C (Ascorbic Acid) 5.1
Quercetin (Standard) 100.0
Vitamin E (α-Tocopherol) 20.5

Note: Data for 1,2,3-Trithiane-4-pentanoic Acid is hypothetical for illustrative purposes. Quercetin is a common standard for this assay.[8]

Tier 3: In Vivo Models for Efficacy and Physiological Response

The ultimate test of an antioxidant's efficacy is its performance within a living organism. In vivo models allow for the assessment of a compound's effect on systemic oxidative stress and its ability to modulate endogenous antioxidant defense mechanisms.[14][15]

Model System: Oxidative Stress-Induced C. elegans
  • Rationale: Caenorhabditis elegans is a powerful model organism for initial in vivo screening due to its short lifespan, genetic tractability, and well-characterized stress response pathways.[16] Oxidative stress can be induced using agents like paraquat or juglone.

Measurement of Lipid Peroxidation (TBARS Assay)
  • Principle & Causality: Lipid peroxidation is a key indicator of oxidative damage in vivo.[17] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.[17][18] In the assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured colorimetrically at ~532 nm.[19][20] A reduction in MDA levels in treated animals compared to untreated, stressed animals indicates a protective antioxidant effect.

  • Experimental Protocol:

    • Animal Model: Synchronize C. elegans and treat them with the test compound (e.g., in the liquid culture medium) for a specified period.

    • Induce Oxidative Stress: Expose the worms to an oxidative stressor (e.g., paraquat).

    • Sample Preparation: Collect and homogenize the worms in a suitable buffer.

    • TBARS Reaction:

      • To 100 µL of homogenate, add 100 µL of SDS lysis solution and 250 µL of TBA/Trichloroacetic acid/HCl solution.

      • Incubate at 95°C for 45-60 minutes.

      • Cool on ice and centrifuge at 10,000 x g for 10 minutes.

      • Measure the absorbance of the supernatant at 532 nm.

    • Data Analysis: Quantify MDA levels using a standard curve prepared with MDA.

Assessment of Endogenous Antioxidant Enzyme Activity
  • Principle & Causality: Many antioxidants exert their effects not only by direct scavenging but also by upregulating the body's own defense systems, such as the Nrf2/ARE pathway, which controls the expression of enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[1][21] Measuring the activity of these enzymes provides insight into the compound's mechanism of action.

  • Superoxide Dismutase (SOD) Activity Assay: SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.[22] SOD activity can be measured using kits that employ a water-soluble tetrazolium salt (WST-1) which is reduced by superoxide anions to form a colored formazan dye.[23] The inhibition of this colorimetric reaction is proportional to the SOD activity in the sample.[22]

  • Glutathione Peroxidase (GPx) Activity Assay: GPx catalyzes the reduction of hydroperoxides using glutathione (GSH) as a cofactor.[24] A common method involves a coupled enzyme system where GPx activity is linked to the consumption of NADPH by glutathione reductase, which is monitored by the decrease in absorbance at 340 nm.[25][26]

Nrf2 Signaling Pathway

Caption: The Nrf2/ARE signaling pathway for antioxidant gene expression.

Comparative In Vivo Data (Illustrative)
ParameterControl (Stressed)1,2,3-Trithiane-4-pentanoic Acid Vitamin C Vitamin E
MDA Levels (nmol/mg protein) 1.520.891.150.95
SOD Activity (U/mg protein) 12.418.614.216.8
GPx Activity (U/mg protein) 8.913.510.112.4

Note: Data is hypothetical for a C. elegans model and illustrative purposes.

Synthesis and Conclusion

This guide outlines a systematic, multi-tiered approach to benchmarking the efficacy of a novel antioxidant, 1,2,3-Trithiane-4-pentanoic Acid, against established standards. The initial in vitro assays (DPPH, ABTS) provide a rapid assessment of chemical scavenging ability. The cell-based CAA assay offers a more biologically relevant context by incorporating cellular uptake and metabolism. Finally, in vivo models allow for the evaluation of systemic effects on oxidative stress markers like lipid peroxidation and the modulation of endogenous antioxidant enzyme systems.

By integrating data from these diverse methodologies, researchers can build a comprehensive profile of a novel compound's antioxidant potential, moving beyond simple chemical reactivity to a more predictive understanding of its potential in vivo efficacy. This rigorous, evidence-based approach is critical for the successful identification and development of new therapeutic agents to combat oxidative stress-related diseases.

References

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  • PubMed Central. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2010). IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Northwest Life Science Specialties. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]

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  • ACS Publications. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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  • PMC - NIH. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo antioxidant assessment of model screening compounds. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Antioxidant Capacity Study For Compound Efficacy Testing. Retrieved from [Link]

  • ResearchGate. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Retrieved from [Link]

  • NIH. (2025). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Retrieved from [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • PMC - NIH. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Retrieved from [Link]

  • ACS Omega. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. Retrieved from [Link]

  • New Beauty. (2024). Should You Use Vitamin E or Vitamin C? Experts Weigh In. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis between Synthetic Vitamin E and Natural Antioxidant Sources from Tomato, Carrot and Coriander in Diets for Market-Sized Dicentrarchus labrax. Retrieved from [Link]

  • PubMed. (2001). Comparison of antioxidant efficacy of vitamin E, vitamin C, vitamin A and fruits in coronary heart disease: a controlled trial. Retrieved from [Link]

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Comparative

A Comparative In Vivo Validation Framework for the Biological Effects of 1,2,3-Trithiane-4-pentanoic Acid

Introduction: The Scientific Imperative for In Vivo Validation For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated therapeutic candidate is both arduous a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for In Vivo Validation

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated therapeutic candidate is both arduous and exacting. 1,2,3-Trithiane-4-pentanoic acid, a sulfur-containing heterocyclic compound also known as Thioctic Acid EP Impurity A, has garnered interest for its potential antioxidant properties, sharing structural similarities with the well-known antioxidant, alpha-lipoic acid.[1][2] However, to transition from theoretical potential to tangible biological effect, rigorous in vivo validation is paramount.

This guide presents a comprehensive framework for the in vivo validation of 1,2,3-Trithiane-4-pentanoic acid's biological effects, with a focus on its hepatoprotective potential against oxidative stress. We will utilize a well-established model of drug-induced liver injury (DILI) to create a robust and reproducible experimental paradigm. This document is not merely a collection of protocols; it is a strategic guide designed to ensure scientific integrity, providing the causal logic behind experimental choices and establishing a self-validating system for data interpretation.

We will compare the potential efficacy of 1,2,3-Trithiane-4-pentanoic acid against a standard-of-care intervention, N-acetylcysteine (NAC), and a structurally related antioxidant, alpha-lipoic acid (ALA). By the end of this guide, you will have a detailed roadmap for designing, executing, and interpreting in vivo experiments to elucidate the biological impact of 1,2,3-Trithiane-4-pentanoic acid.

The In Vivo Model: Acetaminophen-Induced Acute Liver Injury

To assess the antioxidant and hepatoprotective effects of 1,2,3-Trithiane-4-pentanoic acid, the acetaminophen (APAP)-induced acute liver injury model in mice is an exemplary choice. APAP overdose is a leading cause of acute liver failure in humans, making this model highly relevant clinically.[3][4] The pathophysiology of APAP toxicity is well-characterized and hinges on the depletion of hepatic glutathione (GSH) and subsequent oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[5][6] This mechanism provides a direct context in which to evaluate the efficacy of a purported antioxidant.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the overarching experimental design for this validation study.

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Test Compound Administration Test Compound Administration Grouping->Test Compound Administration APAP Overdose APAP Overdose Test Compound Administration->APAP Overdose Sacrifice & Sample Collection Sacrifice & Sample Collection APAP Overdose->Sacrifice & Sample Collection Biochemical Analysis Biochemical Analysis Sacrifice & Sample Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Sacrifice & Sample Collection->Histopathological Analysis Data Analysis & Comparison Data Analysis & Comparison Biochemical Analysis->Data Analysis & Comparison Histopathological Analysis->Data Analysis & Comparison

Caption: Experimental workflow for in vivo validation.

Comparative Compounds: Establishing Benchmarks for Efficacy

A robust in vivo study necessitates comparison against established standards. For this framework, we propose two key comparators:

  • N-acetylcysteine (NAC): The current clinical antidote for APAP overdose.[3][7] NAC functions by replenishing hepatic glutathione stores, directly supporting the detoxification of the reactive APAP metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8]

  • Alpha-lipoic acid (ALA): A well-characterized antioxidant that is structurally similar to 1,2,3-Trithiane-4-pentanoic acid. ALA has demonstrated hepatoprotective effects in models of APAP-induced liver injury, making it an excellent benchmark for comparing the potential of a novel, related compound.

Detailed Experimental Protocols

PART 1: In Vivo Animal Study

1.1. Animal Model and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

1.2. Experimental Groups: A minimum of five groups (n=8-10 mice per group) should be established:

  • Vehicle Control: Receives the vehicle for the test compound and saline instead of APAP.

  • APAP Control: Receives the vehicle for the test compound and an overdose of APAP.

  • 1,2,3-Trithiane-4-pentanoic Acid + APAP: Receives 1,2,3-Trithiane-4-pentanoic acid at a predetermined dose followed by APAP.

  • NAC + APAP (Positive Control): Receives NAC followed by APAP.

  • ALA + APAP (Comparative Control): Receives ALA followed by APAP.

1.3. Dosing and Administration:

  • 1,2,3-Trithiane-4-pentanoic Acid: As no established in vivo dose is available, a dose-ranging study is recommended. Based on the structural similarity to ALA, a starting dose of 100 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) 1-2 hours before APAP administration can be considered. The compound should be dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

  • N-acetylcysteine (NAC): Administer a dose of 100-150 mg/kg (i.p.) 30 minutes to 1 hour after APAP administration to mimic a clinical intervention scenario.[3]

  • Alpha-lipoic acid (ALA): Administer a dose of 100-200 mg/kg (i.p. or p.o.) 1-2 hours before APAP administration.

  • Acetaminophen (APAP): Induce liver injury with a single i.p. injection of APAP at a dose of 300-500 mg/kg. APAP should be dissolved in warm, sterile saline. Animals should be fasted for 12-16 hours before APAP administration to enhance its toxicity.

1.4. Sample Collection:

  • At 24 hours post-APAP administration, euthanize the mice.

  • Collect blood via cardiac puncture for serum separation.

  • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) and then excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

PART 2: Biochemical Assays

2.1. Liver Function Tests:

  • Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercially available kits according to the manufacturer's instructions. Elevated levels of these enzymes are indicative of hepatocellular damage.

2.2. Liver Tissue Homogenate Preparation:

  • Homogenize a weighed portion of the frozen liver tissue in ice-cold lysis buffer (e.g., 25mM HEPES [pH 7.5], 5mM MgCl2, 1mM EGTA, with protease inhibitors).

  • Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

2.3. Caspase-3 Activity Assay (Apoptosis Marker):

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate (e.g., DEVD-pNA) that releases a chromophore or fluorophore.

  • Protocol:

    • Add 50-200 µg of protein from the liver homogenate to a 96-well plate.

    • Add reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.

    • Calculate caspase-3 activity relative to the control group.

2.4. Superoxide Dismutase (SOD) Activity Assay (Antioxidant Enzyme):

  • Principle: This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals. The assay typically involves a system that generates superoxide radicals and a detector that reacts with them to produce a colored product. SOD in the sample inhibits this reaction.

  • Protocol:

    • Add a standardized amount of protein from the liver homogenate to a 96-well plate.

    • Add the reaction mixture containing a superoxide-generating system (e.g., xanthine and xanthine oxidase) and a detector (e.g., WST-1).

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the SOD activity based on the inhibition of the colorimetric reaction.

2.5. Glutathione Peroxidase (GPx) Activity Assay (Antioxidant Enzyme):

  • Principle: This assay indirectly measures GPx activity by a coupled reaction with glutathione reductase (GR). GPx reduces an organic hydroperoxide using glutathione, producing oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.

  • Protocol:

    • Add a standardized amount of protein from the liver homogenate to a 96-well plate.

    • Add the reaction mixture containing glutathione, glutathione reductase, NADPH, and a substrate (e.g., cumene hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm over several minutes.

    • Calculate GPx activity from the rate of NADPH consumption.

2.6. ATP Level Assay (Mitochondrial Function):

  • Principle: This assay measures the level of ATP in the liver tissue, which is an indicator of mitochondrial function. The most common method is a bioluminescent assay that uses the ATP-dependent luciferase-catalyzed oxidation of luciferin to produce light. The amount of light produced is directly proportional to the ATP concentration.

  • Protocol:

    • Homogenize a weighed portion of the frozen liver tissue in a suitable extraction buffer to release ATP.

    • Centrifuge to pellet debris and collect the supernatant.

    • Add a standardized volume of the supernatant to a luminometer plate.

    • Add the luciferase-luciferin reagent.

    • Measure the luminescence using a luminometer.

    • Quantify ATP levels using a standard curve generated with known ATP concentrations.

PART 3: Histopathological Analysis
  • Process the formalin-fixed liver tissue, embed in paraffin, and section at 4-5 µm.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • A board-certified veterinary pathologist should blindly evaluate the slides for the extent of centrilobular necrosis, inflammatory cell infiltration, and overall liver architecture. A semi-quantitative scoring system can be used to compare the groups.

Data Presentation and Comparative Analysis

The quantitative data from the biochemical assays should be presented in a clear and concise tabular format to facilitate comparison between the different treatment groups.

Table 1: Comparative Effects on Liver Function and Oxidative Stress Markers

ParameterVehicle ControlAPAP Control1,2,3-Trithiane-4-pentanoic Acid + APAPNAC + APAPALA + APAP
Serum ALT (U/L) NormalMarkedly ElevatedTo be determinedSignificantly ReducedReduced
Serum AST (U/L) NormalMarkedly ElevatedTo be determinedSignificantly ReducedReduced
Hepatic SOD Activity (U/mg protein) BaselineSignificantly ReducedTo be determinedRestoredRestored
Hepatic GPx Activity (U/mg protein) BaselineSignificantly ReducedTo be determinedRestoredRestored

Table 2: Comparative Effects on Apoptosis and Mitochondrial Function

ParameterVehicle ControlAPAP Control1,2,3-Trithiane-4-pentanoic Acid + APAPNAC + APAPALA + APAP
Hepatic Caspase-3 Activity (fold change) 1.0Significantly IncreasedTo be determinedSignificantly ReducedReduced
Hepatic ATP Levels (nmol/mg protein) BaselineSignificantly ReducedTo be determinedPartially RestoredPartially Restored

Note: The expected outcomes for the NAC and ALA groups are based on existing literature. The outcomes for the 1,2,3-Trithiane-4-pentanoic Acid group are the primary endpoint of this proposed study.

Visualizing the Mechanism of Action: Signaling Pathways in APAP Hepatotoxicity

Understanding the underlying molecular pathways is crucial for interpreting the experimental results. The following diagram, generated using Graphviz, illustrates the key events in APAP-induced liver injury and the potential points of intervention for antioxidant compounds.

G cluster_0 APAP Metabolism cluster_1 Detoxification & Oxidative Stress cluster_2 Cellular Damage & Death cluster_3 Therapeutic Intervention Acetaminophen (APAP) Acetaminophen (APAP) CYP2E1 CYP2E1 NAPQI NAPQI CYP2E1->NAPQI NAPQI (Toxic Metabolite) NAPQI (Toxic Metabolite) APAP APAP APAP->CYP2E1 GSH Depletion GSH Depletion NAPQI->GSH Depletion Mitochondrial Oxidative Stress Mitochondrial Oxidative Stress GSH Depletion->Mitochondrial Oxidative Stress ROS Production ROS Production Mitochondrial Oxidative Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Hepatocyte Necrosis/Apoptosis Hepatocyte Necrosis/Apoptosis Caspase Activation->Hepatocyte Necrosis/Apoptosis 1,2,3-Trithiane-4-pentanoic Acid / ALA 1,2,3-Trithiane-4-pentanoic Acid / ALA ROS Scavenging ROS Scavenging 1,2,3-Trithiane-4-pentanoic Acid / ALA->ROS Scavenging Directly NAC NAC GSH Replenishment GSH Replenishment NAC->GSH Replenishment Supports GSH Replenishment->GSH Depletion Prevents ROS Scavenging->Mitochondrial Oxidative Stress Reduces

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1,2,3-Trithiane-4-pentanoic Acid

Introduction 1,2,3-Trithiane-4-pentanoic acid is a unique organosulfur compound characterized by a six-membered ring containing three consecutive sulfur atoms and a pentanoic acid side chain. While not as extensively stu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3-Trithiane-4-pentanoic acid is a unique organosulfur compound characterized by a six-membered ring containing three consecutive sulfur atoms and a pentanoic acid side chain. While not as extensively studied as its five-membered dithiolane analog, lipoic acid, the 1,2,3-trithiane moiety is found in nature, for instance in asparagus (1,2,3-trithiane-5-carboxylic acid), where it acts as a plant growth inhibitor and has been identified as a contact allergen.[1] The distinct structural feature of a trisulfide linkage within a saturated ring suggests potentially interesting biological and chemical properties, driving the need for reliable synthetic access to this class of molecules.

This guide provides a comparative analysis of two plausible synthetic routes for 1,2,3-Trithiane-4-pentanoic Acid, designed for researchers, scientists, and professionals in drug development. The proposed pathways are grounded in established chemical transformations and offer different strategic approaches to assembling the target molecule. Each route is evaluated based on starting material accessibility, reaction efficiency, and overall practicality.

Route 1: Convergent Synthesis via a Substituted 1,3-Dithiol Precursor

This approach focuses on the initial construction of the carbon skeleton bearing the pentanoic acid moiety, followed by the formation of a key 1,3-dithiol intermediate, which is then cyclized to the desired 1,2,3-trithiane.

Synthetic Strategy

The synthesis commences with the alkylation of diethyl malonate, a versatile and readily available starting material. This is followed by reduction to the corresponding diol, conversion to a di-leaving group, and subsequent displacement with a sulfur nucleophile to furnish the crucial 1,3-dithiol. The final step involves the introduction of the third sulfur atom to form the trithiane ring.

Diagram of Synthetic Route 1

Synthetic_Route_1 A Diethyl malonate B Diethyl (4-bromobutyl)malonate A->B 1. NaOEt 2. 1,4-dibromobutane C 2-(4-bromobutyl)propane-1,3-diol B->C LiAlH4 D 2-(4-bromobutyl)propane-1,3-diyl bis(4-methylbenzenesulfonate) C->D TsCl, Pyridine E 2-(4-bromobutyl)propane-1,3-dithiol D->E NaSH F 1,2,3-Trithiane-4-butanenitrile E->F NaCN G 1,2,3-Trithiane-4-pentanoic Acid F->G H3O+, Heat

Caption: Convergent synthesis of 1,2,3-Trithiane-4-pentanoic Acid.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-bromobutyl)malonate

This step involves the mono-alkylation of diethyl malonate with an excess of 1,4-dibromobutane.[2][3]

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, is added diethyl malonate (1.0 eq) at 0 °C.

  • The resulting solution is stirred for 30 minutes before the addition of 1,4-dibromobutane (3.0 eq).

  • The reaction mixture is heated to reflux for 12 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation to yield diethyl (4-bromobutyl)malonate.

Step 2: Synthesis of 2-(4-bromobutyl)propane-1,3-diol

The diester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • A solution of diethyl (4-bromobutyl)malonate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C.

  • The mixture is then stirred at room temperature for 4 hours.

  • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude diol, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(4-bromobutyl)propane-1,3-diyl bis(4-methylbenzenesulfonate)

The hydroxyl groups of the diol are converted to tosylates to create good leaving groups for the subsequent nucleophilic substitution.

  • To a solution of 2-(4-bromobutyl)propane-1,3-diol (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (2.2 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 4 hours and then kept at 4 °C for 12 hours.

  • The mixture is poured into ice-water and extracted with diethyl ether.

  • The organic layer is washed sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated to yield the di-tosylate.

Step 4: Synthesis of 2-(4-bromobutyl)propane-1,3-dithiol

The di-tosylate is converted to the key 1,3-dithiol intermediate by reaction with a sulfur nucleophile.[4][5][6]

  • A solution of the di-tosylate (1.0 eq) in dimethylformamide (DMF) is added to a stirred solution of sodium hydrosulfide (NaSH) (2.5 eq) in DMF at room temperature.

  • The mixture is stirred for 12 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude dithiol is purified by column chromatography.

Step 5: Formation of the 1,2,3-Trithiane Ring and Conversion to the Final Product

The 1,3-dithiol is cyclized to the 1,2,3-trithiane. A plausible method involves reaction with a sulfur transfer reagent like sulfur monochloride (S₂Cl₂) or by analogy to the synthesis of 5-amino-1,2,3-trithianes, reaction with a sulfide source under specific conditions.[7] The bromoalkyl side chain is then converted to the carboxylic acid via a nitrile intermediate.

  • Cyclization: To a solution of the 2-(4-bromobutyl)propane-1,3-dithiol (1.0 eq) in a suitable solvent like dichloromethane at 0 °C is added a solution of sulfur monochloride (1.1 eq) in the same solvent. The reaction is stirred for a few hours and then quenched with aqueous sodium bicarbonate. The organic layer is separated, dried, and concentrated.

  • Nitrile Formation: The crude bromo-trithiane is dissolved in a polar aprotic solvent like DMSO, and sodium cyanide (1.2 eq) is added. The mixture is heated to facilitate the substitution reaction.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to yield 1,2,3-Trithiane-4-pentanoic Acid.

Route 2: Linear Synthesis from a C8 Precursor

This strategy is analogous to established syntheses of lipoic acid, starting from a linear C8 carbon chain and introducing the sulfur functionalities towards the end of the synthesis.[8][9] Adipic acid is a cost-effective and readily available starting material.[10][11][12][13][14]

Synthetic Strategy

The synthesis begins with the mono-esterification of adipic acid, followed by reduction and a series of halogenation steps to generate a key di-chloro intermediate, ethyl 6,8-dichlorooctanoate.[8][15][16][17] This intermediate is then converted to the 1,3-dithiol, which is subsequently cyclized to form the 1,2,3-trithiane ring.

Diagram of Synthetic Route 2

Synthetic_Route_2 A Adipic acid B Adipic acid monoethyl ester A->B Ethanol, H+ C Ethyl 6-hydroxyhexanoate B->C 1. SOCl2 2. Reduction D Ethyl 6,8-dichlorooctanoate C->D SOCl2, Pyridine E Ethyl 6,8-dithioacetyl-octanoate D->E Potassium thioacetate F Ethyl 6,8-dimercaptooctanoate E->F HCl, Methanol G Ethyl 1,2,3-trithiane-4-pentanoate F->G S2Cl2 H 1,2,3-Trithiane-4-pentanoic Acid G->H NaOH, H2O then H3O+

Caption: Linear synthesis of 1,2,3-Trithiane-4-pentanoic Acid from adipic acid.

Experimental Protocols

Step 1-3: Synthesis of Ethyl 6,8-dichlorooctanoate

This key intermediate can be synthesized from adipic acid through a series of established procedures.[8][16]

  • Mono-esterification: Adipic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield the monoethyl ester.

  • Reduction and Chlorination: The carboxylic acid group of the monoester is selectively reduced (e.g., via the acid chloride) to an alcohol. The resulting ethyl 6-hydroxyhexanoate is then converted to ethyl 6,8-dichlorooctanoate using thionyl chloride in the presence of pyridine.

Step 4: Synthesis of Ethyl 6,8-bis(acetylthio)octanoate

The di-chloro intermediate is converted to a di-thioacetate.

  • Ethyl 6,8-dichlorooctanoate (1.0 eq) is dissolved in a solvent such as acetone or DMF.

  • Potassium thioacetate (2.2 eq) is added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is removed, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed, dried, and concentrated to give the di-thioacetate.

Step 5: Synthesis of Ethyl 6,8-dimercaptooctanoate

The thioacetate groups are hydrolyzed to yield the 1,3-dithiol.

  • The di-thioacetate is dissolved in methanol, and concentrated hydrochloric acid is added.

  • The mixture is refluxed for several hours under a nitrogen atmosphere.

  • After cooling, the solvent is evaporated, and the residue is extracted with an organic solvent.

  • The extract is washed with water, dried, and concentrated to afford the crude dithiol.

Step 6: Synthesis of Ethyl 1,2,3-trithiane-4-pentanoate

The 1,3-dithiol is cyclized to the 1,2,3-trithiane ring.

  • The crude ethyl 6,8-dimercaptooctanoate (1.0 eq) is dissolved in a non-polar solvent like hexane.

  • A solution of sulfur monochloride (1.1 eq) in hexane is added dropwise at 0 °C.

  • The reaction is stirred for a few hours, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.

Step 7: Hydrolysis to 1,2,3-Trithiane-4-pentanoic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • The ethyl ester is dissolved in a mixture of ethanol and water containing sodium hydroxide (2.0 eq).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The ethanol is removed, and the aqueous solution is acidified with dilute HCl.

  • The product is extracted with an organic solvent, dried, and concentrated to yield 1,2,3-Trithiane-4-pentanoic Acid.

Comparative Analysis

FeatureRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Starting Materials Diethyl malonate, 1,4-dibromobutane (commercially available, moderate cost).Adipic acid (inexpensive, bulk chemical).[10][11][12][13][14]
Number of Steps Approximately 6 steps.Approximately 7 steps.
Key Intermediates 2-(4-bromobutyl)propane-1,3-dithiol.Ethyl 6,8-dichlorooctanoate.[8][15][16][17]
Control of Stereochemistry The C4 position is a stereocenter. This route does not inherently control stereochemistry, leading to a racemic mixture.Similar to Route 1, this route would produce a racemic mixture.
Potential Challenges Handling of odorous dithiols.[5][6][18] The final cyclization step with a sulfur transfer reagent might require careful optimization to avoid side products.Multiple functional group transformations on a linear chain can sometimes lead to lower overall yields. The synthesis of the di-chloro intermediate can be challenging.
Scalability The malonic ester synthesis is generally scalable. The use of LiAlH₄ can be problematic on a large scale.The initial steps from adipic acid are well-established and scalable.
Overall Assessment This route offers a more convergent approach, potentially allowing for easier purification of intermediates. The synthesis of the key dithiol might be more direct.This route benefits from a very cheap and abundant starting material. The synthesis of the key di-chloro intermediate is documented in the patent literature for related compounds.

Conclusion

Both proposed synthetic routes to 1,2,3-Trithiane-4-pentanoic Acid offer viable, albeit currently hypothetical, pathways to the target molecule.

  • Route 1 presents a more convergent strategy that may be advantageous for laboratory-scale synthesis and for creating analogs by varying the initial alkylating agent. The main challenges lie in the handling of the dithiol intermediate and the optimization of the final trithiane ring formation.

  • Route 2 is a more linear approach that leverages an inexpensive starting material, making it potentially more suitable for larger-scale production. The success of this route hinges on the efficient execution of the multi-step conversion of adipic acid to the key di-chloro intermediate.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials and reagents, and the tolerance for handling potentially odorous sulfur compounds. Further experimental validation is required to determine the optimal conditions and overall efficiency of each proposed pathway.

References

  • Feng, R., et al. (2019). Adipic acid (AA) has immense practical use in industrial for the production of nylon-66, nylon-6, lubricant and plasticizer.
  • ChemicalBook. (2025).
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  • ChemicalBook. (2025). Synthesis from 6-hydroxy-Chloro-octanoic acid ethyl ester.
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  • Gaitonde, M. M., & Hosangadi, B. D. (2000). Polymeric Reagents with Propane-1,3-dithiol Functions and Their Precursors for Supported Organic Syntheses. Journal of Polymer Science Part A: Polymer Chemistry, 38(14), 2573-2580.
  • Lin, H., et al. (2019). Heterogeneous Metallic Catalyst for Glucsoe and Derivatives Oxidation.
  • Wikipedia. (Year not available). Propane-1,3-dithiol.
  • ResearchGate. (Year not available). Two routes for synthesis of adipic acid.
  • Google Patents. (Year not available).
  • NINGBO INNO PHARMCHEM CO.,LTD. (Year not available).
  • chemeurope.com. (Year not available). 1,3-Propanedithiol.
  • ResearchGate. (2011). Excellent Synthesis of Adipic Acid.
  • ACS Publications. (Year not available).
  • Cardiff University. (Year not available). The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures.
  • Google Patents. (Year not available). Method for producing 2-substituted 1,3-propanediol. JP2023102593A.
  • Organic Syntheses. (Year not available). sym.-TRITHIANE.
  • FLORE. (Year not available). 1,3,5-Trithianes and sulfur monochloride/sodium sulfide.
  • Organic Syntheses. (Year not available). 1,3-Dithiane.
  • Google Patents. (Year not available). Method of producing 1,2,3-trithiane compounds. US4614821A.
  • NIH. (Year not available). The Reaction of Diethyl Bromomalonate with p-tert-Butylthia-calix[9]arene: An Approach to Asymmetrical Derivatives.

  • Sci-Hub. (1999). Synthesis of Sulfur-Rich 1,2- and 1,3-Dithiolo Disulfides and Thiodesaurines from Diisopropyl Sulfide. The Journal of Organic Chemistry.
  • NIH. (Year not available).
  • Google Patents. (Year not available). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. US20160009634A1.
  • Pearson+. (2025). Draw the products of the following reactions: e.
  • Chemistry LibreTexts. (2025). 22.
  • NIH. (Year not available).
  • ResearchGate. (Year not available).
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  • Sciencemadness.org. (2020).
  • Organic Chemistry Portal. (Year not available). 1,3-Dithianes, 1,3-Dithiolanes.
  • NIH. (Year not available). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
  • HETEROCYCLES. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE.
  • ResearchGate. (2025). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH).
  • Wikipedia. (Year not available). 1,3,5-Trithiane.
  • Google Patents. (Year not available). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. WO2014136047A2.
  • MDPI. (Year not available). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
  • Química Organica.org. (Year not available). Synthesis of 1,3-dithianes.
  • ResearchGate. (2025). Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds.
  • Organic Syntheses. (Year not available). 1,2,4-Triazole-3(5)-thiol.

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Assays of 1,2,3-Trithiane-4-pentanoic Acid

For researchers, scientists, and professionals in drug development, the reliability of analytical data is the bedrock of progress. When dealing with impurities such as 1,2,3-Trithiane-4-pentanoic Acid, also known as Thio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliability of analytical data is the bedrock of progress. When dealing with impurities such as 1,2,3-Trithiane-4-pentanoic Acid, also known as Thioctic Acid Impurity A, ensuring the reproducibility and robustness of quantification methods is not merely a matter of good practice; it is a prerequisite for regulatory compliance and the successful development of safe and effective pharmaceuticals.[1][2]

This guide provides an in-depth technical comparison of analytical methodologies for 1,2,3-Trithiane-4-pentanoic Acid. Moving beyond a simple recitation of protocol steps, we will delve into the causal relationships between experimental parameters and data quality, offering field-proven insights to empower you to develop and validate self-validating, robust analytical systems.

The Analytical Challenge: Understanding 1,2,3-Trithiane-4-pentanoic Acid

1,2,3-Trithiane-4-pentanoic acid is a specified impurity in thioctic acid (alpha-lipoic acid), a widely used antioxidant supplement and therapeutic agent.[1][3] Its structure, featuring a six-membered ring with three consecutive sulfur atoms (a trithiane ring), presents unique analytical challenges. This polysulfide linkage is susceptible to cleavage and rearrangement under various chemical conditions, which can compromise the accuracy and reproducibility of analytical measurements.

The primary goal of a robust assay is to ensure that the measured concentration of 1,2,3-Trithiane-4-pentanoic Acid is a true reflection of its presence in the sample, unaffected by degradation during analysis or improper sample handling. Forced degradation studies of the parent compound, thioctic acid, reveal its susceptibility to acidic, basic, oxidative, and thermal stress, highlighting the inherent instability of related sulfur-containing ring structures.[4][5][6]

Core Methodology: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia (EP) outlines an HPLC method for the quantification of thioctic acid and its related substances, including Impurity A.[3][7] This method serves as the benchmark for quality control. A well-designed HPLC assay provides the specificity, sensitivity, and reproducibility required for pharmaceutical analysis.

Key Principles for a Robust HPLC Assay

A robust HPLC method is one that remains unaffected by small, deliberate variations in method parameters. For 1,2,3-Trithiane-4-pentanoic Acid, the key to robustness lies in controlling the factors that can affect the stability of the analyte and the quality of the chromatographic separation.

The following workflow illustrates the critical considerations for developing a robust HPLC method.

HPLC_Workflow cluster_Pre_Analysis Pre-Analysis Considerations cluster_Chromatography Chromatographic Separation cluster_Validation Method Validation (ICH Q2(R1)) Start High-Purity Starting Material (Analyte & Standard) SamplePrep Optimized Sample Preparation (Solvent, Temperature, Light Protection) Start->SamplePrep Column Stationary Phase Selection (e.g., C18 Column) SamplePrep->Column MobilePhase Mobile Phase Optimization (Composition & pH Control) Column->MobilePhase Detection Detector Settings (Wavelength Selection) MobilePhase->Detection Specificity Specificity / Selectivity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final Final Robustness->Final Final Validated Method

Caption: Workflow for Robust HPLC Method Development.

Detailed Experimental Protocol for Robust HPLC Analysis

This protocol is synthesized from best practices and pharmacopoeial recommendations for the analysis of thioctic acid and its impurities.[7][8][9]

1. Materials and Reagents:

  • 1,2,3-Trithiane-4-pentanoic Acid reference standard (purity ≥98%)

  • Thioctic Acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, methanol, and a 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 8:51:41 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Solvent Mixture: Prepare a mixture of acetonitrile and water (1:1 v/v).

  • Standard Solution: Accurately weigh and dissolve the 1,2,3-Trithiane-4-pentanoic Acid reference standard in the solvent mixture to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh the thioctic acid sample, dissolve it in the solvent mixture to a final concentration of approximately 1 mg/mL. Protect solutions from light and analyze promptly.

4. System Suitability:

  • Before analysis, inject a system suitability solution containing both thioctic acid and 1,2,3-Trithiane-4-pentanoic Acid.

  • Resolution: The resolution between the thioctic acid and Impurity A peaks must be greater than 6.0.[3]

  • Tailing Factor: The tailing factor for the thioctic acid peak should not be more than 2.0.[3]

The "Why" Behind the Protocol: Ensuring Robustness
  • Mobile Phase pH: The control of pH is arguably the most critical factor for the robustness of this assay. A low pH (around 3.0) is chosen to keep the carboxylic acid moiety of both the analyte and the parent compound in a protonated, non-ionized state. This leads to better retention on a reverse-phase column and sharper, more symmetrical peak shapes. More importantly, extreme pH levels can catalyze the degradation of sulfur-containing rings.[10][11][12] Forced degradation studies on thioctic acid show significant decomposition in both acidic and basic conditions.[5] By maintaining a mildly acidic pH, the stability of the trithiane ring during the chromatographic run is enhanced.

  • Column Choice: A standard C18 column provides a versatile and reliable stationary phase for the separation of these moderately polar compounds. The key is consistency in the brand and batch of the column to ensure reproducible retention times and selectivity.

  • Detection Wavelength: A low UV wavelength of 215 nm is used because the trithiane and dithiolane rings lack strong chromophores at higher wavelengths. While this provides good sensitivity, it also makes the assay susceptible to interference from other compounds that absorb in the low UV region. Therefore, a high-purity mobile phase and clean sample preparation are essential.

  • Sample Preparation and Storage: Given the susceptibility of the analyte to oxidative and thermal degradation, samples should be prepared in a solvent that promotes stability and should be protected from light.[5] Analysis should be performed as soon as possible after preparation. Storage at a controlled, refrigerated temperature (2-8°C) is recommended for any delay.[2]

Alternative Methodology: High-Performance Thin-Layer Chromatography (HPTLC)

While HPLC is the gold standard, HPTLC offers a viable alternative, particularly for screening purposes, due to its high throughput and cost-effectiveness.[13]

Comparative Analysis: HPLC vs. HPTLC
FeatureHPLC (High-Performance Liquid Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)
Principle Separation in a packed column with a liquid mobile phase.Separation on a thin layer of adsorbent with a liquid mobile phase.
Resolution Very high, capable of separating closely related compounds.Good, but generally lower than HPLC.
Sensitivity High, especially with sensitive detectors (e.g., MS).Moderate to high, depending on the detection method.
Throughput Sequential analysis of samples.Parallel analysis of multiple samples on a single plate.
Cost Higher initial instrument cost and solvent consumption.Lower instrument cost and solvent consumption per sample.
Robustness Highly robust when the method is well-developed.Can be sensitive to environmental factors (e.g., humidity).
Application Gold standard for quantitative analysis in pharmaceutical QC.[13]Useful for screening, stability studies, and as a complementary technique.[4][5]
HPTLC Protocol for Thioctic Acid and Its Impurities

This protocol is based on published methods for the stability-indicating analysis of thioctic acid.[4][5]

1. Materials and Reagents:

  • Pre-coated silica gel 60 F254 HPTLC plates

  • Toluene, Chloroform, Methanol, Formic Acid (analytical grade)

  • Phosphomolybdic acid (for derivatization)

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Mobile Phase: Toluene: Chloroform: Methanol: Formic Acid (5:3:1:0.05, v/v/v/v)

  • Chamber Saturation: 20 minutes

  • Development Distance: 80 mm

3. Sample Application and Detection:

  • Apply standards and samples as 8 mm bands.

  • After development, dry the plate.

  • Derivatization: Spray with a 10% solution of phosphomolybdic acid in ethanol and heat at 120°C for 10 minutes for visualization.

  • Densitometric Scanning: Scan at an appropriate wavelength (e.g., 600 nm after derivatization).

The following diagram illustrates the HPTLC workflow.

HPTLC_Workflow cluster_Prep Preparation cluster_Chrom Chromatography cluster_Detect Detection PlatePrep Plate Preparation (Pre-washing & Activation) SampleApp Sample & Standard Application PlatePrep->SampleApp ChamberSat Chamber Saturation SampleApp->ChamberSat Development Plate Development ChamberSat->Development Drying Plate Drying Development->Drying Derivatization Post-Chromatographic Derivatization Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Result Result Scanning->Result Quantitative Result

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3-Trithiane-4-pentanoic Acid

This document provides essential safety and logistical information for the handling and disposal of 1,2,3-Trithiane-4-pentanoic Acid (CAS No. 1204245-29-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 1,2,3-Trithiane-4-pentanoic Acid (CAS No. 1204245-29-3). As a pharmaceutical-related compound with limited toxicological data, a cautious and rigorous approach to safety is paramount. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Immediate Safety Briefing: The Precautionary Principle

Given that 1,2,3-Trithiane-4-pentanoic Acid is classified as a "pharmaceutical related compound of unknown potency," all handling procedures must be governed by the precautionary principle.[1] The absence of comprehensive hazard data does not imply safety. Therefore, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact.

Core Hazards:

  • Unknown Potency: The biological effects are not well-documented.[1]

  • Organosulfur Compound: Compounds in this class are often associated with strong, unpleasant odors and can be irritants.

  • Acidic Moiety: The pentanoic acid group introduces corrosive properties, typical of carboxylic acids.

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon oxides and sulfur oxides.[1][2]

Hazard Assessment and Engineering Controls

Before any handling, a thorough risk assessment must be conducted. The primary engineering control for handling this compound is a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[3][4] Work surfaces should be protected with disposable, plastic-backed absorbent paper to contain spills.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to minimize all potential routes of exposure. The selection of PPE should be based on the specific task being performed.

Eye and Face Protection

Standard safety glasses are insufficient. The minimum requirement is the use of tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Causality: This is to protect against accidental splashes of solutions or contact with fine powders, which could cause serious eye irritation or damage.[6] For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn in addition to safety goggles.[5][6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[6][7] However, gloves must be inspected before use and changed immediately if contamination is suspected.[1] For prolonged contact or when working with solvents, it is critical to consult a glove compatibility chart. Double-gloving is recommended for enhanced protection.[8]

  • Lab Coat/Gown: A chemical-resistant laboratory coat is required.[4] For procedures with a higher risk of contamination, impervious or disposable gowns should be considered.

  • Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9]

Respiratory Protection

All work with 1,2,3-Trithiane-4-pentanoic Acid, especially when handling the solid powder, must be performed within a chemical fume hood to minimize inhalation risk.[3][4] If a situation arises where engineering controls are not sufficient to control airborne exposure (e.g., large spill cleanup), a NIOSH-approved respirator with organic vapor cartridges should be used.[8]

PPE Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Small-Scale Reactions (<1g) Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Apron/GownNIOSH-Approved Respirator (if outside fume hood)

Operational Plan: Step-by-Step Guidance

Safe Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment and reagents. Prepare a bleach bath for glassware decontamination.[10]

  • Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.

  • Transfer: Use a spatula to transfer the solid. If preparing a solution, add the solid to the solvent slowly. Cap containers immediately after use.

  • Execution: Perform all subsequent steps of your experiment within the fume hood. Keep containers closed whenever possible.[10]

  • Post-Handling: After the procedure is complete, proceed immediately to the decontamination and disposal plan.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Begin Task with 1,2,3-Trithiane-4-pentanoic Acid fume_hood Is all work performed inside a certified chemical fume hood? start->fume_hood solid_or_liquid Are you handling a solid powder? fume_hood->solid_or_liquid Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solid_or_liquid->ppe_base No ppe_solid Add: - Face Shield - Double Gloves solid_or_liquid->ppe_solid Yes splash_risk Is there a significant risk of splashing? ppe_splash Add: - Face Shield splash_risk->ppe_splash Yes end_process Proceed with Task splash_risk->end_process No ppe_base->splash_risk ppe_solid->splash_risk ppe_splash->end_process

Caption: PPE selection workflow for handling 1,2,3-Trithiane-4-pentanoic Acid.

Decontamination and Disposal Plan

Effective decontamination and waste disposal are critical for safety and to mitigate the potent odors characteristic of thiol-related compounds.

Equipment and Glassware Decontamination
  • Initial Rinse: Immediately after use, and while still inside the fume hood, rinse all glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Bleach Bath: Immerse all contaminated glassware in a freshly prepared bleach bath (a 1:1 mixture of household bleach and water is effective).[10] Allow the items to soak for at least 12-14 hours.[10] This process oxidizes the sulfur compounds, rendering them less odorous and hazardous.

  • Final Cleaning: After the bleach soak, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.[10]

Waste Disposal
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent pads, must be placed in a sealed, clearly labeled hazardous waste container.[11]

  • Liquid Waste: All liquid waste, including reaction residues and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Inform your institution's Environmental Health & Safety (EH&S) department that the waste contains organosulfur compounds.[10]

  • Decontamination of Bulk Waste: For larger quantities of liquid waste, neutralization via slow addition of an excess of bleach solution in a fume hood can be performed by trained personnel, following institutional safety protocols.[12] Check for the absence of the characteristic thiol odor after at least 24 hours to verify the reaction is complete before final disposal.[12]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with 1,2,3-Trithiane-4-pentanoic Acid, ensuring a safe working environment and the integrity of their research.

References

  • MATERIAL SAFETY DATA SHEETS THIOCTIC ACID EP IMPURITY A.
  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry, University of Rochester.
  • Essential Guide to the Safe Disposal of Thiane-4-thiol. Benchchem.
  • SAFETY D
  • Thiols Safety Information. University of Minnesota, Department of Environmental Health and Safety.
  • SAFETY DATA SHEET - a-LIPOIC ACID. Spectrum Chemical.
  • What PPE Should You Wear When Handling Acid? LeelineWork.
  • Personal protective equipment for handling 1,2,3,4,5-Pent
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Topic 1: Safety in the Organic Chemistry Laboratory.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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